HIV gag peptide (197-205)
Beschreibung
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Eigenschaften
Molekularformel |
C45H81N11O14S2 |
|---|---|
Molekulargewicht |
1064.3 g/mol |
IUPAC-Name |
(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C45H81N11O14S2/c1-9-24(4)35(45(69)70)55-44(68)36(26(6)57)56-42(66)29(14-16-34(59)60)52-38(62)27(12-10-11-19-46)50-43(67)32(22-23(2)3)54-41(65)31(18-21-72-8)53-39(63)28(13-15-33(48)58)51-40(64)30(17-20-71-7)49-37(61)25(5)47/h23-32,35-36,57H,9-22,46-47H2,1-8H3,(H2,48,58)(H,49,61)(H,50,67)(H,51,64)(H,52,62)(H,53,63)(H,54,65)(H,55,68)(H,56,66)(H,59,60)(H,69,70)/t24-,25-,26+,27-,28-,29-,30-,31-,32-,35-,36-/m0/s1 |
InChI-Schlüssel |
BHBRDNSYHLCVKF-DEUCYQAFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)N |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Immunodominant Role of HIV Gag Peptide (197-205): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions and Experimental Analysis of the HIV Gag Peptide (197-205).
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) Gag polyprotein is a cornerstone of the viral life cycle, orchestrating the assembly and release of new virions. Within this polyprotein, the p24 capsid domain contains a multitude of sequences critical for viral structure and function. Among these, the nonamer peptide spanning amino acids 197-205, with the sequence Ac-Ala-Met-Gln-Met-Leu-Lys-Glu-Thr-Ile-OH (AMQMLKETI), has been extensively characterized.[1][2][3] This technical guide provides a comprehensive overview of the primary function of the HIV Gag peptide (197-205), detailing its role as a critical immunological epitope and providing methodologies for its study. While the structural and functional roles of the broader Gag polyprotein in viral replication are well-documented, the specific peptide sequence 197-205 is predominantly recognized for its immunological properties rather than a direct, independent role in the mechanics of viral assembly.
Core Function: An Immunodominant CTL Epitope
The principal and most extensively documented function of the HIV Gag peptide (197-205) is its role as a potent, immunodominant cytotoxic T-lymphocyte (CTL) epitope.[4][5] Specifically, it is an H-2Kd-restricted epitope, meaning it is recognized by CD8+ T cells in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd.[1][2] This characteristic has positioned the AMQMLKETI peptide as a vital tool in preclinical HIV vaccine research conducted in BALB/c mice, which express this particular MHC allele.
The recognition of this peptide by CD8+ T cells triggers a cascade of effector functions aimed at eliminating HIV-infected cells. This cellular immune response is considered crucial for controlling viral replication. Consequently, the Gag (197-205) peptide is widely used as a benchmark antigen to evaluate the efficacy of novel vaccine candidates in eliciting a robust cell-mediated immune response.
Signaling Pathway of T-Cell Activation
The interaction between an antigen-presenting cell (APC) displaying the Gag (197-205) peptide on its MHC class I molecule and a specific CD8+ T cell initiates a complex signaling cascade, leading to T-cell activation and differentiation into cytotoxic effectors.
Quantitative Analysis of Immune Responses
The immunogenicity of the Gag (197-205) peptide is typically quantified by measuring the frequency and functional capacity of peptide-specific T cells. The two most common methods are the Enzyme-Linked Immunospot (ELISPOT) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
Table 1: Representative Quantitative Data from ELISPOT Assays
| Vaccine Candidate | Adjuvant | Mean IFN-γ SFU/106 Splenocytes (± SD) | Reference |
| DNA-Gag | None | 141 ± 118 | [6] |
| DNA-Gag | Poly(I:C) & α-CD40 | 350 ± 50 | [7] |
| Recombinant Adenovirus-Gag | None | > 2000 | [7] |
| Listeria monocytogenes-Gag | None | ~800 | [8] |
SFU: Spot-Forming Units. Data are illustrative and compiled from multiple studies.
Table 2: Representative Quantitative Data from Intracellular Cytokine Staining (ICS)
| Vaccine Strategy | Cytokine | % of CD8+ T cells (Mean ± SD) | Reference |
| DNA-Gag Prime / FPV-Gag Boost | IFN-γ | 1.5 ± 0.3 | [9] |
| FPV-Gag Prime / VV-Gag Boost | IFN-γ | 3.2 ± 0.5 | [9] |
| DNA-Gag | IFN-γ | ~0.5 | [6] |
| DNA-Gag + Tat | IFN-γ | ~1.0 | [10] |
FPV: Fowlpox Virus; VV: Vaccinia Virus. Data are illustrative and compiled from multiple studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of T-cell responses to the Gag (197-205) peptide. Below are summaries of standard protocols for key assays.
IFN-γ ELISPOT Assay
This assay quantifies the number of cells secreting IFN-γ in response to stimulation with the Gag (197-205) peptide.
Methodology:
-
Plate Coating: 96-well PVDF plates are coated with an anti-IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Spleens are harvested from immunized mice, and single-cell suspensions of splenocytes are prepared. Red blood cells are lysed, and the splenocytes are washed and resuspended in culture medium.
-
Stimulation: A defined number of splenocytes (e.g., 2 x 105 cells/well) are added to the coated wells along with the Gag (197-205) peptide at a final concentration of 1-10 µg/mL.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wells are washed to remove cells, and a biotinylated anti-IFN-γ detection antibody is added.
-
Signal Amplification: After incubation and washing, an enzyme conjugate (e.g., streptavidin-alkaline phosphatase or streptavidin-horseradish peroxidase) is added.
-
Spot Development: Following another wash, a substrate solution is added, which results in the formation of colored spots at the sites of IFN-γ secretion.
-
Analysis: The spots are counted using an automated ELISPOT reader, and the results are expressed as SFU per million cells.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric characterization of T cells, identifying which cell subsets (e.g., CD8+ T cells) are producing specific cytokines.
Methodology:
-
Cell Stimulation: Splenocytes are stimulated with the Gag (197-205) peptide (1-10 µg/mL) for approximately 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This traps cytokines within the cell.
-
Surface Staining: Cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3, CD4, and CD8.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines, such as IFN-γ, TNF-α, and IL-2.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. Data is collected for tens of thousands of cells, allowing for the quantification of the percentage of, for example, CD8+ T cells that are producing IFN-γ in response to the peptide.
Chromium Release Assay (Cytotoxicity Assay)
This assay directly measures the killing capacity of CTLs generated in response to vaccination.
Methodology:
-
Target Cell Preparation: Target cells (e.g., P815 mastocytoma cells, which are H-2Kd positive) are labeled with radioactive sodium chromate (B82759) (51Cr).
-
Peptide Pulsing: The 51Cr-labeled target cells are incubated with the Gag (197-205) peptide.
-
Effector Cell Preparation: Splenocytes from immunized mice (effector cells) are co-cultured with the peptide-pulsed, 51Cr-labeled target cells at various effector-to-target ratios.
-
Incubation: The co-culture is incubated for 4-6 hours.
-
Measurement of 51Cr Release: During incubation, CTLs recognize and lyse the target cells, releasing 51Cr into the supernatant. The amount of 51Cr in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the effector cells.
Non-Immunological Role of Gag (197-205)
Extensive literature review and database searches do not provide significant evidence for a direct, non-immunological function of the specific amino acid sequence 197-205 within the HIV Gag polyprotein. The p24 capsid protein, where this peptide resides, is crucial for the assembly of the viral core. However, the functions of p24 in Gag-Gag interactions and multimerization are attributed to larger structural domains and interfaces, not to this short, specific peptide sequence. While mutations across the Gag protein can impact viral assembly and infectivity, the 197-205 region is not highlighted as a critical functional motif in this context. Its primary significance in HIV research remains firmly rooted in its immunological properties.
Conclusion
The HIV Gag peptide (197-205) is a cornerstone of preclinical HIV vaccine research, serving as a critical tool to assess the induction of cell-mediated immunity. Its function as an immunodominant H-2Kd-restricted CTL epitope is well-established and extensively utilized in a variety of immunological assays. For researchers and drug development professionals, understanding the methodologies to quantify T-cell responses to this peptide is essential for the evaluation of novel vaccine candidates. While the broader Gag polyprotein is multifunctional, the specific 197-205 sequence is primarily defined by its interaction with the immune system, with no significant evidence to date of a direct role in the structural mechanics of viral assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. HIV gag peptide (197-205) | TargetMol [targetmol.com]
- 3. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]
- 4. Frontiers | The role of HIV-1 Gag and genomic RNA interactions in virion assembly [frontiersin.org]
- 5. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]
- 6. Pseudovirion Particle Production by Live Poxvirus Human Immunodeficiency Virus Vaccine Vector Enhances Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Analysis of antigen-specific T-cell responses with synthetic peptides--what kind of peptide for which purpose? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gag-Gag interactions in the C-terminal domain of human immunodeficiency virus type 1 p24 capsid antigen are essential for Gag particle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: HIV Gag Peptide (197-205)
An Essential Tool for HIV Immunology Research and Vaccine Development
This technical guide provides a comprehensive overview of the Human Immunodeficiency Virus (HIV) Gag peptide spanning amino acids 197-205. This peptide is a critical reagent for researchers and drug development professionals engaged in the study of cellular immunity to HIV and the design of novel vaccine strategies.
Core Peptide Characteristics
The HIV Gag peptide (197-205) is a nonamer with the following amino acid sequence:
AMQMLKETI (Alanine-Methionine-Glutamine-Methionine-Leucine-Lysine-Glutamine-Threonine-Isoleucine)
This peptide is an immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the p24 capsid protein of the HIV-1 Gag polyprotein. It is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd, making it an invaluable tool for immunological studies in BALB/c mice, a common animal model for HIV research.[1][2]
Quantitative Immunological Data
The immunogenicity of the HIV Gag (197-205) peptide is well-documented. While specific binding affinity and CTL response data can vary between individual studies and experimental conditions, the following table summarizes representative quantitative data found in the literature.
| Parameter | Value | Method | Reference |
| MHC Class I Restriction | H-2Kd | CTL assays | [1][2] |
| Binding Affinity (IC50) | ~5 nM | MHC-peptide binding assay | Hypothetical data |
| Immunogenicity in BALB/c Mice | Elicits a robust CD8+ T cell response | IFN-γ ELISPOT, Intracellular Cytokine Staining | Hypothetical data |
| Typical IFN-γ ELISPOT Response | 100-500 Spot-Forming Cells (SFC) / 106 splenocytes | IFN-γ ELISPOT | Hypothetical data |
| Typical Intracellular Cytokine Staining (ICS) Response | 1-5% of CD8+ T cells positive for IFN-γ | Flow Cytometry | Hypothetical data |
*Note: Specific quantitative values for binding affinity and CTL responses are highly dependent on the experimental setup and are presented here as illustrative examples based on typical findings for immunodominant peptides. Researchers should consult specific publications for detailed experimental data.
Antigen Processing and Presentation Pathway
The generation of the AMQMLKETI epitope for presentation by MHC class I molecules involves a series of intracellular events. The HIV Gag p24 protein, synthesized within an infected cell, is targeted for degradation by the proteasome. The resulting peptide fragments, including the AMQMLKETI precursor, are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). Within the ER, the peptide is loaded onto the H-2Kd molecule, and the stable peptide-MHC complex is transported to the cell surface for recognition by CD8+ T cells.
Caption: Antigen processing pathway for the HIV Gag (197-205) epitope.
Experimental Protocols
In Vitro CTL Stimulation and IFN-γ ELISPOT Assay
This protocol outlines a method for quantifying the frequency of AMQMLKETI-specific, IFN-γ-secreting T cells from the spleens of immunized or infected BALB/c mice.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
TMB substrate
-
RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
HIV Gag (197-205) peptide (AMQMLKETI)
-
Concanavalin A (positive control)
-
Irrelevant peptide (negative control)
-
Single-cell suspension of splenocytes from BALB/c mice
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2x105 to 5x105 cells per well.
-
Peptide Stimulation: Add the AMQMLKETI peptide to the designated wells at a final concentration of 1-10 µg/mL. Include positive (Concanavalin A) and negative (irrelevant peptide or medium alone) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-mouse IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add TMB substrate. Monitor for the development of spots.
-
Stopping the Reaction: Stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) for IFN-γ
This protocol allows for the identification and quantification of AMQMLKETI-specific CD8+ T cells by measuring intracellular IFN-γ production using flow cytometry.
Materials:
-
Single-cell suspension of splenocytes from BALB/c mice
-
HIV Gag (197-205) peptide (AMQMLKETI)
-
Brefeldin A
-
Anti-mouse CD8a, CD3, and IFN-γ fluorescently labeled antibodies
-
Fixation/Permeabilization buffer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, incubate 1-2x106 splenocytes with the AMQMLKETI peptide (1-10 µg/mL) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A to a final concentration of 10 µg/mL and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer and stain with fluorescently labeled anti-mouse CD8a and CD3 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells with Permeabilization buffer and stain with fluorescently labeled anti-mouse IFN-γ antibody for 30 minutes at room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Gate on CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN-γ.
Caption: Workflow for the IFN-γ ELISPOT assay.
Conclusion
The HIV Gag (197-205) peptide, AMQMLKETI, is a well-characterized and essential tool for investigating T-cell mediated immunity to HIV in the context of the H-2Kd MHC allele. Its use in standardized immunological assays, such as ELISPOT and intracellular cytokine staining, provides a robust platform for evaluating the efficacy of vaccine candidates and therapeutic interventions aimed at enhancing cellular immune responses against HIV. This guide provides the foundational knowledge and experimental frameworks necessary for the effective utilization of this critical research peptide.
References
The Discovery and Characterization of HIV Gag Peptide (197-205) as a T-Cell Epitope: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) Gag protein is a critical target for cell-mediated immunity, and the identification of specific T-cell epitopes within this protein has been a cornerstone of HIV vaccine research. This technical guide focuses on the discovery and characterization of the HIV Gag peptide spanning amino acids 197-205, with the sequence AMQMLKETI. This peptide has been identified as a potent, H-2K-restricted immunodominant cytotoxic T-lymphocyte (CTL) epitope in the BALB/c mouse model, a crucial tool for preclinical vaccine evaluation. This guide provides a comprehensive overview of the experimental methodologies used to identify and characterize this epitope, presents quantitative data from key studies, and visualizes the experimental workflows and underlying immunological pathways.
Discovery and Immunodominance
The HIV Gag peptide 197-205 (AMQMLKETI) was identified as a major H-2K-restricted CTL epitope in BALB/c mice through systematic screening of T-cell responses following immunization with various vaccine platforms expressing the HIV Gag protein. Initial studies utilized vectors such as recombinant Listeria monocytogenes or poxviruses engineered to express HIV Gag. The subsequent screening of splenocytes from immunized mice against a library of overlapping peptides spanning the Gag protein led to the pinpointing of the 197-205 region as a key target of the CD8+ T-cell response. Further fine-mapping studies confirmed the nine-amino-acid sequence AMQMLKETI as the minimal optimal epitope responsible for eliciting robust CTL activity. This epitope has since become a standard tool for evaluating the immunogenicity of HIV vaccine candidates in the BALB/c mouse model.
Quantitative Analysis of T-Cell Responses
The immunogenicity of the Gag (197-205) epitope has been quantified using various immunological assays. The following tables summarize key quantitative data from representative studies, providing insights into the magnitude and functional capacity of the T-cell response to this epitope.
| Assay Type | Readout | Vaccine/Stimulation | Response Magnitude | Reference |
| ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | FPV-HIV/VV-HIV prime-boost | ~1500-2500 SFU/10^6 splenocytes | [1] |
| ELISpot | IFN-γ Spot Forming Units (SFU) / 10^6 cells | DNA-HIV/FPV-HIV prime-boost | ~500-1000 SFU/10^6 splenocytes | [1] |
| ELISpot | IL-17A Spot Forming Units (SFU) / 10^6 CD8+ T-cells | FPV-HIV/VV-HIV prime-boost | ~100-200 SFU/10^6 CD8+ T-cells | [2] |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T-cells | vCP205 (poxvirus vector) | ~0.5-1.5% of CD8+ T-cells | [3] |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ TNF-α+ CD8+ T-cells | rDNA/rFPV prime-boost | ~0.2-0.4% of CD8+ T-cells | [1] |
| In Vivo Cytotoxicity | % Specific Lysis | Lmdd-gag immunization | 79-79.5% | [4] |
| Assay Type | Cytokine Profile | Key Findings | Reference |
| Intracellular Cytokine Staining (ICS) | IFN-γ, TNF-α, IL-2, IL-17A | Responding CD8+ T-cells are polyfunctional, with a significant population co-expressing IFN-γ and TNF-α. A subset of these cells also produces IL-2, indicative of a self-renewing memory population. Under certain conditions, IL-17A-producing CD8+ T-cells can also be elicited. | [1][2][4] |
| Multiplex Cytokine Array | Broad cytokine/chemokine panel | Following peptide stimulation, CD8+ T-cells from immunized mice secrete a range of pro-inflammatory cytokines and chemokines, including MIP-1α, MIP-1β, and RANTES, in addition to IFN-γ and TNF-α. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide comprehensive protocols for the key assays used to characterize the T-cell response to the HIV Gag (197-205) epitope.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-mouse IFN-γ (or other cytokine) capture antibody
-
Biotinylated anti-mouse IFN-γ (or other cytokine) detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant mouse IL-2
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol)
-
HIV Gag (197-205) peptide (AMQMLKETI)
-
Single-cell suspension of splenocytes from immunized mice
-
ELISpot plate reader
Procedure:
-
Plate Coating: Coat the 96-well PVDF plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates with sterile PBS and block with complete RPMI-1640 medium for at least 2 hours at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes from immunized mice. Add 2 x 10^5 to 5 x 10^5 cells per well.
-
Peptide Stimulation: Add the HIV Gag (197-205) peptide to the wells at a final concentration of 1-10 µg/mL. Include positive (e.g., Concanavalin A) and negative (medium alone) controls.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plates extensively with PBS containing 0.05% Tween 20 (PBST). Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plates with PBST and add Streptavidin-AP or Streptavidin-HRP. Incubate for 1-2 hours at room temperature.
-
Spot Development: Wash the plates and add the substrate (BCIP/NBT for AP or AEC for HRP). Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with distilled water. Allow the plate to dry completely and count the spots using an ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the multiparametric characterization of individual T-cells, including their phenotype and cytokine production profile.
Materials:
-
Single-cell suspension of splenocytes from immunized mice
-
HIV Gag (197-205) peptide (AMQMLKETI)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4, CD44, CD62L)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 splenocytes with the Gag (197-205) peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin to the wells and incubate for an additional 4-6 hours at 37°C.
-
Surface Staining: Wash the cells and block Fc receptors with anti-CD16/CD32. Stain for surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at 4°C or room temperature.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry analysis software, gating on the CD8+ T-cell population to determine the frequency of cytokine-producing cells.
Chromium-51 (B80572) Release Assay
This assay measures the cytotoxic activity of CTLs by quantifying the release of radioactive chromium-51 (⁵¹Cr) from lysed target cells.
Materials:
-
Effector cells: Splenocytes from immunized mice, potentially restimulated in vitro with the Gag (197-205) peptide.
-
Target cells: P815 (mastocytoma, H-2d) or other syngeneic cell line.
-
Sodium Chromate (⁵¹Cr)
-
HIV Gag (197-205) peptide (AMQMLKETI)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Label the target cells (e.g., P815) with ⁵¹Cr for 1-2 hours at 37°C.
-
Peptide Pulsing: Wash the labeled target cells and pulse them with the Gag (197-205) peptide (1-10 µg/mL) for 1 hour at 37°C. Unpulsed target cells serve as a negative control.
-
Co-culture: Plate the labeled and pulsed target cells in a 96-well V-bottom plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell-cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis: Determine the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: CPM from wells with effector and target cells.
-
Spontaneous Release: CPM from wells with target cells and medium only.
-
Maximum Release: CPM from wells with target cells lysed with detergent (e.g., Triton X-100).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the underlying signaling pathway of T-cell recognition.
Caption: Workflow of the ELISpot assay for detecting cytokine-secreting T-cells.
Caption: Workflow for Intracellular Cytokine Staining to analyze T-cell function.
Caption: Workflow of the Chromium-51 Release Assay for measuring CTL activity.
Caption: T-cell recognition of the Gag (197-205) peptide presented by MHC-I.
References
- 1. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17A Expression in HIV-Specific CD8 T Cells Is Regulated by IL-4/IL-13 Following HIV-1 Prime-Boost Immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | CD8+ T-Cell Response to HIV Infection in the Era of Antiretroviral Therapy [frontiersin.org]
- 5. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]
Immunological Significance of HIV Gag p24 197-205: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the immunological significance of the HIV Gag p24 197-205 epitope and its human equivalent, with a focus on its role in cellular immunity, association with viral control, and implications for vaccine and therapeutic development.
Executive Summary
The Human Immunodeficiency Virus (HIV) Gag p24 protein is a major structural component of the viral capsid and a critical target for the host immune system. Within this protein, the amino acid sequence 197-205 has been identified as a key epitope in murine models, recognized by cytotoxic T-lymphocytes (CTLs) in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule. In humans, the overlapping epitope, Gag p24 197-205 (sequence: DCKTILKAL), is recognized by CTLs in the context of the HLA-B*08 allele. T-cell responses directed against the Gag protein, and specifically conserved epitopes like 197-205, are strongly associated with slower disease progression and natural control of HIV-1 infection. This guide synthesizes the available scientific data on this epitope, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Quantitative Data on Gag p24 197-205 and Correlates of Immune Control
The following tables summarize the quantitative data available regarding the Gag p24 197-205 epitope and its human equivalent, DCKTILKAL.
Table 1: Epitope Characteristics and HLA Binding
| Epitope Sequence | Organism | Residues | Restricting Allele | Binding Affinity (IC50) |
| AMQMLKETI | Mouse | Gag p24 197-205 | H-2Kd | Data not available in searched literature |
| DCKTILKAL | Human | Gag p24 197-205 | HLA-B*08:01 | Data not available in searched literature |
Table 2: T-Cell Responses to Gag p24 197-205 (DCKTILKAL) in HIV-1 Infected Individuals
| Patient Cohort | T-Cell Response Metric | Frequency of Responders | Magnitude of Response (SFU/106 PBMC) |
| Elite Controllers | IFN-γ ELISpot | Higher frequency compared to progressors | Generally robust responses |
| Viremic Controllers | IFN-γ ELISpot | Intermediate frequency | Variable responses |
| Chronic Progressors | IFN-γ ELISpot | Lower frequency compared to controllers | Weaker or absent responses |
Note: Specific quantitative values for the frequency and magnitude of T-cell responses to the DCKTILKAL epitope in different patient cohorts were not consistently available in the searched literature. The table reflects the general trends observed in multiple studies.
Table 3: Correlation of Gag-Specific T-Cell Responses with Viral Load
| T-Cell Response Specificity | Patient Cohort | Correlation with Viral Load | Representative Viral Load |
| Gag-specific CD8+ T-cells | Elite Controllers | Inverse | < 50 copies/mL |
| Gag-specific CD8+ T-cells | Viremic Controllers | Inverse | 50 - 2,000 copies/mL |
| Gag-specific CD8+ T-cells | Chronic Progressors | Positive or no correlation | > 10,000 copies/mL |
Note: While a strong inverse correlation exists between overall Gag-specific T-cell responses and viral load, specific data directly linking responses to the 197-205 epitope with viral load in large cohorts is limited. The representative viral loads are typical for these patient classifications.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for assessing T-cell responses to the HIV Gag p24 197-205 epitope are provided below.
Interferon-Gamma (IFN-γ) ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
HIV Gag p24 197-205 peptide (or peptide pool)
-
Phytohemagglutinin (PHA) as a positive control
-
Peripheral blood mononuclear cells (PBMCs)
Procedure:
-
Plate Coating: Coat the ELISpot plate wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the wells with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 2 hours at 37°C.
-
Cell Plating: Add PBMCs to the wells at a concentration of 2x105 cells/well.
-
Stimulation: Add the Gag p24 197-205 peptide to the corresponding wells at a final concentration of 1-10 µg/mL. Use PHA as a positive control and medium alone as a negative control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the wells. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the wells and add streptavidin-AP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cell responses, identifying the phenotype of responding cells and the combination of cytokines they produce.
Materials:
-
PBMCs
-
HIV Gag p24 197-205 peptide (or peptide pool)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Stimulation: Stimulate 1-2x106 PBMCs with the Gag p24 197-205 peptide (1-10 µg/mL) in the presence of co-stimulatory antibodies (anti-CD28 and anti-CD49d) for 1 hour at 37°C.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 5 hours at 37°C.
-
Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Then, wash and permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software to identify the frequency of cytokine-producing CD4+ and CD8+ T-cells.
Visualizations of Pathways and Workflows
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the immunological significance of the HIV Gag p24 197-205 epitope.
Caption: MHC Class I antigen presentation pathway for the HIV Gag p24 197-205 epitope.
Caption: Experimental workflow for the IFN-γ ELISpot assay.
Caption: Experimental workflow for Intracellular Cytokine Staining (ICS).
Caption: Logical relationship between Gag-specific T-cell responses and HIV-1 viral control.
Conclusion and Future Directions
The HIV Gag p24 197-205 epitope, and its human counterpart DCKTILKAL, represent a critical target for the cellular immune response to HIV-1. The strong association between T-cell responses to this and other conserved Gag epitopes and spontaneous control of viremia underscores its importance in protective immunity. This technical guide provides a comprehensive overview of the current understanding of this epitope, including the available quantitative data, detailed experimental protocols for its study, and visual representations of the underlying biological processes.
Future research should focus on obtaining more precise quantitative data on the binding affinities of this epitope to a wider range of HLA alleles, as well as more detailed analyses of the frequency and functionality of epitope-specific T-cells in large, well-characterized patient cohorts. Such data will be invaluable for the rational design of novel vaccine candidates and immunotherapies aimed at eliciting protective, Gag-specific T-cell responses to achieve a functional cure for HIV-1.
HIV gag (197-205) peptide role in cytotoxic T lymphocyte response
An In-Depth Technical Guide on the HIV Gag (197-205) Peptide's Role in the Cytotoxic T Lymphocyte Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human immunodeficiency virus (HIV) continues to be a major global health issue. The HIV Gag polyprotein is a critical structural component of the virus, and cytotoxic T lymphocyte (CTL) responses targeting Gag are associated with better control of viral replication and slower disease progression.[1][2] This technical guide focuses on a specific, well-characterized CTL epitope within the p24 region of the Gag protein: the amino acid sequence 197-205. This peptide is a cornerstone in preclinical HIV research, particularly in murine models, for evaluating cellular immune responses and testing vaccine candidates.
The HIV Gag (197-205) Epitope: AMQMLKETI
The HIV Gag (197-205) peptide, with the amino acid sequence Ac-AMQMLKETI-OH, is an immunodominant CTL epitope derived from the p24 capsid region of the HIV-1 Gag protein.[3] In the widely used BALB/c mouse model, this peptide is presented by the Major Histocompatibility Complex (MHC) class I molecule H-2K^d.[1][4][5] Its robust immunogenicity makes it an invaluable tool for assessing the magnitude and quality of CD8+ T-cell responses in the context of HIV vaccine development.[3]
Quantitative Analysis of the CTL Response
The CTL response to the Gag (197-205) epitope is typically quantified by measuring the frequency of antigen-specific T cells and their cytotoxic capacity. These metrics are crucial for comparing the immunogenicity of different vaccine platforms.
Table 1: Frequency of Gag (197-205)-Specific CD8+ T Cells (IFN-γ ELISPOT)
| Immunization Strategy | Animal Model | T-Cell Source | Peptide Concentration | Mean Response (SFU/10^6 cells) | Reference |
| α-DEC205-gag-p24 fusion mAb + poly(I:C) | BALB/c | Splenocytes | 1 µg/mL | ~250 | [5] |
| α-Langerin-gag-p24 fusion mAb + poly(I:C) | C×B6 F1 | CD8+ T cells | 1 µg/mL | ~1,500 | [4] |
| α-DEC205-gag-p24 fusion mAb + α-CD40 | C57BL/6 x BALB/c F1 | CD8+ T cells | 1 µg/mL | ~1,200 | [4] |
| HIV-1 Gag Protein alone | BALB/c | Splenocytes | Not Specified | (Qualitative) | [1] |
| HIV-1 Gag Protein + Tat Protein | BALB/c | Splenocytes | Not Specified | (Qualitative, enhanced vs Gag alone) | [1] |
SFU: Spot-Forming Units
Table 2: Cytotoxicity Against Gag (197-205) Peptide-Pulsed Target Cells
| Immunization Group | Effector Cells | Target Cells | Effector:Target Ratio | % Specific Lysis | Reference |
| Gag Protein | Splenocytes | P815 | 50:1 | ~20% | [1] |
| Gag Protein + Tat Protein | Splenocytes | P815 | 50:1 | ~35% | [1] |
Key Experimental Methodologies
Detailed protocols are essential for the accurate and reproducible assessment of CTL responses. Below are methodologies adapted from foundational studies.
Enzyme-Linked Immunospot (ELISPOT) Assay
This assay quantifies the frequency of cytokine-producing cells, typically IFN-γ, upon stimulation with the Gag (197-205) peptide.
Protocol:
-
Plate Coating: Coat 96-well ELISPOT plates (e.g., Millipore MAIP S4510) with an anti-mouse IFN-γ monoclonal antibody (e.g., clone R4-6A2) overnight at 4°C.[4]
-
Blocking: Wash the plates and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 1 hour at 37°C.
-
Cell Plating: Prepare splenocytes or purified CD8+ T cells from immunized mice. Add 3 x 10^5 purified CD8+ T cells along with 1 x 10^5 splenic CD11c+ dendritic cells (as antigen-presenting cells) to each well.[4]
-
Peptide Stimulation: Add the Gag (197-205) peptide (AMQMLKETI) to the wells at a final concentration of 1 µg/mL.[4] Use a non-reactive peptide or medium alone as a negative control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]
-
Detection: Wash the plates and add a biotinylated anti-mouse IFN-γ detection antibody. After incubation and washing, add streptavidin-alkaline phosphatase.
-
Development: Add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are expressed as Spot-Forming Units (SFU) per million cells.
In Vitro Cytotoxicity Assay (Chromium-51 Release)
This assay measures the ability of CTLs generated in response to immunization to lyse target cells presenting the Gag (197-205) epitope.
Protocol:
-
Effector Cell Preparation: Harvest splenocytes from immunized mice and re-stimulate them in vitro with the Gag (197-205) peptide for 5 days to expand the population of peptide-specific CTLs.[1]
-
Target Cell Preparation: Use a suitable target cell line, such as P815 mastocytoma cells (which are H-2^d compatible).[1]
-
Peptide Pulsing and Labeling: Incubate one aliquot of P815 cells with the Gag (197-205) peptide. A second aliquot (for the negative control) is left untreated. Label both aliquots with Sodium Chromate (Na2^51CrO4) for 1-2 hours at 37°C.[6]
-
Co-culture: Wash the labeled target cells and plate them in a 96-well plate. Add the effector cells at various effector-to-target (E:T) ratios (e.g., 50:1).[1]
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Measurement of Lysis: Centrifuge the plate and collect the supernatant. Measure the amount of ^51Cr released into the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) Spontaneous release is from target cells incubated without effectors; maximum release is from target cells lysed with detergent.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of the functional profile of antigen-specific T cells by measuring cytokine production at a single-cell level.
Protocol:
-
Cell Stimulation: Culture peripheral blood mononuclear cells (PBMCs) or splenocytes with the Gag (197-205) peptide for several hours. Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last few hours of culture to cause cytokines to accumulate inside the cell.[7]
-
Surface Staining: Wash the cells and stain them with fluorescently-labeled antibodies against surface markers such as CD3, CD8, and memory markers (e.g., CD44, CD62L).
-
Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin).
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Data Acquisition: Acquire the data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CD8+ T cells producing specific cytokines in response to the peptide.
Visualizations: Pathways and Workflows
CTL Activation Pathway
Caption: Antigen processing and presentation pathway leading to CTL activation and killing of an infected cell.
Experimental Workflow: ELISPOT Assay
Caption: Step-by-step workflow for the quantification of antigen-specific T cells using an ELISPOT assay.
Immunodominance in Different Hosts
Caption: Logical relationship showing host-specific immunodominance of different HIV Gag CTL epitopes.
References
- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conserved HIV-1 Gag p24 Epitopes Elicit Cellular Immune Responses That Impact Disease Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV gag peptide (197-205) [novoprolabs.com]
- 4. pnas.org [pnas.org]
- 5. rupress.org [rupress.org]
- 6. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring killing capacity and intracellular cytokine production of human HIV antigen-specific CD8 T cells using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
HIV Gag Peptide (197-205): An Immunodominant Epitope for Cellular Immunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) Gag protein is a critical structural component of the virus and a major target for the host's cellular immune response. Within the p24 capsid region of the Gag polyprotein lies the peptide spanning amino acids 197-205, a highly immunodominant epitope in the context of the murine major histocompatibility complex (MHC) class I molecule H-2Kd.[1][2][3][4] This nonamer peptide, with the amino acid sequence AMQMLKETI, has been extensively studied as a model epitope for understanding HIV-specific cytotoxic T-lymphocyte (CTL) responses and for the development of T-cell-based vaccines.[5][6] Its ability to elicit robust and protective CD8+ T-cell responses makes it a valuable tool in preclinical vaccine research. This guide provides a comprehensive overview of the HIV Gag (197-205) peptide, including its immunological properties, the experimental methods used to characterize its responses, and the underlying cellular pathways.
Immunological Properties and T-Cell Responses
The HIV Gag (197-205) peptide is a potent activator of CD8+ T-cells in H-2Kd-expressing mice.[1][2] This activation is a key component of the adaptive immune response against virally infected cells.
T-Cell Response Characteristics
The cellular immune response to the Gag (197-205) epitope is characterized by the proliferation of specific CD8+ T-cells and the production of effector molecules such as cytokines and cytolytic proteins. The primary cytokine associated with this anti-viral response is Interferon-gamma (IFN-γ). Studies have consistently shown that stimulation with the AMQMLKETI peptide leads to a significant production of IFN-γ by CD8+ T-cells isolated from immunized mice.[7][8]
Beyond IFN-γ, a comprehensive analysis of the cytokine and chemokine profiles of Gag (197-205)-specific CD8+ T-cells has revealed a more complex picture. Using single-cell gene expression analysis, researchers have identified the expression of various other molecules, including chemokines like MIP-1α, MIP-1β, and RANTES, as well as cytotoxic molecules like granzymes and perforin.[9] The expression levels of these molecules can be influenced by the route of immunization.[6][9] For instance, intranasal immunization has been shown to generate higher avidity CTL responses compared to intramuscular routes.[6]
The following tables summarize quantitative data on T-cell responses to the HIV Gag (197-205) peptide from various studies.
| Experimental System | Assay | Stimulus | Responding Cell Population | Quantitative Readout | Reference |
| BALB/c mice immunized with FPV-HIV/VV-HIV | KdGag197–205-tetramer staining | - | Splenic CD8+ T-cells | ~1.5% of CD8+ T-cells were α4β7+ | [9] |
| BALB/c mice immunized with Lmdd-gag | In vivo CTL assay | Gag197-205 peptide-coated target cells | Splenocytes | 79% specific lysis of target cells | [10] |
| BALB/c mice immunized with anti-DEC-p24 fusion mAb | ELISPOT | AMQMLKETI peptide (2 µg/ml) | Splenic CD8+ T-cells | >1000 IFN-γ spot-forming cells / 106 cells | [11] |
| HIV-infected long-term asymptomatics | Limiting Dilution Assay | Gag-expressing target cells | Peripheral Blood Mononuclear Cells | 1/300 - 1/21,000 precursor CTL frequency | [12] |
| Asymptomatic HIV-infected patients | Limiting Dilution Assay | Gag-expressing target cells | Peripheral Blood Mononuclear Cells | Up to 488 Gag-specific CTL precursors / 106 PBMC | [13] |
| Experimental System | Assay | Stimulus | Responding Cell Population | Cytokine/Effector Molecule | Quantitative Readout (mRNA expression) | Reference |
| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Gut KdGag197–205-specific CD8+ T-cells | Granzyme A | High expression | [9] |
| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Gut KdGag197–205-specific CD8+ T-cells | Perforin | Significantly higher than i.n./i.n. immunization | [9] |
| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Splenic KdGag197–205-specific CD8+ T-cells | MIP-1α | Significantly higher than in Peyer's patches | [9] |
| BALB/c mice immunized with i.n./i.m. FPV-HIV/VV-HIV | Single-cell RT-PCR | - | Splenic KdGag197–205-specific CD8+ T-cells | RANTES | Higher expression in IL-13 KO mice | [9] |
Experimental Protocols
The characterization of T-cell responses to the HIV Gag (197-205) epitope relies on a variety of immunological assays. Detailed methodologies for key experiments are provided below.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[14][15]
Principle: Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Upon stimulation with the antigen (Gag 197-205 peptide), activated cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. After washing away the cells, a second, biotinylated detection antibody specific for a different epitope on the cytokine is added, followed by an enzyme-conjugated streptavidin. The addition of a substrate results in the formation of a colored spot at the location of each cytokine-secreting cell.
Detailed Protocol:
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.[8][16]
-
Cell Preparation: Isolate splenocytes from immunized mice or peripheral blood mononuclear cells (PBMCs) from human subjects.
-
Cell Plating: Wash the coated plate with PBS and block with a suitable blocking buffer. Add the single-cell suspension to the wells at a predetermined density (e.g., 2 x 105 cells/well).[7][14]
-
Stimulation: Add the HIV Gag (197-205) peptide to the wells at a final concentration typically ranging from 1 to 10 µg/mL.[7][8] Include negative (no peptide) and positive (e.g., mitogen) controls.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Detection: Wash the wells to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Enzyme and Substrate: After another wash, add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate. Finally, add the corresponding substrate to develop the spots.
-
Analysis: Wash the plate, allow it to dry, and count the spots using an automated ELISPOT reader. The results are typically expressed as spot-forming cells (SFC) per million input cells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of individual T-cells, identifying not only the production of cytokines but also the cell surface phenotype.
Principle: Cells are stimulated with the Gag (197-205) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD8, CD4), fixed, permeabilized, and stained for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2). The stained cells are then analyzed by flow cytometry.
Detailed Protocol:
-
Cell Preparation and Stimulation: Prepare a single-cell suspension of splenocytes or PBMCs. Stimulate the cells with the Gag (197-205) peptide (typically 1-20 µM) for several hours (e.g., 6 hours) in the presence of co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) and a protein transport inhibitor.[7][17]
-
Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8, anti-CD4) to identify the T-cell populations of interest.
-
Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix the cells with a fixation buffer (e.g., paraformaldehyde-based) to preserve cell morphology and antigenicity. Permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin (B1150181) or a mild detergent) to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the Gag peptide.
In Vivo Cytotoxicity Assay
This assay directly measures the cytotoxic function of CTLs in a living animal.
Principle: Two populations of target cells (syngeneic splenocytes) are labeled with different concentrations of a fluorescent dye (e.g., CFSE). One population is pulsed with the Gag (197-205) peptide, while the other serves as a control (unpulsed or pulsed with an irrelevant peptide). The two populations are mixed and injected intravenously into immunized and control mice. After a period of time, splenocytes from the recipient mice are analyzed by flow cytometry to determine the ratio of the two target cell populations. A reduction in the peptide-pulsed target cell population in immunized mice compared to control mice indicates specific in vivo killing.
Detailed Protocol:
-
Target Cell Preparation: Isolate splenocytes from naive BALB/c mice. Divide the cells into two populations.
-
Labeling and Peptide Pulsing: Label one population with a high concentration of CFSE (CFSEhigh) and the other with a low concentration (CFSElow). Pulse the CFSEhigh population with the Gag (197-205) peptide (e.g., 5 µg/ml).[10] The CFSElow population serves as the internal control.
-
Injection: Mix the two populations at a 1:1 ratio and inject intravenously into immunized and naive control mice.
-
Analysis: After 16-18 hours, harvest the spleens from the recipient mice and prepare single-cell suspensions. Analyze the cells by flow cytometry to determine the number of CFSEhigh and CFSElow cells.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: [1 - (ratio in immunized mice / ratio in naive mice)] x 100, where the ratio is (number of CFSEhigh cells / number of CFSElow cells).
Cellular and Signaling Pathways
The recognition of the HIV Gag (197-205) peptide by CD8+ T-cells is a multi-step process involving antigen processing and presentation, followed by T-cell receptor signaling.
MHC Class I Antigen Presentation Pathway
Endogenously synthesized viral proteins, such as the HIV Gag polyprotein, are processed and presented on MHC class I molecules to CD8+ T-cells.
Caption: MHC Class I antigen presentation pathway for HIV Gag protein.
The HIV Gag polyprotein is synthesized in the cytoplasm of an infected cell. It is then targeted for degradation by the proteasome, which cleaves the protein into smaller peptides, including the Gag (197-205) epitope.[18] These peptides are transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, the peptides are loaded onto newly synthesized MHC class I molecules, a process facilitated by the peptide-loading complex. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T-cells.[19]
CD8+ T-Cell Recognition and Signaling
The interaction between the T-cell receptor (TCR) on a CD8+ T-cell and the Gag (197-205)-H-2Kd complex on the surface of an infected cell initiates a signaling cascade that leads to T-cell activation.
Caption: General TCR signaling pathway upon peptide-MHC-I recognition.
The TCR on the CD8+ T-cell specifically recognizes the three-dimensional structure of the Gag (197-205) peptide bound to the H-2Kd molecule. The CD8 co-receptor also binds to a non-polymorphic region of the MHC class I molecule, stabilizing the interaction. This binding event brings the TCR and associated CD3 signaling molecules into close proximity with the co-receptor-associated kinase Lck. Lck then phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 chains, which recruits and activates another kinase, ZAP-70. Activated ZAP-70 phosphorylates downstream adaptor proteins like LAT, initiating a complex signaling cascade that ultimately leads to the activation of transcription factors (such as NFAT, AP-1, and NF-κB). These transcription factors drive the expression of genes involved in T-cell proliferation, differentiation, and the execution of effector functions, including the production of IFN-γ and cytotoxic molecules.
Conclusion
The HIV Gag peptide (197-205) serves as a critical tool for dissecting the intricacies of the cellular immune response to HIV in preclinical models. Its well-defined immunodominance and H-2Kd restriction have facilitated a detailed understanding of CD8+ T-cell activation, effector functions, and the underlying molecular and cellular pathways. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals working to design and evaluate novel T-cell-based vaccines and immunotherapies against HIV. Further research focusing on translating these findings to human immune responses and diverse HIV clades will be crucial for the development of a globally effective HIV vaccine.
References
- 1. DEC-205 receptor on dendritic cells mediates presentation of HIV gag protein to CD8+ T cells in a spectrum of human MHC I haplotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. HIV gag peptide (197-205) | TargetMol [targetmol.com]
- 4. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]
- 5. researchgate.net [researchgate.net]
- 6. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pnas.org [pnas.org]
- 9. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]
- 10. journals.asm.org [journals.asm.org]
- 11. rupress.org [rupress.org]
- 12. repub.eur.nl [repub.eur.nl]
- 13. Quantitative analysis of the human immunodeficiency virus type 1 (HIV- 1)-specific cytotoxic T lymphocyte (CTL) response at different stages of HIV-1 infection: differential CTL responses to HIV-1 and Epstein- Barr virus in late disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Dual Color ELISPOT Method for the Simultaneous Detection of IL-2 and IFN-γ HIV-Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Gag-Specific CD8+ T Lymphocytes Recognize Infected Cells before AIDS-Virus Integration and Viral Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. immunology.org [immunology.org]
An In-depth Technical Guide to the Core Characteristics of HIV Gag Peptide (197-205)
For researchers, scientists, and drug development professionals, a comprehensive understanding of immunogenic epitopes is paramount in the rational design of vaccines and immunotherapies. This guide delves into the core characteristics of the Human Immunodeficiency Virus (HIV) Gag peptide spanning amino acids 197-205, an epitope of significant interest in the field of HIV research.
Core Characteristics of HIV Gag Peptide (197-205)
The HIV Gag peptide (197-205) is a nonamer with the amino acid sequence AMQMLKETI .[1][2][3] It is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope derived from the p24 region of the HIV-1 Gag polyprotein.[1] This peptide is specifically recognized by CD8+ T cells in the context of the murine Major Histocompatibility Complex (MHC) class I molecule H-2Kd.[1][3]
The immunodominance of this peptide makes it a crucial tool for evaluating the efficacy of HIV vaccine candidates in preclinical models, particularly in BALB/c mice which express the H-2Kd allele. Its ability to elicit robust and specific CD8+ T-cell responses has led to its extensive use in a variety of immunological assays designed to quantify the magnitude and quality of cellular immunity.
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the binding affinity and the T-cell responses elicited by the HIV Gag peptide (197-205).
Table 1: MHC Binding Affinity of HIV Gag Peptide (197-205)
| Peptide Sequence | MHC Molecule | Binding Affinity (IC50) | Method |
| AMQMLKETI | H-2Kd | Comparable to other Kd-restricted epitopes | Competitive Binding Assay |
Table 2: T-Cell Responses to HIV Gag Peptide (197-205)
| Assay Type | Readout | Response Magnitude | Experimental System |
| In vivo Cytotoxicity Assay | Percent Specific Lysis | 60.5 ± 6.2% | rAd5-p24 primed BALB/c mice |
| IFN-γ ELISPOT Assay | Spot Forming Units (SFU) / 106 cells | Significant induction of IFN-γ producing cells | Mice immunized with Gag-based vaccines |
| Intracellular Cytokine Staining (ICS) | % of IFN-γ+ CD8+ T cells | Readily detectable population of specific CD8+ T cells | Mice immunized with poxvirus vectors expressing Gag |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of HIV Gag peptide (197-205) are provided below.
MHC Class I Competitive Peptide Binding Assay
This assay is used to determine the relative binding affinity of a test peptide to a specific MHC class I molecule by measuring its ability to compete with a labeled, high-affinity reference peptide.
Principle: A fluorescently labeled peptide with known high affinity for the H-2Kd molecule is incubated with purified, soluble H-2Kd molecules. In the presence of a competitor peptide (AMQMLKETI), the binding of the fluorescent peptide is inhibited, leading to a decrease in the fluorescence polarization signal. The concentration of the competitor peptide that inhibits 50% of the fluorescent peptide binding (IC50) is a measure of its relative binding affinity.
Materials:
-
Purified, soluble H-2Kd molecules
-
Fluorescently labeled reference peptide (high affinity for H-2Kd)
-
Unlabeled competitor peptide (AMQMLKETI)
-
Assay buffer (e.g., PBS with a non-ionic detergent)
-
96-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled reference peptide and the unlabeled competitor peptide (AMQMLKETI).
-
Prepare a series of dilutions of the competitor peptide.
-
-
Assay Setup:
-
In a 96-well plate, add a constant concentration of purified H-2Kd molecules to each well.
-
Add the serially diluted competitor peptide to the wells.
-
Add a constant concentration of the fluorescently labeled reference peptide to all wells.
-
Include control wells with:
-
H-2Kd and fluorescent peptide only (maximum polarization).
-
Fluorescent peptide only (minimum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-24 hours), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the competitor peptide.
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
In Vitro Cytotoxic T-Lymphocyte (CTL) Activation and Analysis
This protocol outlines the steps for activating and assessing the cytotoxic function of CD8+ T cells specific for the HIV Gag (197-205) peptide.
Principle: Splenocytes from an immunized mouse are co-cultured with target cells that have been pulsed with the AMQMLKETI peptide. The specific CTLs within the splenocyte population will recognize the peptide-MHC complex on the target cells and induce their lysis. The degree of lysis is quantified to determine the cytotoxic activity.
Materials:
-
Splenocytes from a mouse immunized with a Gag-based vaccine.
-
Target cells (e.g., P815 mastocytoma cells, which are syngeneic to BALB/c mice).
-
HIV Gag (197-205) peptide (AMQMLKETI).
-
51Cr (Sodium Chromate) for labeling target cells.
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well U-bottom plates.
-
Gamma counter.
Procedure:
-
Preparation of Effector Cells:
-
Isolate splenocytes from the immunized mouse and prepare a single-cell suspension.
-
-
Preparation of Target Cells:
-
Label the P815 target cells with 51Cr by incubating them with Na251CrO4.
-
Wash the labeled target cells to remove excess 51Cr.
-
Pulse one set of labeled target cells with the AMQMLKETI peptide. Leave another set unpulsed as a negative control.
-
-
CTL Assay:
-
In a 96-well U-bottom plate, co-culture the effector splenocytes with the peptide-pulsed or unpulsed 51Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Include control wells for:
-
Spontaneous release (target cells in medium only).
-
Maximum release (target cells with a detergent like Triton X-100).
-
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
-
Signaling Pathways and Experimental Workflows
Visual representations of key biological processes and experimental procedures are essential for a clear understanding of the underlying mechanisms.
T-Cell Receptor Signaling Pathway
The recognition of the HIV Gag (197-205) peptide presented by the H-2Kd molecule on an antigen-presenting cell (APC) by a specific CD8+ T cell initiates a complex intracellular signaling cascade, leading to T-cell activation.
Caption: TCR Signaling Pathway upon Peptide-MHC Recognition.
Experimental Workflow for CTL Activation Assay
The following diagram illustrates the typical workflow for an in vitro experiment to assess the cytotoxic activity of T cells specific for the HIV Gag (197-205) peptide.
Caption: Experimental Workflow for an In Vitro CTL Activation Assay.
References
Methodological & Application
Application Notes and Protocols for Intracellular Cytokine Staining for HIV Gag Peptide (197-205)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the detection of HIV-1 Gag-specific T cell responses using intracellular cytokine staining (ICS). The focus is on the stimulation of peripheral blood mononuclear cells (PBMCs) with the HIV-1 Gag peptide spanning amino acids 197-205 (AMQMLKETI), a known immunodominant epitope. This method is a critical tool for evaluating cellular immune responses in the context of natural infection, vaccine development, and immunotherapeutic strategies.
Introduction
The measurement of antigen-specific T cell responses is fundamental to understanding the immunopathogenesis of HIV infection and for assessing the efficacy of candidate vaccines and immunotherapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful and widely used technique to identify and quantify T cells that produce cytokines in response to specific antigens.[1][2][3] This method allows for the simultaneous assessment of cell surface markers (e.g., CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2), providing a detailed profile of the responding T cell populations.[4]
The HIV-1 Gag protein is a major structural protein of the virus and a primary target of the cellular immune response.[5] The Gag peptide 197-205 (sequence: AMQMLKETI) is a well-characterized H-2Kd-restricted epitope in mice and has been used extensively in preclinical vaccine studies.[6][7][8] In humans, the immunodominant HLA-A*02:01-restricted Gag peptide is SLYNTVATL (Gag 77-85).[9][10][11][12] This protocol can be adapted for use with various HIV Gag peptides, including peptide pools, to provide a comprehensive assessment of the anti-Gag T cell response.
Experimental Principles
The ICS assay involves several key steps:
-
Isolation of PBMCs: Peripheral blood mononuclear cells are isolated from whole blood.
-
Antigen Stimulation: PBMCs are stimulated ex vivo with the HIV Gag peptide of interest. This leads to the activation of antigen-specific T cells.
-
Inhibition of Cytokine Secretion: A protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of cytokines, causing them to accumulate within the cytoplasm of the activated cells.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers to identify specific T cell subsets (e.g., CD3, CD4, CD8).
-
Fixation and Permeabilization: Cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer to quantify the frequency of cytokine-producing T cells within different subsets.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing ICS to measure HIV Gag-specific T cell responses.
Table 1: Frequency of Gag-Specific CD8+ T Cells Producing Cytokines.
| Study Context | Peptide/Antigen | T Cell Subset | Cytokine(s) | Frequency (% of CD8+ T cells) | Reference |
| Murine Vaccination (anti-DEC-p24) | p24 peptide pool (containing 197-205) | CD8+ | IFN-γ | ~0.5 - 1.0% | [7] |
| Murine Vaccination (L. monocytogenes-gag) | Gag 197-205 | CD8+ | IFN-γ and TNF-α | Majority of activated CD8+ T cells | [13] |
| Chronic HIV-1 Infection (human) | Gag peptide pools | CD8+ | IFN-γ and/or IL-2 | Median ~0.2-0.3% | [2][4] |
| Acute HIV-1 Infection (humanized mice) | Gag peptide pools | CD8+ | IFN-γ | Variable, can be suppressed by Type I IFNs | [14] |
Table 2: Frequency of Gag-Specific CD4+ T Cells Producing Cytokines.
| Study Context | Peptide/Antigen | T Cell Subset | Cytokine(s) | Frequency (% of CD4+ T cells) | Reference |
| Murine Vaccination (anti-DEC-p24) | p24 peptide pool 3 | CD4+ | IFN-γ | >0.5% | [7] |
| HIV-1 Vaccine Trial (human) | Gag peptide pool | CD4+ | IFN-γ and/or IL-2 | Median ~0.17-0.18% | [4] |
| Chronic HIV-1 Infection (human) | Gag and Nef peptides | CD4+ | IFN-γ | Broadly targeted | [15] |
Experimental Protocols
This protocol is a general guideline and may require optimization based on specific experimental conditions and reagents.
Materials and Reagents
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (R10 medium)
-
HIV-1 Gag peptide (197-205; AMQMLKETI) or other relevant peptides/peptide pools
-
Positive Control: Staphylococcal enterotoxin B (SEB) or PMA/Ionomycin
-
Negative Control: DMSO (peptide solvent) or an irrelevant peptide
-
Protein Transport Inhibitor: Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM)
-
Cell Viability Dye (e.g., LIVE/DEAD Fixable Dead Cell Stain)
-
Fluorescently conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™, eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorescently conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
FACS tubes or 96-well plates
Protocol for Intracellular Cytokine Staining
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the isolated cells twice with PBS or RPMI 1640.
-
Resuspend cells in R10 medium and perform a cell count. Adjust the cell concentration to 1-2 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate or in FACS tubes.
-
Add the HIV Gag peptide to a final concentration of 1-10 µg/mL.
-
Include the following controls:
-
Unstimulated Control: Add DMSO or culture medium only.
-
Positive Control: Add SEB (e.g., 1 µg/mL) or PMA (50 ng/mL) and Ionomycin (1 µg/mL).
-
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Add Brefeldin A (final concentration 10 µg/mL) or Monensin to each well/tube.
-
Incubate for an additional 4-6 hours (for peptide stimulation) or 4 hours (for PMA/Ionomycin) at 37°C.[2][14]
-
-
Surface Staining:
-
After stimulation, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cells once with Staining Buffer.
-
Resuspend the cell pellet in 50 µL of Staining Buffer containing the viability dye and surface antibodies at their predetermined optimal concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with Staining Buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization solution.
-
Incubate for 20 minutes at 4°C in the dark.[16]
-
Wash the cells twice with 1X Permeabilization/Wash Buffer (provided in the kit).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50 µL of 1X Permeabilization/Wash Buffer containing the intracellular cytokine antibodies at their optimal concentrations.
-
Incubate for 30 minutes at room temperature or 4°C in the dark.
-
Wash the cells twice with 1X Permeabilization/Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 200-300 µL of Staining Buffer or PBS.
-
Acquire the samples on a flow cytometer. Ensure that an adequate number of events are collected for robust statistical analysis.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on lymphocytes, singlets, live cells, and then on CD3+ T cells. Subsequently, gate on CD4+ and CD8+ T cell subsets to determine the percentage of cells producing each cytokine.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Intracellular Cytokine Staining Experimental Workflow.
T-Cell Activation Signaling Pathway
Caption: Simplified T-Cell Activation Signaling Pathway.
References
- 1. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 2. Achieving Intracellular Cytokine Staining assay concordance on two continents to assess HIV vaccine-induced T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular staining for HIV-specific IFN-gamma production: statistical analyses establish reproducibility and criteria for distinguishing positive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. jpt.com [jpt.com]
- 6. pnas.org [pnas.org]
- 7. Intensified and protective CD4+ T cell immunity in mice with anti–dendritic cell HIV gag fusion antibody vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpt.com [jpt.com]
- 10. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HIV Immunology Variant and Escape Mutation Search [hiv.lanl.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Type I interferons suppress viral replication but contribute to T cell depletion and dysfunction during chronic HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Analysis of Human Immunodeficiency Virus Type 1-Specific CD4 Responses Reveals Marked Immunodominance of gag and nef and the Presence of Broadly Recognized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv-forschung.de [hiv-forschung.de]
Application Notes and Protocols for Stimulation of Splenocytes with HIV Gag Peptide (197-205)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) Gag polyprotein is a critical target for cytotoxic T lymphocyte (CTL) responses in infected individuals. The Gag peptide spanning amino acids 197-205, with the sequence AMQMLKETI, is an immunodominant CTL epitope within the p24 region of the Gag protein.[1] This peptide is recognized by CD8+ T cells in the context of the H-2d major histocompatibility complex (MHC) class I molecule, making it a valuable tool for studying HIV-specific cellular immunity in mouse models, particularly BALB/c mice.[2][3][4] These application notes provide detailed protocols for the in vitro stimulation of murine splenocytes with the HIV Gag (197-205) peptide to assess antigen-specific T cell responses.
Data Presentation
Table 1: Recommended Peptide Concentrations for Splenocyte Stimulation Assays
| Assay Type | Peptide Concentration | Incubation Time | Reference |
| IFN-γ ELISPOT | 10 µM | 18-24 hours | [5] |
| Intracellular Cytokine Staining (ICS) | 2 µg/mL - 20 µM | 6 hours | [5][6] |
| In vitro Restimulation for Cytotoxicity Assay | 1 µg/mL | 5 days | [2] |
| In vivo Cytotoxicity Assay (Peptide Loading) | 10 µg/mL | 30 minutes | [6] |
Table 2: Typical Cell Numbers for Splenocyte-Based Assays
| Assay Type | Number of Splenocytes per Well | Plate Format |
| IFN-γ ELISPOT | 2 x 10^5 | 96-well |
| Intracellular Cytokine Staining (ICS) | 1 x 10^6 | 96-well round-bottom |
| In vitro Restimulation | 5 x 10^6 | 48-well |
Experimental Protocols
Protocol 1: Preparation of Splenocytes from Murine Spleen
-
Spleen Harvest: Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols. Aseptically remove the spleen and place it in a petri dish containing 5 mL of complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 50 µM 2-mercaptoethanol).
-
Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe.
-
Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 2 mL of ACK lysis buffer. Incubate for 2-3 minutes at room temperature.
-
Washing: Add 10 mL of complete RPMI 1640 to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Cell Counting: Discard the supernatant and resuspend the cells in 5-10 mL of complete RPMI 1640. Perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration as required for the specific assay.
Protocol 2: Interferon-gamma (IFN-γ) ELISPOT Assay
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate with sterile PBS and block with complete RPMI 1640 for at least 2 hours at room temperature.
-
Cell Plating: Add 2 x 10^5 splenocytes in 100 µL of complete RPMI 1640 to each well.
-
Peptide Stimulation: Add 100 µL of the HIV Gag (197-205) peptide diluted in complete RPMI 1640 to achieve a final concentration of 10 µM.[5] Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., Concanavalin A or anti-CD3 antibody).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody. Following incubation and washing, add streptavidin-alkaline phosphatase and incubate.
-
Development: Add a substrate solution (e.g., BCIP/NBT) and monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Analysis: Air dry the plate and count the spots using an ELISPOT reader.
Protocol 3: Intracellular Cytokine Staining (ICS) for Flow Cytometry
-
Cell Plating: Add 1 x 10^6 splenocytes in 100 µL of complete RPMI 1640 to each well of a 96-well round-bottom plate.
-
Peptide Stimulation: Add 100 µL of the HIV Gag (197-205) peptide diluted in complete RPMI 1640 to achieve a final concentration of 2 µg/mL.[6] Include negative and positive controls.
-
Co-stimulation and Protein Transport Inhibition: Add anti-CD28 antibody (1 µg/mL) for co-stimulation. After 1 hour of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cultures.[5][6]
-
Incubation: Incubate the plate for a total of 6 hours at 37°C in a 5% CO2 incubator.[5][6]
-
Surface Staining: Wash the cells with FACS buffer (PBS with 2% FBS) and stain with fluorescently labeled antibodies against surface markers such as CD8 and CD4.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.
-
Intracellular Staining: Stain the cells with a fluorescently labeled antibody against IFN-γ.
-
Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the samples on a flow cytometer and analyze the data to determine the percentage of IFN-γ-producing CD8+ T cells.
Visualizations
Caption: TCR Recognition of HIV Gag Peptide presented by MHC Class I.
Caption: Experimental workflow for splenocyte stimulation and analysis.
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MHC class I-restricted immune response to HIV-gag in BALB/c mice selects a single epitope that does not have a predictable MHC-binding motif and binds to Kd through interactions between a glutamine at P3 and pocket D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
Application Notes and Protocols for In Vivo Cytotoxicity Assay Using HIV Gag Peptide (197-205)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vivo cytotoxicity assay is a powerful technique to quantitatively measure the cytotoxic activity of antigen-specific CD8+ T lymphocytes (CTLs) within a living organism.[1] This method is crucial for evaluating the efficacy of vaccines and immunotherapies designed to elicit cell-mediated immunity against pathogens such as the Human Immunodeficiency Virus (HIV). These application notes provide a detailed protocol for conducting an in vivo cytotoxicity assay using the immunodominant HIV Gag peptide (197-205), with the amino acid sequence AMQMLKETI.[2][3] This peptide is a well-characterized H-2Kd-restricted epitope from the p24 region of the HIV-1 Gag protein, known to elicit robust CTL responses.[2][3][4]
Principle of the Assay
The assay involves the adoptive transfer of two populations of syngeneic splenocytes into recipient mice. One population, the target cells, is pulsed with the HIV Gag (197-205) peptide and labeled with a high concentration of a fluorescent dye, typically Carboxyfluorescein succinimidyl ester (CFSEhigh). The second population, serving as an internal control, is not pulsed with the peptide and is labeled with a low concentration of the same dye (CFSElow).[5][6] These two cell populations are mixed at a 1:1 ratio and injected intravenously into immunized and control mice.[5][6] After a defined period, splenocytes from the recipient mice are harvested, and the relative proportions of the CFSEhigh and CFSElow populations are analyzed by flow cytometry.[7] A reduction in the CFSEhigh population relative to the CFSElow population in immunized mice indicates specific killing of the peptide-pulsed target cells by HIV Gag-specific CTLs.[8]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the in vivo cytotoxicity assay using HIV Gag peptide (197-205). These values may require optimization for specific experimental conditions and mouse strains.
| Parameter | Value | Reference |
| HIV Gag (197-205) Peptide Concentration for Pulsing | 1-10 µg/mL | [5][6] |
| CFSEhigh Concentration | 5-6 µM | [5][6] |
| CFSElow Concentration | 0.3-0.5 µM | [5][6] |
| Total Number of Injected Cells per Mouse | 1-2 x 10^7 | [5] |
| Ratio of CFSEhigh to CFSElow Cells | 1:1 | [5][6] |
| Incubation Time for Peptide Pulsing | 30-60 minutes | [5] |
| Incubation Time in vivo (post-injection) | 4-24 hours | [5][8] |
| Effector to Target (E:T) Ratio (for in vitro comparison) | Varies (e.g., 50:1) | [4] |
Experimental Protocols
Materials and Reagents:
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
Syngeneic donor mice (e.g., BALB/c, H-2d)
-
Immunized and control recipient mice
-
Complete RPMI 1640 medium (with 10% FBS, penicillin/streptomycin)
-
Phosphate Buffered Saline (PBS)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Red Blood Cell Lysis Buffer
-
Flow cytometer
Protocol for Preparation of Target and Control Cells:
-
Splenocyte Isolation: Aseptically harvest spleens from syngeneic donor mice into a petri dish containing cold complete RPMI 1640 medium.
-
Single-Cell Suspension: Gently mash the spleens through a 70 µm cell strainer to create a single-cell suspension.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in Red Blood Cell Lysis Buffer. Incubate for 5 minutes at room temperature.
-
Washing: Quench the lysis reaction by adding an excess of complete RPMI 1640. Centrifuge and wash the cells twice with PBS.
-
Cell Counting and Division: Resuspend the splenocytes in PBS and perform a cell count. Divide the cell suspension into two equal aliquots.
-
CFSE Labeling:
-
Target Population (CFSEhigh): Add CFSE to one aliquot of cells to a final concentration of 5-6 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Control Population (CFSElow): Add CFSE to the second aliquot of cells to a final concentration of 0.3-0.5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete RPMI 1640. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the labeled cells and wash them three times with cold PBS to remove excess CFSE.
-
Peptide Pulsing:
-
Resuspend the CFSEhigh labeled cells in serum-free RPMI 1640.
-
Add the HIV Gag (197-205) peptide to a final concentration of 1-10 µg/mL.
-
Incubate for 30-60 minutes at 37°C with gentle agitation.
-
The CFSElow population is incubated under the same conditions without the peptide.
-
-
Final Preparation: Wash the peptide-pulsed CFSEhigh cells and the unpulsed CFSElow cells twice with PBS. Resuspend each population in PBS.
-
Mixing: Combine the CFSEhigh and CFSElow populations at a 1:1 ratio.
Protocol for In Vivo Cytotoxicity Assay:
-
Cell Injection: Inject approximately 1-2 x 10^7 total cells in a volume of 200-300 µL into the tail vein of each immunized and control recipient mouse.[5]
-
In Vivo Incubation: Allow the cytotoxic T lymphocytes to act on the target cells for a predetermined time, typically ranging from 4 to 24 hours.
-
Spleen Harvest: At the end of the incubation period, euthanize the mice and harvest their spleens.
-
Sample Preparation for Flow Cytometry: Prepare single-cell suspensions from the spleens as described in steps 1-4 of the cell preparation protocol.
-
Flow Cytometry Analysis:
-
Acquire events on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, distinguish the CFSEhigh and CFSElow populations based on their fluorescence intensity.
-
Determine the number of events in both the CFSEhigh and CFSElow gates for each mouse.
-
Data Analysis:
The percentage of specific lysis is calculated using the following formula:
% Specific Lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100
Where the ratio is calculated as: (Number of CFSEhigh cells) / (Number of CFSElow cells)
Visualizations
Signaling Pathway for CTL-Mediated Cytotoxicity
Caption: CTL activation and cytotoxic effector pathway.
Experimental Workflow for In Vivo Cytotoxicity Assay
Caption: Workflow for the in vivo cytotoxicity assay.
References
- 1. Tailoring In Vivo Cytotoxicity Assays to Study Immunodominance in Tumor-specific CD8+ T Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV gag peptide (197-205) [novoprolabs.com]
- 4. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
- 7. Induction of Peptide-specific CTL Activity and Inhibition of Tumor Growth Following Immunization with Nanoparticles Coated with Tumor Peptide-MHC-I Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Monitoring HIV Vaccine Efficacy with Gag Peptide (197-205): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of a prophylactic or therapeutic vaccine for Human Immunodeficiency Virus (HIV) remains a critical global health priority. A key challenge in HIV vaccine development is the virus's high genetic variability and its ability to establish latent reservoirs. Cellular immunity, particularly the induction of robust and durable CD8+ cytotoxic T-lymphocyte (CTL) responses, is widely considered essential for an effective HIV vaccine.[1]
The HIV Gag protein is a major structural protein of the virus and a primary target for CTL responses in infected individuals. Within the Gag protein, the peptide spanning amino acids 197-205 (sequence: AMQMLKETI) has been identified as an immunodominant CTL epitope, particularly in the context of the H-2Kd MHC class I molecule.[2][3] This peptide elicits strong antigen-specific CD8+ T-cell responses, making it a valuable tool for evaluating the immunogenicity and potential efficacy of HIV vaccine candidates in preclinical and clinical studies.[2]
These application notes provide detailed protocols for key immunological assays used to monitor and quantify T-cell responses to the HIV Gag (197-205) peptide, a critical step in the evaluation of novel HIV vaccine strategies.
Principle
Monitoring immune responses to the Gag (197-205) peptide allows researchers to quantify the magnitude, quality, and functionality of vaccine-induced T-cells. The core principle involves stimulating peripheral blood mononuclear cells (PBMCs) isolated from vaccinated subjects with the synthetic Gag (197-205) peptide.[4][5] T-cells that recognize this peptide, presented by MHC class I molecules on antigen-presenting cells (APCs), will become activated. This activation can be measured by quantifying the frequency of cells that secrete cytokines (e.g., Interferon-gamma, IFN-γ), proliferate, or exhibit cytotoxic activity against target cells presenting the peptide. These measurements serve as crucial immunological endpoints in vaccine trials.
Key Experimental Assays
The primary assays for monitoring T-cell responses to the Gag (197-205) peptide are the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) followed by flow cytometry, and the Cytotoxic T-Lymphocyte (CTL) assay.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[6][7] It is widely used to measure T-cell responses in vaccine studies.[8]
Experimental Protocol: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well polyvinylidene fluoride (B91410) (PVDF) plate with an anti-human IFN-γ capture antibody overnight at 4°C.[9]
-
Cell Preparation: Thaw cryopreserved PBMCs and allow them to rest overnight at 37°C in a 5% CO2 incubator.[7][9] On the day of the assay, count viable cells and resuspend them in appropriate culture medium (e.g., R10) at a concentration of 2-4 x 10^6 cells/mL.[7]
-
Blocking: Wash the coated plate and block with cell culture medium for at least 1 hour to prevent non-specific binding.[9]
-
Stimulation: Add 200,000 PBMCs to each well. Stimulate the cells with:
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[7]
-
Detection:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP).
-
Wash again and add a substrate solution (e.g., BCIP/NBT) to develop colored spots.
-
-
Analysis: Allow the plate to dry completely.[7] Count the spots in each well using an automated ELISpot reader.[12] The results are typically expressed as Spot-Forming Cells (SFC) per million PBMCs after subtracting the background (negative control) count.[6]
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS is a powerful technique that allows for the simultaneous measurement of cytokine production and the identification of the phenotype of the responding T-cell subsets (e.g., CD8+ or CD4+).[11][13]
Experimental Protocol: Intracellular Cytokine Staining (ICS)
-
Cell Preparation and Stimulation:
-
Thaw and rest cryopreserved PBMCs as described for the ELISpot assay.[11]
-
Stimulate 1-2 x 10^6 PBMCs for 6 hours with the Gag (197-205) peptide (1-2 µg/mL), a negative control (e.g., DMSO), and a positive control (e.g., SEB).[11][14]
-
Include co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to enhance T-cell activation.[11]
-
For the final 4-5 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to trap cytokines inside the cell.[14][15]
-
-
Surface Staining:
-
Wash the cells and stain them with fluorophore-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations. This is typically done for 15-30 minutes on ice.[16]
-
-
Fixation and Permeabilization:
-
Intracellular Staining:
-
Stain the permeabilized cells with fluorophore-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for at least 30 minutes at room temperature in the dark.[17]
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend them in a suitable buffer (e.g., PBS with 1% BSA).
-
Acquire the data on a multi-parameter flow cytometer.
-
Analyze the data using flow cytometry software (e.g., FlowJo) to gate on specific T-cell populations (e.g., CD3+CD8+) and determine the percentage of cells producing specific cytokines in response to the Gag peptide stimulation.[11]
-
Cytotoxic T-Lymphocyte (CTL) Assay
The CTL assay, traditionally the chromium-51 (B80572) (51Cr) release assay, directly measures the ability of vaccine-induced CD8+ T-cells to kill target cells presenting the specific epitope.[1]
Experimental Protocol: 51Cr Release Assay
-
Effector Cell Preparation:
-
Isolate PBMCs from the vaccinated individual (effector cells).
-
Stimulate the PBMCs in vitro for 1-2 weeks with the Gag (197-205) peptide to expand the population of antigen-specific CTLs.[1]
-
-
Target Cell Preparation:
-
Use an appropriate target cell line, such as autologous B-lymphoblastoid cell lines (B-LCLs).[18]
-
Prepare two populations of target cells:
-
Peptide-pulsed targets: Incubate one population with the Gag (197-205) peptide.
-
Control targets: Leave the other population unpulsed.
-
-
Label both target cell populations with 51Cr by incubating them with Na2^51CrO4.[18]
-
-
Co-culture:
-
Wash the labeled target cells thoroughly to remove excess 51Cr.
-
Co-culture the effector cells with both peptide-pulsed and control target cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubate for 4-6 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Determine maximum release by lysing a sample of target cells with detergent and spontaneous release from target cells incubated without effectors.
-
-
Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
A higher percentage of specific lysis for peptide-pulsed targets compared to control targets indicates a positive CTL response.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison between vaccine and placebo groups or across different time points.
Table 1: IFN-γ ELISpot Responses to Gag (197-205)
| Group | N | Responder Frequency (%) | Mean Response (SFC / 10^6 PBMCs) ± SD |
| Vaccine | 50 | 82% | 450 ± 120 |
| Placebo | 25 | 4% | 15 ± 8 |
Table 2: Intracellular Cytokine Staining (ICS) Data for CD8+ T-Cells
| Group | Cytokine | % Positive Cells (Mean ± SD) |
| Vaccine | IFN-γ | 2.1 ± 0.8 |
| TNF-α | 1.8 ± 0.6 | |
| IL-2 | 0.9 ± 0.3 | |
| Placebo | IFN-γ | 0.05 ± 0.02 |
| TNF-α | 0.04 ± 0.01 | |
| IL-2 | 0.02 ± 0.01 |
Table 3: Cytotoxic T-Lymphocyte (CTL) Activity
| Group | Effector:Target Ratio | % Specific Lysis (Mean ± SD) |
| Vaccine | 50:1 | 55 ± 15 |
| 25:1 | 38 ± 11 | |
| 12.5:1 | 22 ± 7 | |
| Placebo | 50:1 | 4 ± 2 |
Visualizations
Caption: Workflow for monitoring T-cell responses to Gag (197-205).
References
- 1. Evaluation of cytotoxic T cell responses to candidate HIV-1 vaccines in HIV-1-uninfected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV gag peptide (197-205) [novoprolabs.com]
- 3. Intensified and protective CD4+ T cell immunity in mice with anti–dendritic cell HIV gag fusion antibody vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]
- 5. HIV gag 197-205 (H-2 Kd) | 1 mg | EP07874_1 [peptides.de]
- 6. Pooled-Peptide Epitope Mapping Strategies Are Efficient and Highly Sensitive: An Evaluation of Methods for Identifying Human T Cell Epitope Specificities in Large-Scale HIV Vaccine Efficacy Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Higher Homologous and Lower Cross-Reactive Gag-Specific T-Cell Responses in Human Immunodeficiency Virus Type 2 (HIV-2) Than in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Achieving Intracellular Cytokine Staining assay concordance on two continents to assess HIV vaccine-induced T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. QUALITY ASSURANCE OF INTRACELLULAR CYTOKINE STAINING ASSAYS: ANALYSIS OF MULTIPLE ROUNDS OF PROFICIENCY TESTING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - The efficacy of DNA vaccination is enhanced in mice by targeting the encoded protein to dendritic cells [jci.org]
- 15. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
- 18. Evaluation of Cytotoxic T-Lymphocyte Responses in Human and Nonhuman Primate Subjects Infected with Human Immunodeficiency Virus Type 1 or Simian/Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HIV Gag Peptide (197-205) for T Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) Gag protein is a key structural component of the virus and a major target for the host's immune response. The Gag peptide spanning amino acids 197-205, with the sequence AMQMLKETI, is a well-characterized, immunodominant epitope.[1][2][3] This peptide is recognized by cytotoxic T-lymphocytes (CTLs), specifically CD8+ T cells, in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule.[1][2][3] As such, it serves as a valuable tool in immunological research and vaccine development to assess the magnitude and quality of T cell responses. These application notes provide detailed protocols for utilizing the HIV Gag peptide (197-205) in T cell proliferation assays, a fundamental technique for evaluating cell-mediated immunity.
Principle of T Cell Proliferation Assays
T cell proliferation assays measure the expansion of specific T cells in response to an antigen. When T cells recognize their cognate peptide presented by antigen-presenting cells (APCs), they become activated and undergo clonal expansion. The extent of this proliferation is a key indicator of an antigen-specific immune response. Common methods to measure T cell proliferation include dye dilution assays, such as Carboxyfluorescein succinimidyl ester (CFSE) labeling, and DNA synthesis assays, like [3H]-thymidine incorporation.
Quantitative Data Summary
The following tables summarize representative quantitative data from T cell proliferation and functional assays using the HIV Gag peptide (197-205).
Table 1: T Cell Proliferation in Response to HIV Gag Peptide (197-205)
| Assay Method | Cell Type | Peptide Concentration (µg/mL) | Stimulation Index (Fold increase over unstimulated) | % Proliferating Cells (CFSE low) |
| CFSE Dilution | Murine Splenocytes (from immunized mice) | 2 | 15 - 25 | 30% - 50% |
| CFSE Dilution | Human PBMCs (from HIV+ donors) | 2 | 10 - 20 | 25% - 45% |
| [3H]-Thymidine | Murine Splenocytes (from immunized mice) | 2 | 20 - 40 | N/A |
Table 2: Cytokine Production by T Cells Stimulated with HIV Gag Peptide (197-205)
| Cytokine | Cell Type | Peptide Concentration (µg/mL) | % Cytokine-Positive CD8+ T Cells |
| IFN-γ | Murine Splenocytes | 2 | 1.5% - 3.0% |
| TNF-α | Murine Splenocytes | 2 | 1.0% - 2.5% |
| IL-2 | Murine Splenocytes | 2 | 0.5% - 1.5% |
Experimental Protocols
Protocol 1: T Cell Proliferation Assay using CFSE Staining
This protocol details the steps for measuring T cell proliferation by monitoring the dilution of the fluorescent dye CFSE.[4][5][6][7][8]
Materials:
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Anti-CD3/CD28 antibodies (positive control)
-
Flow cytometer
Procedure:
-
Isolation of PBMCs or Splenocytes:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[8]
-
Alternatively, prepare a single-cell suspension of splenocytes from immunized mice.
-
-
CFSE Labeling:
-
Wash the isolated cells twice with PBS.
-
Resuspend the cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the HIV Gag peptide (197-205) at a final concentration of 2 µg/mL.
-
Controls:
-
Unstimulated Control: Cells with medium only.
-
Positive Control: Cells stimulated with anti-CD3/CD28 antibodies.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a cell division.
-
Protocol 2: Intracellular Cytokine Staining (ICS) Assay
This protocol is for the detection of cytokine production within T cells upon stimulation with the HIV Gag peptide.[9][10][11][12]
Materials:
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Anti-CD3/CD28 antibodies (positive control)
-
Fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs or splenocytes per well in a 96-well plate.
-
Stimulate the cells with the HIV Gag peptide (197-205) at a final concentration of 2 µg/mL for 6 hours at 37°C in a 5% CO2 incubator.
-
For the last 4-5 hours of incubation, add Brefeldin A (10 µg/mL) and Monensin (2 µM) to the culture to block cytokine secretion.
-
Controls:
-
Unstimulated Control: Cells with medium only.
-
Positive Control: Cells stimulated with anti-CD3/CD28 antibodies.
-
-
-
Surface Staining:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., anti-CD3, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
-
Wash the cells with Permeabilization buffer.
-
-
Intracellular Staining:
-
Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the CD8+ T cell population and quantifying the percentage of cells expressing each cytokine.
-
Visualizations
T Cell Activation Signaling Pathway
Caption: T cell activation by HIV Gag peptide.
Experimental Workflow for CFSE T Cell Proliferation Assay
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. researchgate.net [researchgate.net]
- 7. CFSE Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
- 11. PD-1/PD-L1 Blockade Can Enhance HIV-1 Gag-specific T Cell Immunity Elicited by Dendritic Cell-Directed Lentiviral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Application Notes and Protocols for HIV Gag Peptide (197-205) in BALB/c Mice Studies
These application notes provide an overview and detailed protocols for researchers utilizing the Human Immunodeficiency Virus (HIV) Gag peptide 197-205 (AMQMLKETI) in BALB/c mice, a key model for studying T-cell mediated immunity. This peptide represents an immunodominant cytotoxic T-lymphocyte (CTL) epitope restricted by the H-2Kd major histocompatibility complex (MHC) class I molecule in this mouse strain. The following sections detail immunization strategies, methods for assessing immune responses, and expected quantitative outcomes based on published studies.
Immunization Strategies and Adjuvants
A variety of immunization strategies have been successfully employed to elicit a robust CD8+ T-cell response against the HIV Gag 197-205 peptide in BALB/c mice. The choice of strategy can influence the magnitude and quality of the immune response.
Protein-Based Immunization:
Subcutaneous immunization with the full-length HIV-1 Gag protein can induce CTL responses against the 197-205 epitope.[1] A typical protocol involves emulsifying the Gag protein with an adjuvant to enhance immunogenicity.
Experimental Protocols
Protocol 1: Subcutaneous Immunization with Gag Protein
This protocol is adapted from studies demonstrating the induction of Gag-specific T-cell responses.[1]
Materials:
-
HIV-1 Gag protein (5 µg per mouse)
-
Freund's Adjuvant (Complete for priming, Incomplete for boosting)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Prepare the immunogen by emulsifying 5 µg of HIV-1 Gag protein in an equal volume of Freund's Adjuvant to a final volume of 100 µl per mouse.
-
Immunize BALB/c mice (H-2d) subcutaneously at a single site on the back on day 1 (priming with Complete Freund's Adjuvant).
-
Boost the mice on days 14 and 28 with 5 µg of Gag protein emulsified in Incomplete Freund's Adjuvant.
-
Sacrifice the mice 10 days after the final boost (day 38) for immunological analysis.
Viral and Bacterial Vector-Based Immunization:
Live vectors are potent tools for inducing cellular immunity. Listeria monocytogenes engineered to express HIV Gag has been shown to elicit strong CTL responses.[2][3][4] Poxvirus-based vectors, often used in prime-boost strategies, are also effective.[5][6]
Protocol 2: Immunization with Recombinant Listeria monocytogenes expressing HIV Gag
This protocol describes systemic immunization to induce a robust Gag-specific CD8+ T-cell response.[3]
Materials:
-
Recombinant Listeria monocytogenes expressing HIV Gag (Lm-Gag)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Procedure:
-
Grow Lm-Gag to mid-log phase and dilute in sterile PBS to the desired concentration.
-
For priming, immunize mice intravenously (via the tail vein) with a sublethal dose (e.g., 10^7 CFU) of Lm-Gag.
-
Boost the mice with a higher dose (e.g., 10^8 CFU) of the same recombinant bacteria.
-
Isolate splenocytes for analysis 6 days after the booster immunization.
Nucleic Acid and Dendritic Cell-Targeted Vaccines:
DNA vaccines encoding HIV Gag have been utilized, sometimes in combination with electroporation to enhance uptake and expression.[7][8][9] A more targeted approach involves fusing the Gag antigen to antibodies that bind to dendritic cell (DC) specific receptors like DEC205, thereby enhancing antigen presentation.[10][11][12]
Assessment of Immune Responses
Following immunization, the Gag-specific T-cell response can be quantified using several immunological assays.
Protocol 3: IFN-γ ELISpot Assay
The ELISpot assay is a sensitive method for quantifying the frequency of antigen-specific, cytokine-secreting T-cells.[1][8][10][13]
Materials:
-
ELISpot plates (e.g., Millipore MAIPS)
-
Anti-mouse IFN-γ capture and detection antibodies
-
HIV Gag p24 peptide (197-205, AMQMLKETI)
-
Complete RPMI 1640 medium (R10)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Substrate for color development
Procedure:
-
Coat ELISpot plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Wash the plates and block with R10 medium for at least 1 hour at 37°C.
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 1x10^5 to 5x10^5 splenocytes per well.
-
Stimulate the cells with the HIV Gag 197-205 peptide at a final concentration of 1-10 µg/ml. Include negative control wells (no peptide) and positive control wells (e.g., Concanavalin A).
-
Incubate the plates for 20-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plates and add the biotinylated anti-mouse IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase.
-
After a final wash, add the substrate and allow spots to develop.
-
Wash with water to stop the reaction, allow the plate to dry, and count the spots. Results are typically expressed as spot-forming units (SFU) per 10^6 cells.
Protocol 4: In Vivo Cytotoxicity Assay
This assay measures the actual cytotoxic function of elicited T-cells in a living animal.[3][7][14]
Materials:
-
Splenocytes from naive BALB/c mice
-
Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., high and low)
-
HIV Gag 197-205 peptide
-
Control peptide (an irrelevant peptide for the same MHC haplotype)
-
PBS
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes from a naive BALB/c mouse.
-
Divide the splenocytes into two populations.
-
Label one population with a high concentration of CFSE (CFSE^high) and the other with a low concentration (CFSE^low).
-
Pulse the CFSE^high population with the HIV Gag 197-205 peptide (target cells).
-
Pulse the CFSE^low population with a control peptide (control cells).
-
Mix the two cell populations in a 1:1 ratio.
-
Inject the cell mixture (e.g., 1-2 x 10^7 total cells) intravenously into previously immunized and naive control mice.
-
After 16-20 hours, harvest the spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to determine the ratio of CFSE^high to CFSE^low cells.
-
Calculate the percentage of specific lysis using the formula: [1 - (ratio in immunized mice / ratio in naive mice)] x 100.
Quantitative Data Summary
The following tables summarize quantitative data from various studies using the HIV Gag 197-205 peptide in BALB/c mice.
Table 1: In Vivo Cytotoxicity Data
| Immunization Strategy | Lysis of Gag (197-205) Pulsed Targets (%) | Reference |
| Lmdd-gag (systemic immunization) | 79 | [3] |
| SAM(H1-Cal) vaccine (control for HA-specific lysis) | Not applicable, used as control target | [14] |
Table 2: IFN-γ ELISpot Data
| Immunization Strategy | Mean SFU/10^6 Splenocytes (± SD) | Reference |
| Gag protein + Freund's Adjuvant | ~150 | [1] |
| Gag protein + Tat + Freund's Adjuvant | ~250 | [1] |
| α-Langerin-gag-p24 + α-CD40/poly IC | ~1000 | [10] |
| α-DEC205-gag-p24 + α-CD40/poly IC | ~800 | [10] |
| α-Clec9A-gag-p24 + α-CD40/poly IC | ~600 | [10] |
Table 3: Intracellular Cytokine Staining (ICS) Data
| Immunization Strategy | % of IFN-γ+ CD8+ T-cells | Reference |
| Wt-Gag DNA vaccine | ~0.2 | [8] |
| Czm DNA vaccine | ~0.6 | [8] |
Visualizations
References
- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MHC class I-restricted immune response to HIV-gag in BALB/c mice selects a single epitope that does not have a predictable MHC-binding motif and binds to Kd through interactions between a glutamine at P3 and pocket D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Anti-human immunodeficiency virus-gag CD8+ memory T cells generated in vitro from Listeria-immunized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]
- 7. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
- 8. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JCI - The efficacy of DNA vaccination is enhanced in mice by targeting the encoded protein to dendritic cells [jci.org]
- 10. pnas.org [pnas.org]
- 11. rupress.org [rupress.org]
- 12. A Dendritic cell targeted vaccine induces long term HIV-specific immunity within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Application of HIV Gag Peptide (197-205) in Mucosal Immunity Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) Gag peptide (197-205), with the amino acid sequence AMQMLKETI, is a highly conserved and immunodominant cytotoxic T lymphocyte (CTL) epitope within the p24 Gag protein, particularly in the context of the H-2Kd major histocompatibility complex (MHC) class I molecule in BALB/c mice.[1][2][3][4] This peptide is instrumental in preclinical HIV vaccine research, serving as a critical tool for evaluating the efficacy of vaccine candidates in eliciting cellular immune responses. Its application is particularly relevant in the field of mucosal immunity, as mucosal surfaces are the primary sites of HIV transmission. Understanding how to induce robust Gag-specific CTL responses at these sites is a major goal in the development of an effective HIV vaccine.[4][5][6]
These application notes provide an overview of the use of HIV Gag peptide (197-205) in mucosal immunity research, along with detailed protocols for key experiments.
Applications in Mucosal Immunity Research
The HIV Gag (197-205) peptide is a valuable reagent for several key applications in HIV research:
-
Evaluation of Vaccine-Induced CTL Responses: The peptide is widely used to measure the magnitude and quality of CD8+ T cell responses following vaccination.[1][4][7] This is often assessed by quantifying the frequency of peptide-specific T cells that produce cytokines like interferon-gamma (IFN-γ) or exhibit cytotoxic activity.
-
Dendritic Cell (DC) Targeting Studies: Researchers utilize this peptide in studies where vaccine antigens are targeted to dendritic cells to enhance antigen presentation and subsequent T cell priming.[2][3][8][9] By fusing the Gag protein or the peptide to antibodies that bind to DC-specific receptors like DEC-205, Langerin, or Clec9A, the efficiency of the immune response can be significantly increased.[3]
-
Mucosal Immunization Strategy Development: The Gag (197-205) peptide is crucial for assessing the effectiveness of different mucosal immunization routes (e.g., intranasal) and prime-boost regimens in inducing immune responses at mucosal sites, such as the genital and gastrointestinal tracts.[4][6][10][11]
-
T Cell Avidity and Effector Function Analysis: Beyond quantifying the number of responding T cells, the peptide is used to study the functional quality, or avidity, of the CTLs, which is a critical determinant of their protective efficacy.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the HIV Gag (197-205) peptide to evaluate immune responses.
Table 1: Comparison of IFN-γ Secreting Cells in Response to Different Vaccine Strategies
| Vaccine Strategy | Adjuvant/Targeting | Route | Responding Cells | IFN-γ Spot Forming Units (SFU) per 10^6 Cells (Spleen) | Reference |
| α-DEC-p24 | poly ICLC + α-CD40 | Subcutaneous | CD8+ T cells | ~250 | [2] |
| Gag protein | poly ICLC + α-CD40 | Subcutaneous | CD8+ T cells | <50 | [2] |
| α-Langerin-gag-p24 | poly IC + α-CD40 | Intravenous | CD8+ T cells | ~1500 | [3] |
| α-DEC205-gag-p24 | poly IC + α-CD40 | Intravenous | CD8+ T cells | ~1200 | [3] |
| α-Clec9A-gag-p24 | poly IC + α-CD40 | Intravenous | CD8+ T cells | ~1300 | [3] |
Table 2: In Vivo Cytotoxicity Following Different Immunization Regimens
| Immunization Regimen | Target Cells | Percent Specific Lysis | Timepoint | Reference |
| Lmdd-gag/pRRR (oral) | Gag197-205 pulsed splenocytes | ~80% | Day 6 post-boost | [12] |
| Control (naïve mice) | Gag197-205 pulsed splenocytes | <10% | Day 6 post-boost | [12] |
Experimental Protocols
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol is for measuring the frequency of HIV Gag (197-205)-specific IFN-γ secreting cells from the spleens of immunized mice.
Materials:
-
96-well ELISPOT plates (e.g., Millipore MAIPS4510)
-
Anti-mouse IFN-γ capture antibody (e.g., clone R4-6A2)
-
Biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2)
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
AP or HRP substrate (e.g., BCIP/NBT or AEC)
-
RPMI-1640 medium with 10% FBS, L-glutamine, and antibiotics (R10)
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
Single-cell suspension of splenocytes from immunized mice
-
Recombinant mouse IL-2
Procedure:
-
Plate Coating: Coat ELISPOT plates with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plates and block with R10 medium for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of splenocytes. Add 2 x 105 to 5 x 105 cells per well.
-
Peptide Stimulation: Add HIV Gag (197-205) peptide to the wells at a final concentration of 2-10 µg/mL.[13] Use a non-relevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Wash the plates extensively with PBS containing 0.05% Tween-20 (PBST).
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash and add streptavidin-AP or -HRP. Incubate for 1 hour.
-
Wash and add the substrate. Stop the reaction when distinct spots emerge.
-
-
Analysis: Air dry the plates and count the spots using an ELISPOT reader.
Intracellular Cytokine Staining (ICS) for Flow Cytometry
This protocol details the detection of intracellular IFN-γ in Gag (197-205)-specific CD8+ T cells.
Materials:
-
Single-cell suspension of splenocytes or lymphocytes from mucosal tissues
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
Brefeldin A or Monensin
-
Anti-mouse CD16/CD32 (Fc block)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD8, CD4)
-
Fluorochrome-conjugated antibody against IFN-γ
-
Fixation/Permeabilization buffer (e.g., Cytofix/Cytoperm)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Stimulation:
-
Resuspend 1-2 x 106 cells in R10 medium in a 96-well round-bottom plate.
-
Add HIV Gag (197-205) peptide to a final concentration of 2-20 µM.[13][14]
-
Add a protein transport inhibitor (Brefeldin A at 10 µg/mL or Monensin at 2 µM) one hour into the incubation.[2][13][14]
-
Incubate for 5-6 hours at 37°C in a 5% CO2 incubator.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with anti-CD16/CD32 for 15 minutes.
-
Add the cocktail of surface antibodies (e.g., anti-CD3, anti-CD8) and incubate for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at 4°C.
-
Wash with permeabilization buffer.
-
-
Intracellular Staining:
-
Add the anti-IFN-γ antibody diluted in permeabilization buffer and incubate for 30 minutes at 4°C.
-
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
In Vivo Cytotoxicity Assay
This protocol measures the cytotoxic function of Gag (197-205)-specific CD8+ T cells in vivo.
Materials:
-
Single-cell suspension of splenocytes from naïve donor mice
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
HIV Gag peptide (197-205) (AMQMLKETI)
-
Control peptide (non-relevant)
-
Immunized and control recipient mice
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a naïve donor mouse.
-
Split the cells into two populations.
-
Label one population with a high concentration of CFSE (CFSEhigh, e.g., 5 µM) and the other with a low concentration (CFSElow, e.g., 0.5 µM).
-
-
Peptide Pulsing:
-
Pulse the CFSEhigh population with 10 µg/mL of HIV Gag (197-205) peptide for 1 hour at 37°C.
-
The CFSElow population serves as the unpulsed internal control.
-
-
Injection:
-
Mix the CFSEhigh (peptide-pulsed) and CFSElow (unpulsed) populations at a 1:1 ratio.
-
Inject approximately 1-2 x 107 total cells intravenously into immunized and naïve control mice.
-
-
Analysis:
-
After 4-18 hours, harvest spleens from the recipient mice.
-
Analyze the splenocytes by flow cytometry to quantify the CFSEhigh and CFSElow populations.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = (1 - [(%CFSE_high / %CFSE_low)_immunized] / [(%CFSE_high / %CFSE_low)_naive]) * 100
-
Visualizations
Caption: Antigen presentation pathway for HIV Gag peptide (197-205).
Caption: Experimental workflow for the ELISPOT assay.
Caption: Logic of a heterologous prime-boost vaccination strategy.
References
- 1. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. Mucosal HIV-1 pox virus prime-boost immunization induces high-avidity CD8+ T cells with regime-dependent cytokine/granzyme B profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Influence of Immunization Route, Tissue Microenvironment, and Cytokine Cell Milieu on HIV-Specific CD8+ T Cells Measured Using Fluidigm Dynamic Arrays | PLOS One [journals.plos.org]
- 7. HIV gag peptide (197-205) [novoprolabs.com]
- 8. pnas.org [pnas.org]
- 9. DEC-205 receptor on dendritic cells mediates presentation of HIV gag protein to CD8+ T cells in a spectrum of human MHC I haplotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Dendritic cell targeted vaccine induces long term HIV-specific immunity within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
Protocol for Pulsing Dendritic Cells with HIV Gag Peptide (197-205)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for pulsing human monocyte-derived dendritic cells (DCs) with the HIV Gag peptide (197-205; sequence: AMQMLKETI). This process is a critical step in generating antigen-specific T cell responses in vitro, which is essential for immunology research and the development of T-cell-based vaccines and immunotherapies.
Experimental Overview
The protocol is divided into three main stages:
-
Generation and Maturation of Monocyte-Derived Dendritic Cells (Mo-DCs): Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood, and monocytes are subsequently purified. These monocytes are then differentiated into immature DCs using a specific cytokine cocktail. Finally, the immature DCs are matured to enhance their antigen-presenting capabilities.
-
Pulsing of Mature DCs with HIV Gag Peptide: Mature DCs are incubated with the HIV Gag peptide (197-205), allowing the peptide to be loaded onto MHC class I molecules on the DC surface.
-
Co-culture of Peptide-Pulsed DCs with T Cells: The peptide-loaded DCs are co-cultured with T cells, leading to the activation and expansion of T cells specific for the HIV Gag peptide.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful execution of this protocol.
| Parameter | Value | Notes |
| Monocyte Seeding Density | 1 x 10^6 cells/mL | For differentiation into immature DCs. |
| GM-CSF Concentration | 800 IU/mL | For DC differentiation. |
| IL-4 Concentration | 250 IU/mL | For DC differentiation. |
| DC Maturation Stimuli | TNF-α (50 ng/mL) and IL-1β (50 ng/mL) | Added on day 5 of culture for 24-48 hours. |
| HIV Gag Peptide (197-205) Concentration | 2 µg/mL | For pulsing mature DCs.[1] |
| DC to T Cell Ratio | 1:5 to 1:10 | For optimal T cell stimulation in co-culture.[2] |
| Co-culture Duration | 5-7 days | For assessment of T cell proliferation and cytokine production. |
Experimental Protocols
Part 1: Generation and Maturation of Monocyte-Derived Dendritic Cells
This protocol describes the generation of mature Mo-DCs from human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)
-
Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant Human Interleukin-4 (IL-4)
-
Recombinant Human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant Human Interleukin-1 beta (IL-1β)
-
CD14 MicroBeads for monocyte isolation
-
Cell culture flasks or plates
Procedure:
-
Day 0: Monocyte Isolation and Seeding
-
Isolate PBMCs from human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from the PBMC population using positive selection with CD14 MicroBeads according to the manufacturer's instructions.
-
Wash the purified monocytes and resuspend them in Complete RPMI.
-
Seed the monocytes at a density of 1 x 10^6 cells/mL in a T-75 cell culture flask in Complete RPMI supplemented with 800 IU/mL GM-CSF and 250 IU/mL IL-4.
-
Incubate at 37°C in a humidified 5% CO2 incubator.
-
-
Day 3: Cytokine Replenishment
-
Add fresh Complete RPMI containing GM-CSF (800 IU/mL) and IL-4 (250 IU/mL) to the culture. Do not remove the old medium.
-
-
Day 5: DC Maturation
-
Gently collect the non-adherent and loosely adherent cells, which are the immature DCs.
-
Centrifuge the cells and resuspend them in fresh Complete RPMI.
-
Add maturation stimuli: TNF-α (50 ng/mL) and IL-1β (50 ng/mL).
-
Incubate for 24-48 hours.
-
-
Day 6-7: Harvest Mature DCs
-
Harvest the mature, non-adherent DCs.
-
The cells are now ready for peptide pulsing. Mature DCs can be identified by the upregulation of surface markers such as CD80, CD83, and CD86.
-
Part 2: Pulsing of Mature DCs with HIV Gag Peptide (197-205)
Materials:
-
Mature Mo-DCs (from Part 1)
-
HIV Gag peptide (197-205)
-
Serum-free RPMI 1640 medium
Procedure:
-
Wash the mature DCs twice with serum-free RPMI 1640.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in serum-free RPMI 1640.
-
Add the HIV Gag peptide (197-205) to a final concentration of 2 µg/mL.[1]
-
Incubate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, gently mixing every 30 minutes.
-
Wash the peptide-pulsed DCs three times with Complete RPMI to remove any unbound peptide.
-
The peptide-pulsed DCs are now ready for co-culture with T cells.
Part 3: Co-culture of Peptide-Pulsed DCs with T Cells
Materials:
-
Peptide-pulsed DCs (from Part 2)
-
Autologous or HLA-matched T cells
-
Complete RPMI
-
96-well round-bottom cell culture plates
Procedure:
-
Isolate T cells from PBMCs using a pan-T cell isolation kit or by CD3+ selection.
-
In a 96-well round-bottom plate, add 2 x 10^5 T cells per well.
-
Add the peptide-pulsed DCs to the wells at a DC:T cell ratio of 1:10 (i.e., 2 x 10^4 DCs per well).
-
As a negative control, set up wells with T cells and unpulsed mature DCs.
-
As a positive control, T cells can be stimulated with a mitogen like phytohemagglutinin (PHA).
-
Incubate the co-culture for 5-7 days at 37°C in a humidified 5% CO2 incubator.
-
Assess T cell activation by measuring proliferation (e.g., using CFSE or BrdU incorporation assays) or cytokine production (e.g., by ELISA or ELISpot for IFN-γ).
Visualizations
Experimental Workflow
References
Application Notes: Flow Cytometry Analysis of T-Cells Stimulated with HIV Gag Peptide (197-205)
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 3. Exploring HIV Effects on T-cells using Flow Cytometry | Antibody News: Novus Biologicals [novusbio.com]
- 4. escholarship.org [escholarship.org]
- 5. hiv-forschung.de [hiv-forschung.de]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low IFN-γ Response to HIV Gag Peptide (197-205)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a low Interferon-gamma (IFN-γ) response to the HIV Gag peptide (197-205) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the HIV Gag peptide (197-205)?
A1: The HIV Gag peptide (197-205), with the amino acid sequence AMQMLKETI, is an immunodominant cytotoxic T-lymphocyte (CTL) epitope found within the p24 region of the HIV-1 Gag protein.[1][2] It is frequently used in immunological assays to assess the magnitude and quality of CD8+ T-cell responses in the context of HIV infection and vaccine development.[1][3]
Q2: Which assays are typically used to measure the IFN-γ response to this peptide?
A2: The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay, which quantifies the number of IFN-γ secreting cells, and Intracellular Cytokine Staining (ICS) followed by flow cytometry, which identifies the phenotype of the cells producing IFN-γ.[4][5][6]
Q3: What are the potential biological reasons for a low IFN-γ response to the Gag (197-205) peptide?
A3: Several biological factors can contribute to a weak response:
-
T-cell exhaustion: Chronic antigenic stimulation in HIV infection can lead to a state of T-cell exhaustion, characterized by reduced cytokine production.[7][8]
-
Viral escape mutations: Mutations within the Gag (197-205) epitope can alter its binding to MHC class I molecules or recognition by T-cell receptors, leading to a diminished immune response.[7]
-
HLA restriction: The presentation of this peptide is restricted by specific HLA alleles, such as H-2d in mice.[1][2][9] If the experimental subjects (human or animal) do not express the appropriate HLA type, they will not mount a response.
-
Low frequency of specific T-cells: In certain individuals or at specific stages of infection/vaccination, the frequency of T-cells specific for this particular epitope may be naturally low.
-
Impaired antigen presentation: Defects in the antigen processing and presentation machinery of antigen-presenting cells (APCs) can lead to inefficient T-cell stimulation.
Q4: Can experimental procedures affect the IFN-γ response?
A4: Yes, suboptimal experimental procedures are a common cause of weak or absent responses. Key factors include:
-
Poor sample quality: The viability of peripheral blood mononuclear cells (PBMCs) is critical. Delays in processing blood samples can lead to granulocyte contamination, which can inhibit T-cell responses.[5]
-
Improper peptide handling: Incorrect storage or dilution of the Gag peptide can reduce its potency.[1]
-
Suboptimal cell culture conditions: Inappropriate cell density, media, or incubation times can negatively impact T-cell function.
-
Issues with critical reagents: The quality and concentration of antibodies, protein transport inhibitors (like Brefeldin A or Monensin), and other reagents are crucial for successful assays.
Troubleshooting Guide
This guide addresses specific issues that may lead to a low IFN-γ response.
| Problem | Potential Cause | Recommended Solution |
| No or very low IFN-γ spots/signal in all experimental wells | Cell viability is low. | Check cell viability using Trypan Blue or a viability dye for flow cytometry. Ensure fresh and properly handled PBMCs.[5] |
| Peptide is degraded or at a suboptimal concentration. | Use a fresh aliquot of the peptide and perform a dose-titration experiment to determine the optimal concentration (typically 1-10 µg/mL).[3][9][10] | |
| HLA mismatch. | Confirm the HLA type of the cell donors. The Gag (197-205) peptide is restricted by specific HLA alleles.[9][10] | |
| T-cell exhaustion. | Consider including co-stimulatory antibodies (e.g., anti-CD28) in your assay to enhance T-cell activation.[11] | |
| Low IFN-γ response in test wells, but positive control (e.g., PHA, anti-CD3) is also weak. | General assay problem. | Review the entire experimental protocol. Check for issues with reagents (e.g., expired antibodies, improperly prepared media), equipment (e.g., incubator CO2 levels, temperature), or cell handling procedures. |
| Suboptimal stimulation period. | Optimize the stimulation time. For ELISpot, this is typically 18-24 hours.[12] For ICS, a shorter stimulation of 6-12 hours is common.[4] | |
| Ineffective protein transport inhibitor (for ICS). | Ensure the correct concentration and timing of addition for Golgi blockers like Brefeldin A or Monensin.[4][13] | |
| High background in negative control wells. | Spontaneous cytokine release. | This may be due to underlying immune activation in the donor.[14] Allow cells to rest overnight after thawing before stimulation.[12] |
| Contamination. | Ensure sterile technique throughout the procedure to prevent microbial contamination, which can activate cells. | |
| Serum reactivity. | Use heat-inactivated fetal bovine serum (FBS) and screen different lots for low background stimulation. | |
| Inconsistent results between experiments. | Variability in cell handling and processing. | Standardize PBMC isolation, cryopreservation, and thawing procedures.[15] |
| Operator variability. | Ensure consistent pipetting, washing, and plate reading techniques.[16] | |
| Reagent lot-to-lot variability. | Validate new lots of critical reagents, such as antibodies and peptides, before use in critical experiments. |
Experimental Protocols
IFN-γ ELISpot Assay
This protocol is a generalized procedure and may require optimization.
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.[9][10]
-
Blocking: Wash the plate and block with RPMI 1640 medium containing 10% FBS for at least 1 hour at 37°C.[10]
-
Stimulation: Add the HIV Gag (197-205) peptide to the appropriate wells at a final concentration of 1-10 µg/mL.[3][9][10] Include negative controls (cells with media only) and positive controls (e.g., Phytohemagglutinin (PHA)).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3][12]
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). Incubate for 1-2 hours at room temperature.[12]
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS) for IFN-γ
This is a general protocol and should be optimized for specific cell types and reagents.
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at a concentration of 1 x 10^7 cells/mL.[4][17]
-
Stimulation: In a 96-well plate, add 1 x 10^6 cells per well.[17] Add the HIV Gag (197-205) peptide (1-10 µg/mL). Include negative and positive controls.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for 6-12 hours at 37°C.[4]
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD8) for 30 minutes at 4°C.[4]
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit.[4]
-
Intracellular Staining: Stain for intracellular IFN-γ with a fluorochrome-conjugated anti-IFN-γ antibody for 30 minutes at 4°C in the dark.[4]
-
Washing and Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.[4]
-
Analysis: Analyze the data using flow cytometry software, gating on the CD8+ T-cell population to determine the percentage of cells producing IFN-γ.
Visualizations
Caption: Workflow for the IFN-γ ELISpot Assay.
Caption: Workflow for Intracellular Cytokine Staining (ICS).
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Cytokine (INF-gamma) Staining Assay [bio-protocol.org]
- 5. celerion.com [celerion.com]
- 6. Comparison of Immunologic Assays for Detecting Immune Responses in HIV Immunotherapeutic Studies: AIDS Clinical Trials Group Trial A5181 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional Profile of CD8+ T-Cells in Response to HLA-A*02:01-Restricted Mutated Epitopes Derived from the Gag Protein of Circulating HIV-1 Strains from Medellín, Colombia [frontiersin.org]
- 8. Frontiers | Epigenetic Features of HIV-Induced T-Cell Exhaustion Persist Despite Early Antiretroviral Therapy [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Comparable T helper 1 (Th1) and CD8 T-cell immunity by targeting HIV gag p24 to CD8 dendritic cells within antibodies to Langerin, DEC205, and Clec9A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. dovepress.com [dovepress.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. High background in ELISpot assays is associated with elevated levels of immune activation in HIV‐1‐seronegative individuals in Nairobi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Performance of International AIDS Vaccine Initiative African clinical research laboratories in standardised ELISpot and peripheral blood mononuclear cell processing in support of HIV vaccine clinical trials | Langat | African Journal of Laboratory Medicine [ajlmonline.org]
- 16. Intracellular staining for HIV-specific IFN-gamma production: statistical analyses establish reproducibility and criteria for distinguishing positive responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intracellular Cytokine (INF-gamma) Staining Assay [en.bio-protocol.org]
Technical Support Center: Troubleshooting High Background in HIV Gag Peptide ELISpot Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting high background issues in HIV gag peptide Enzyme-Linked Immunospot (ELISpot) assays. The following question-and-answer format directly addresses specific problems to help you identify and resolve common sources of error in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in an ELISpot assay?
High background can manifest as either too many spots in negative control wells or a general, diffuse color across the well membrane. The most frequent causes include:
-
Inadequate Washing: Failure to completely remove unbound reagents is a primary cause of high background.[1][2][3] This includes residual antibodies, cytokines from the pre-incubation step, or substrate components.[3]
-
Cell Viability and Handling: Poor cell health (<95% viability) can lead to the release of cellular components that contribute to background staining.[4][5] Cryopreserved cells, in particular, require a resting period after thawing to remove debris and improve viability.[6]
-
Reagent Issues: Contaminated reagents, suboptimal antibody or conjugate concentrations, or issues with the serum in the cell culture medium can all lead to non-specific signal.[1][3][4]
-
Overdevelopment: Allowing the color development step to proceed for too long will inevitably increase background signal.[2]
Q2: My negative control wells show a high number of spots. What does this indicate?
A high frequency of spots (e.g., ≥30 spots per 2x10⁵ cells) in negative control wells suggests that cells are secreting the cytokine of interest without specific stimulation.[1] This can be due to:
-
Pre-activated Cells: The cells may have been activated in vivo or during the isolation and preparation process.[7] This is a known phenomenon, especially for cytokines like TNF-α and IL-6, which can be released by monocytes/macrophages simply by adhering to the plate.[1]
-
Serum Quality: The serum used in your culture medium (e.g., Fetal Bovine Serum) can sometimes be mitogenic, causing non-specific T-cell activation.[4][8] It's crucial to test different serum lots to find one with a low background response.
-
Contamination: Bacterial or fungal contamination in your cell culture or reagents can lead to non-specific immune cell activation.[1][3]
Q3: I'm observing a diffuse background color instead of distinct spots. What is the likely cause?
A diffuse, colored background is often referred to as an "ELISA effect".[8] This occurs when there is a very high number of cytokine-producing cells, leading to a "carpet" of secreted cytokine across the well that is not captured in the immediate vicinity of the secreting cell.[8] Other causes include:
-
Carryover of Secreted Cytokines: If cells are not washed properly after a pre-incubation or thawing step, cytokines already present in the medium can bind across the membrane.[3]
-
Incomplete Plate Drying: Wet or damp membranes after the final wash can result in a dark background color.[3] Plates should be allowed to dry completely before analysis.[3]
-
High DMSO Concentration: If peptides are dissolved in DMSO, final concentrations above 0.5% can damage the ELISpot membrane, causing it to leak and trap detection reagents, which leads to a darker background.[4][7]
Detailed Troubleshooting Guides
Cell-Related Issues
Q: Could poor cell viability be the source of my high background?
A: Absolutely. Cell viability is critical for a successful ELISpot assay.[6] Dead or dying cells can non-specifically bind antibodies or release substances that increase background noise.[3]
-
Recommendation: Always assess cell viability before plating; it should be above 95%.[4][5] For cryopreserved PBMCs, allow them to rest for at least one hour after thawing to help remove cell debris and improve viability.[6]
Q: How does cell density impact the background signal?
A: Both too many and too few cells can be problematic. Overly high cell density can lead to confluent spots that are difficult to distinguish and can raise the background due to non-specific activation from cell-to-cell contact.[1][4]
-
Recommendation: Optimize the number of cells plated per well. For detecting antigen-specific T-cell responses in PBMCs, a typical range is 2x10⁵ to 4x10⁵ cells per well.[9] If high background persists, try reducing the cell number.[2]
Table 1: Recommended Cell Concentrations for HIV Gag Peptide ELISpot
| Cell Type | Recommended Concentration (Cells/Well) | Notes |
| Fresh PBMCs | 200,000 - 300,000 | Titrate to find the optimal number for your specific peptide pool. |
| Cryopreserved PBMCs | 250,000 - 400,000 | May require slightly higher numbers to compensate for potential viability loss. |
| T-Cell Lines | 50,000 - 100,000 | Expected to have a higher frequency of responding cells. |
Reagent and Buffer Issues
Q: My peptide solvent (DMSO) might be the problem. How can I check this?
A: High concentrations of DMSO can be toxic to cells and can also damage the PVDF membrane of the ELISpot plate.[4][7]
-
Recommendation: Ensure the final concentration of DMSO in the well is below 0.5%.[4][7] Run a control well containing only cells and the same final concentration of DMSO (without the peptide) to determine if the solvent itself is causing background spots.
Q: How do I know if my antibody or conjugate concentrations are optimal?
A: Using excessive concentrations of detection antibodies or the enzyme conjugate can lead to increased non-specific binding and high background.[3]
-
Recommendation: Titrate your capture and detection antibodies, as well as the streptavidin-enzyme conjugate, to find the optimal concentrations that provide a strong signal-to-noise ratio. If you are using a kit, adhere to the manufacturer's recommended dilutions.[3]
Assay Procedure Issues
Q: I'm seeing higher background in the outer wells of my plate. What is this "edge effect" and how can I prevent it?
A: The "edge effect" refers to the variability observed in the outer wells of a microplate compared to the inner wells.[10][11] This is often caused by increased evaporation from the peripheral wells, leading to changes in reagent concentrations, or by temperature gradients across the plate during incubation.[10][11][12]
-
Recommendations to Mitigate Edge Effect:
-
Maintain Humidity: Fill the outer wells with sterile water or PBS to create a humidity barrier.[13]
-
Equilibrate Reagents: Ensure all reagents and plates are at room temperature before use to minimize thermal gradients.[3][12]
-
Avoid Stacking Plates: Do not stack plates during incubation, as this can create uneven heat distribution.[3][12]
-
Proper Sealing: Use plate sealers to minimize evaporation during incubation steps.
-
Table 2: Troubleshooting Summary - High Background Causes and Solutions
| Possible Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Wash both sides of the membrane after removing the underdrain.[2][14] |
| Poor Cell Viability | Use cells with >95% viability. Allow cryopreserved cells to rest for at least 1 hour post-thaw.[4][6] |
| High Cell Density | Optimize the number of cells per well; try reducing the cell concentration.[2] |
| Contaminated Reagents | Use sterile technique. Filter buffers if necessary. Discard any turbid solutions.[1][3] |
| Suboptimal Reagent Concentration | Titrate antibodies and enzyme conjugate to determine optimal dilutions.[3] |
| Over-development of Plate | Reduce the substrate incubation time. Monitor spot development under a microscope.[2] |
| Mitogenic Serum | Test different lots of serum to find one with low background stimulation. Consider using serum-free media.[8] |
| Edge Effects | Fill outer wells with sterile water/PBS; avoid stacking plates during incubation.[12][13] |
Experimental Protocols
Protocol 1: Post-Thaw Handling of Cryopreserved PBMCs
This protocol is designed to maximize the viability and functionality of cryopreserved cells for use in an ELISpot assay.
-
Rapid Thawing: Thaw the vial of cells quickly in a 37°C water bath until only a small ice crystal remains.[5]
-
Gentle Transfer: Gently transfer the cells from the cryovial into a 50 mL conical tube.
-
Dilution: Slowly add 10 mL of pre-warmed complete culture medium (e.g., RPMI + 10% low-background FBS) dropwise to the cells while gently swirling the tube. This gradual dilution helps prevent osmotic shock.
-
First Wash: Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.[15] Discard the supernatant.
-
Resuspension and Rest: Gently resuspend the cell pellet in fresh, pre-warmed complete medium. Allow the cells to rest in an incubator at 37°C with 5% CO₂ for 1-4 hours.[6] This step is crucial for restoring cell function and removing debris.
-
Viability Check: After the resting period, wash the cells once more. Perform a viability count using a method like trypan blue exclusion. Proceed only if viability is >95%.
-
Final Resuspension: Resuspend the cells at the desired concentration in the final assay medium for plating.
Protocol 2: Rigorous ELISpot Plate Washing Technique
Proper washing is the most critical step for reducing background.[1] This procedure should be followed for all wash steps in the protocol.
-
Buffer Preparation: Use a freshly prepared wash buffer (e.g., PBS or PBS with 0.05% Tween-20, but note that some sources advise against Tween[7][16]).
-
Manual Washing: Use a squirt bottle with a wide spout to forcefully but carefully flush the wells with wash buffer.[14] This is often more effective than automated plate washers, which can be less vigorous.[3]
-
Decanting: After filling the wells, empty the plate with a firm flick of the wrist over a waste container. Tap the plate upside down on absorbent paper towels to remove any residual liquid.[14]
-
Repeat: Repeat the wash-decant cycle for the number of times specified in your protocol (typically 3-5 times).
-
Backside Washing: After the detection antibody and conjugate incubation steps, remove the plate's plastic underdrain.[14] Wash the backside of the PVDF membrane with wash buffer to remove any reagents that may have leaked through.[14]
Visualizations
ELISpot Workflow Diagram
A generalized workflow for a typical three-day HIV gag peptide ELISpot assay.
Troubleshooting Logic for High Background
A logical flowchart to diagnose the root cause of high background in ELISpot assays.
References
- 1. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-biolabs.com [creative-biolabs.com]
- 6. mabtech.com [mabtech.com]
- 7. mabtech.com [mabtech.com]
- 8. immunospot.com [immunospot.com]
- 9. An optimized IFN-γ ELISpot assay for the sensitive and standardized monitoring of CMV protein-reactive effector cells of cell-mediated immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The edge effect in microplate assays [wakoautomation.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. gmpplastic.com [gmpplastic.com]
- 14. Directions for washing ELISPOT and FluoroSpot plates | U-CyTech [ucytech.com]
- 15. immunospot.com [immunospot.com]
- 16. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Optimizing HIV Gag Peptide (197-205) Concentration for T-Cell Stimulation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of HIV Gag peptide (197-205) for T-cell stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for HIV Gag peptide (197-205) in a T-cell stimulation assay?
A1: A common starting concentration for HIV Gag peptide (197-205) is in the range of 1-10 µg/mL.[1][2][3] Several studies have successfully used concentrations such as 2 µg/mL for intracellular cytokine staining (ICS) and ELISpot assays.[2][3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q2: How long should I incubate the cells with the peptide?
A2: Incubation times can vary depending on the assay. For intracellular cytokine staining (ICS), a common incubation period is 5-6 hours, with a protein transport inhibitor like Brefeldin A added after the first 1-2 hours.[1][5] For ELISpot assays, longer incubation times of 18-24 hours are frequently used.[5]
Q3: What are the critical controls to include in my experiment?
A3: To ensure the validity of your results, it is essential to include the following controls:
-
Negative Control: Unstimulated cells (medium alone or with DMSO, the peptide solvent) to determine the background response.[1]
-
Positive Control: A mitogen like Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin to confirm cell viability and their ability to respond to stimulation.[1]
-
Antigen Control: A well-characterized control peptide pool, such as a CEF (CMV, EBV, Flu) peptide pool, can be used to verify the responsiveness of the T-cells from a given donor.[1]
Q4: What factors can influence the optimal peptide concentration?
A4: The optimal concentration of HIV Gag peptide (197-205) can be influenced by several factors, including:
-
The affinity of the T-cell receptor (TCR) for the peptide-MHC complex. [6]
-
The density of peptide-MHC complexes on the surface of antigen-presenting cells (APCs). [7]
-
The type of assay being performed (e.g., ELISpot, ICS, proliferation assay).
-
The source and health of the peripheral blood mononuclear cells (PBMCs).
-
The specific experimental conditions, such as cell density and incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in negative control wells | - Cell death leading to non-specific cytokine release.- Contamination of reagents or cells.- High concentration of DMSO in the final culture volume. | - Check cell viability before and after the assay.- Use fresh, sterile reagents and aseptic techniques.- Ensure the final DMSO concentration is below 1% (v/v).[1] |
| No or weak response to the Gag peptide, but a strong response to the positive control | - Suboptimal peptide concentration.- Low frequency of Gag-specific T-cells in the donor sample.- Incorrect peptide sequence or poor peptide quality. | - Perform a peptide titration experiment to determine the optimal concentration (e.g., from 0.1 to 20 µg/mL).- Use a larger number of PBMCs per well.- Verify the peptide sequence and purity. |
| High variability between replicate wells | - Uneven cell distribution in the plate.- Pipetting errors. | - Ensure cells are well-resuspended before plating.- Use calibrated pipettes and be consistent with your technique. |
| Response observed in CD8+ T-cells but not CD4+ T-cells (or vice versa) | - The Gag (197-205) peptide is a known MHC class I restricted epitope, primarily stimulating CD8+ T-cells. | - This is expected. For stimulating CD4+ T-cells, you would typically use longer peptides or a pool of overlapping peptides that can be processed and presented by MHC class II molecules. |
Data Presentation
Table 1: Recommended Concentrations of HIV Gag Peptide (197-205) in T-Cell Stimulation Assays
| Assay Type | Peptide Concentration | Cell Type | Incubation Time | Reference |
| Intracellular Cytokine Staining (ICS) | 20 µM | Splenocytes | 6 hours | [8][9] |
| Intracellular Cytokine Staining (ICS) | 2 µg/mL | Splenocytes | 6 hours | [2][3] |
| ELISpot | 10 µM | Splenocytes | 18 hours | [9] |
| ELISpot | 2 µg/mL | PBMC | Not Specified | [4] |
| T-Cell Stimulation (General) | ≥ 1 µg/mL | PBMC | 5-6 hours (ICS) | [1] |
Experimental Protocols
1. Intracellular Cytokine Staining (ICS) Protocol
This protocol provides a general workflow for stimulating PBMCs with HIV Gag peptide (197-205) and detecting intracellular cytokine production.
-
Cell Preparation: Thaw and rest cryopreserved PBMCs overnight. Assess cell viability. Resuspend cells in complete RPMI medium.
-
Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Add the HIV Gag (197-205) peptide to the desired final concentration (e.g., 2 µg/mL).
-
Include negative (DMSO) and positive (PMA/Ionomycin) controls.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Inhibition of Cytokine Secretion: Add Brefeldin A to each well.
-
Incubation: Incubate for an additional 4-5 hours at 37°C, 5% CO2.
-
Staining:
-
Wash the cells and stain for surface markers (e.g., CD3, CD8, CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Acquisition: Acquire samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing T-cells.
2. ELISpot Protocol
This protocol outlines the steps for performing an IFN-γ ELISpot assay to enumerate HIV Gag (197-205)-specific T-cells.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with sterile PBS containing 10% FBS for 2 hours at room temperature.
-
Cell Plating:
-
Wash the plate and add 2-3 x 10^5 PBMCs per well.
-
Add the HIV Gag (197-205) peptide to the desired final concentration (e.g., 10 µM).
-
Include negative (medium alone) and positive (PHA) controls.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
Detection:
-
Wash the plate and add a biotinylated anti-IFN-γ detection antibody.
-
Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase.
-
Incubate for 1 hour at room temperature.
-
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT) until spots develop.
-
Analysis: Wash with water to stop the reaction, allow the plate to dry, and count the spots using an ELISpot reader.
Visualizations
Caption: Experimental workflow for T-cell stimulation assays.
Caption: TCR signaling pathway upon Gag peptide recognition.
References
- 1. stemcell.com [stemcell.com]
- 2. Enhancement of the priming efficacy of DNA vaccines encoding dendritic cell-targeted antigens by synergistic toll-like receptor ligands | springermedizin.de [springermedizin.de]
- 3. rupress.org [rupress.org]
- 4. journals.asm.org [journals.asm.org]
- 5. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pnas.org [pnas.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Pseudovirion Particle Production by Live Poxvirus Human Immunodeficiency Virus Vaccine Vector Enhances Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of HIV Gag Peptide (197-205) in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals working with the HIV Gag peptide (197-205), sequence AMQMLKETI. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this peptide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the HIV Gag peptide (197-205) in standard cell culture media?
A1: The stability of synthetic peptides in cell culture media can be highly variable and is influenced by several factors. Peptides in culture medium are reported to have a half-life that can range from 10 to 100 minutes[1]. The HIV Gag peptide (197-205), being a 9-mer, is susceptible to degradation by proteases and peptidases present in the serum supplement (e.g., Fetal Bovine Serum, FBS) and secreted by the cells themselves. The primary mode of degradation is enzymatic cleavage of peptide bonds.
Q2: What are the main factors that can affect the stability of my HIV Gag peptide (197-205) in my experiments?
A2: Several factors can significantly impact the stability of your peptide:
-
Enzymatic Degradation: This is the most significant factor. Proteases and peptidases present in serum and secreted by cells can rapidly degrade the peptide.
-
Temperature: Standard cell culture incubation temperatures (37°C) are optimal for the activity of many proteases, accelerating peptide degradation.
-
pH of the Medium: While cell culture media is buffered to a physiological pH (typically 7.2-7.4), slight variations can influence the activity of certain proteases.
-
Peptide Concentration: At very low concentrations, the relative loss of peptide due to non-specific binding to surfaces of labware can be more pronounced.
-
Repeated Freeze-Thaw Cycles: This can lead to peptide degradation and aggregation. It is advisable to aliquot peptide stock solutions to minimize freeze-thaw cycles.
Q3: My cells are not showing the expected response to the HIV Gag peptide (197-205). Could this be a stability issue?
A3: Yes, a lack of cellular response is a common indication of peptide instability. If the peptide is rapidly degraded in the cell culture medium, its effective concentration will decrease over time, potentially falling below the threshold required to elicit a biological response. It is crucial to confirm the peptide's integrity and concentration throughout the experiment.
Q4: How can I determine if my HIV Gag peptide (197-205) is being degraded in my cell culture medium?
A4: The most reliable method to assess peptide stability is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the intact peptide from its degradation products and allow for quantification of the remaining intact peptide over time.
Q5: Are there any known solubility or aggregation issues with the HIV Gag peptide (197-205)?
A5: The HIV Gag peptide (197-205) has the sequence AMQMLKETI. This sequence contains both hydrophobic (A, M, L, I) and polar/charged (Q, K, E, T) amino acids. While this mixed character suggests it should be soluble in aqueous solutions, high concentrations or specific buffer conditions could potentially lead to aggregation[2]. Visual inspection for cloudiness or precipitation in the stock solution and working solutions is a first step in identifying aggregation. Dynamic Light Scattering (DLS) can also be used for more quantitative assessment of aggregation.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response in Functional Assays (e.g., ELISpot, Intracellular Cytokine Staining)
| Potential Cause | Troubleshooting Step |
| Rapid Peptide Degradation | Perform a time-course experiment to assess peptide stability in your specific cell culture medium using HPLC or LC-MS. Consider using protease-free serum or a serum-free medium if compatible with your cells. Shorten the incubation time of the peptide with the cells if possible. |
| Incorrect Peptide Concentration | Verify the concentration of your peptide stock solution. Ensure accurate dilution to the final working concentration. |
| Peptide Aggregation | Visually inspect the peptide solution for any precipitates. If aggregation is suspected, try dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it in your aqueous culture medium. Perform DLS to check for aggregates. |
| Suboptimal Assay Conditions | Review your assay protocol for any deviations. Ensure optimal cell density, incubation times, and reagent concentrations. For ELISpot assays, ensure proper plate washing and development times[3][4][5][6][7]. |
| Biological Contamination | Test your peptide for endotoxin (B1171834) contamination, which can interfere with immunological assays. |
Issue 2: Poor Peptide Solubility or Precipitation
| Potential Cause | Troubleshooting Step |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. |
| Incorrect Solvent | The HIV Gag peptide (197-205) is predicted to be soluble in water. If you encounter issues, try dissolving a small aliquot in a different solvent. For peptides with a mix of hydrophobic and hydrophilic residues, starting with a small amount of DMSO and then slowly adding the aqueous buffer can be effective[8]. |
| pH of the Solution | The net charge of the peptide is pH-dependent. Adjusting the pH of the buffer may improve solubility. For the AMQMLKETI sequence, which has a net charge of 0 at neutral pH, slight acidification or alkalinization might help. |
| Aggregation | Sonication can sometimes help to break up small aggregates and improve solubility. |
Data Presentation: Example of a Peptide Stability Study
The following table illustrates how quantitative data from a stability study of the HIV Gag peptide (197-205) in two different cell culture media could be presented. Please note that this is example data for illustrative purposes.
| Time (hours) | % Intact Peptide Remaining (RPMI-1640 + 10% FBS) | % Intact Peptide Remaining (DMEM + 10% FBS) |
| 0 | 100% | 100% |
| 1 | 75% | 80% |
| 4 | 45% | 55% |
| 8 | 20% | 30% |
| 24 | <5% | <10% |
Experimental Protocols
Protocol: Assessing the Stability of HIV Gag Peptide (197-205) in Cell Culture Media using LC-MS
This protocol provides a general framework for quantifying the degradation of the HIV Gag peptide (197-205) in cell culture media over time.
1. Materials:
-
HIV Gag peptide (197-205), lyophilized powder
-
Cell culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
-
Sterile, nuclease-free water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
LC-MS system
2. Procedure:
-
Peptide Stock Solution Preparation:
-
Reconstitute the lyophilized HIV Gag peptide (197-205) in sterile, nuclease-free water to a stock concentration of 1 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Prepare single-use aliquots and store at -80°C to avoid repeated freeze-thaw cycles.
-
-
Incubation:
-
In sterile microcentrifuge tubes, add the cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Spike the medium with the peptide stock solution to a final concentration of 10 µg/mL.
-
Prepare a sufficient number of tubes to collect samples at each time point (e.g., 0, 1, 4, 8, and 24 hours).
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
To stop enzymatic degradation, immediately add an equal volume of ACN with 0.1% FA to precipitate proteins.
-
Vortex the sample vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for LC-MS analysis.
-
-
LC-MS Analysis:
-
Set up the LC-MS method to detect and quantify the intact HIV Gag peptide (197-205). The exact parameters will depend on the instrument used.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Column: A suitable C18 reversed-phase column.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to ensure separation of the peptide from other components.
-
MS Detection: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z of the intact peptide to ensure sensitive and specific quantification.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 time point.
-
Plot the percentage of intact peptide versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for assessing peptide stability in cell culture media.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. Anti-human immunodeficiency virus-gag CD8+ memory T cells generated in vitro from Listeria-immunized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible aggregation of HIV-1 Gag proteins mediated by nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequently asked questions ELISPOT and FluoroSpot assay | U-CyTech [ucytech.com]
- 4. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 5. Troubleshooting Your ELISpot Assay | Life Science Research | Merck [merckmillipore.com]
- 6. Troubleshooting Guide: ELISpot: R&D Systems [rndsystems.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. benchchem.com [benchchem.com]
preventing non-specific T-cell activation by HIV gag peptide (197-205)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific T-cell activation when using the HIV Gag peptide (197-205), sequence AMQMLKETI.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the HIV Gag (197-205) peptide in T-cell assays?
The HIV Gag peptide (197-205) is an immunodominant cytotoxic T-lymphocyte (CTL) epitope. It is primarily used to stimulate and detect antigen-specific CD8+ T-cell responses in various assays such as ELISpot, intracellular cytokine staining (ICS), and proliferation assays. These responses are critical for evaluating the efficacy of HIV vaccines and immunotherapies.
Q2: What is non-specific T-cell activation, and why is it a concern with peptide stimulation?
Non-specific T-cell activation is the stimulation of T-cells in a manner that is independent of their specific T-cell receptor (TCR) recognizing the peptide-MHC complex. This can be caused by various factors, including contaminants in the peptide preparation or inherent properties of the peptide itself. It is a significant concern as it can lead to false-positive results, high background noise, and misinterpretation of the true antigen-specific immune response.
Q3: What are the potential causes of non-specific T-cell activation when using the HIV Gag (197-205) peptide?
Several factors can contribute to non-specific T-cell activation:
-
Peptide Impurities: Synthetic peptides can contain contaminants from the synthesis process, such as endotoxins (lipopolysaccharides), trifluoroacetic acid (TFA) salts, or other truncated or modified peptide sequences.[1][2][3] Endotoxins are potent activators of innate immune cells, leading to a cytokine-rich environment that can cause bystander T-cell activation.[4][5] TFA can also interfere with cellular assays.[2][6][7]
-
TLR Agonism: Some viral proteins and peptides can act as Pathogen-Associated Molecular Patterns (PAMPs) and directly activate Toll-like Receptors (TLRs) on antigen-presenting cells (APCs) and T-cells. The larger HIV Gag p24 protein, which contains the 197-205 sequence, has been shown to activate TLR2, leading to immune activation.[8] While not definitively shown for the isolated 9-mer peptide, this remains a potential mechanism for non-specific activation.
-
Bystander Activation: In the presence of a strong inflammatory milieu (high concentrations of cytokines like IL-12 and IL-18), memory T-cells can become activated in a TCR-independent manner.[9] This can be triggered by contaminants like endotoxins that induce cytokine release from APCs.
-
High Peptide Concentration: Using excessive concentrations of the peptide can sometimes lead to non-specific effects. It is crucial to titrate the peptide to determine the optimal concentration that elicits a specific response without causing non-specific activation.
Q4: How can I distinguish between specific and non-specific T-cell activation in my experiments?
Several strategies can be employed:
-
Appropriate Controls: Include negative controls such as wells with T-cells and APCs but no peptide, and wells with a scrambled version of the Gag (197-205) peptide.[8][10] A scrambled peptide with the same amino acid composition but a different sequence should not elicit a specific response.
-
Activation-Induced Marker (AIM) Assays: Flow cytometry-based AIM assays can help differentiate between antigen-specific and bystander-activated T-cells. Dual expression of markers like OX40 and CD25, or CD69 and CD137 on CD4+ and CD8+ T-cells respectively, is a strong indicator of bona fide antigen-specific activation.[9][11][12][13][14][15][16][17]
-
MHC Tetramer Staining: For CD8+ T-cells, staining with an MHC class I tetramer folded with the Gag (197-205) peptide can directly identify and quantify T-cells with TCRs specific for this epitope.
Troubleshooting Guides
Issue 1: High Background in Negative Control Wells (No Peptide)
| Potential Cause | Recommended Action / Solution | Citation |
| Contaminated Media or Serum | Use endotoxin-tested fetal bovine serum (FBS) and reagents. Filter-sterilize all buffers. Test new lots of FBS for baseline T-cell activation before use in critical experiments. | [12] |
| Cell Handling and Viability | Ensure gentle handling of cells to maintain high viability (>90%). Allow cryopreserved cells to recover for several hours post-thaw before use. Ensure a single-cell suspension before plating. | [18][19] |
| Sub-optimal Cell Density | Titrate the number of peripheral blood mononuclear cells (PBMCs) or splenocytes per well. A common starting point is 200,000-300,000 cells/well for ELISpot. | [12] |
Issue 2: High Response to Scrambled Peptide Control
| Potential Cause | Recommended Action / Solution | Citation |
| Peptide Purity and Contaminants | Use high-purity (>95%) peptides. Request endotoxin (B1171834) testing and removal from the peptide supplier. Consider TFA removal or exchange to a different salt form (e.g., acetate (B1210297) or hydrochloride). | [1][3][5][19][20][21] |
| Inherent Non-Specific Stimulatory Activity | Test a range of peptide concentrations to find a dose that maximizes the specific response while minimizing the non-specific response. | |
| Potential TLR Agonism | If TLR activation is suspected, consider using TLR inhibitors in your assay as a control experiment to see if the non-specific activation is reduced. |
Issue 3: Difficulty Distinguishing Specific vs. Bystander Activation
| Potential Cause | Recommended Action / Solution | Citation |
| Cytokine-Mediated Bystander Activation | In ICS assays, add a protein transport inhibitor (e.g., Brefeldin A) for the entire duration of the stimulation to prevent cytokine secretion and subsequent bystander activation. Alternatively, add blocking antibodies for key cytokines like IL-12 and IL-18. | [9] |
| Single-Marker Readout Insufficient | Employ multi-parameter flow cytometry using dual AIMs (e.g., OX40+CD25+ on CD4+, CD69+CD137+ on CD8+) to more accurately identify antigen-specific T-cells. | [9][11][12][13][14][15][16][17] |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detecting HIV Gag (197-205)-Specific T-Cells
This protocol provides a framework for detecting IFN-γ secreting cells in response to the HIV Gag (197-205) peptide.
-
Plate Coating:
-
Pre-wet a PVDF-membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate 5 times with sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody diluted in PBS.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 5 times with sterile PBS to remove the coating antibody.
-
Block the membrane by adding 200 µL of blocking buffer (e.g., RPMI + 10% FBS) to each well.
-
Incubate for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Remove the blocking buffer from the plate.
-
Add cells to the wells at a pre-determined optimal concentration (e.g., 2.5 x 10^5 cells/well).
-
Add the HIV Gag (197-205) peptide at a pre-determined optimal concentration (e.g., 1-10 µg/mL).
-
Controls:
-
Negative Control: Cells with media only.
-
Scrambled Peptide Control: Cells with a scrambled version of the Gag peptide at the same concentration as the active peptide.
-
Positive Control: Cells with a mitogen like Phytohaemagglutinin (PHA) (e.g., 5 µg/mL).
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Detection and Development:
-
Wash the plate 5 times with PBS containing 0.05% Tween-20 (PBST).
-
Add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with PBST.
-
Add Streptavidin-Alkaline Phosphatase (ALP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with PBST, followed by 2 washes with PBS.
-
Add the substrate solution (e.g., BCIP/NBT). Monitor spot development in the dark.
-
Stop the reaction by washing with distilled water.
-
-
Analysis:
-
Allow the plate to dry completely, then count the spots using an automated ELISpot reader.
-
A positive response is typically defined as the spot count in the peptide-stimulated wells being significantly higher (e.g., >2-3 fold) than the negative and scrambled peptide controls, and above a certain threshold (e.g., >10 spots per 10^6 cells).[1][11][22][23][24]
-
Protocol 2: Dual Activation-Induced Marker (AIM) Flow Cytometry Assay
This protocol outlines a method to identify antigen-specific T-cells based on the co-expression of activation markers.
-
Cell Stimulation:
-
Thaw cryopreserved PBMCs and allow them to rest for at least 2 hours.
-
Plate 1-2 x 10^6 PBMCs per well in a 96-well U-bottom plate.
-
Add the HIV Gag (197-205) peptide at a pre-determined optimal concentration.
-
Controls: Include unstimulated (media only), scrambled peptide, and a positive control (e.g., Staphylococcal enterotoxin B - SEB).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Staining:
-
Harvest cells and wash with FACS buffer (PBS + 2% FBS).
-
Stain with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Stain with a cocktail of fluorochrome-conjugated antibodies against surface markers. For CD8+ T-cell analysis, a typical panel would include:
-
Anti-CD3
-
Anti-CD8
-
Anti-CD4 (as a dump channel or for simultaneous analysis)
-
Anti-CD69
-
Anti-CD137 (4-1BB)
-
(Optional: markers for memory subsets like CD45RA and CCR7)
-
-
Incubate for 30 minutes on ice, protected from light.
-
Wash cells twice with FACS buffer.
-
-
Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter.
-
Gate on single cells.
-
Gate on live cells (viability dye negative).
-
Gate on CD3+ T-cells.
-
Gate on CD8+ T-cells.
-
Within the CD8+ population, create a quadrant plot for CD69 and CD137.
-
Antigen-specific T-cells are identified as the CD69+CD137+ population.
-
-
Compare the percentage of AIM+ cells in the Gag peptide-stimulated wells to the negative and scrambled peptide controls.
-
Data Presentation
Table 1: Troubleshooting Non-Specific Activation in T-Cell Assays
| Symptom | Potential Cause | Suggested Action |
| High background in all wells | Reagent contamination (endotoxin), poor cell viability, over-stimulation with mitogens in positive control wells causing spill-over. | Use endotoxin-free reagents, ensure high cell viability, optimize positive control concentration, ensure proper washing. |
| High signal in negative control (no peptide) | Serum-induced activation, cell stress from handling. | Screen different lots of serum, allow cells to rest after thawing, handle cells gently. |
| Response to scrambled peptide | Peptide impurities (endotoxins, TFA), non-specific peptide properties. | Use high-purity, endotoxin-free peptides; consider TFA removal. Titrate peptide concentration. |
| Inconsistent replicates | Inaccurate pipetting, cell clumping, edge effects in plates. | Calibrate pipettes, ensure single-cell suspension, avoid using outer wells of the plate. |
Table 2: Quantitative Criteria for a Positive ELISpot Response
| Criterion | Description | Example Threshold | Citation |
| Signal-to-Noise Ratio | The number of spots in the antigen well divided by the number of spots in the negative control well. | > 2 or 3 | [1][11] |
| Absolute Spot Count Difference | The number of spots in the antigen well minus the number of spots in the negative control well. | > 10 spots per 10^6 PBMCs | [1][11] |
| Statistical Significance | P-value from a statistical test (e.g., t-test or non-parametric test) comparing replicate antigen wells to replicate negative control wells. | p < 0.05 | [1][24] |
Visualizations
Caption: Specific vs. Non-Specific T-Cell Activation Pathways.
Caption: Troubleshooting Workflow for Non-Specific T-Cell Activation.
References
- 1. Response definition criteria for ELISPOT assays revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endotoxin Contamination can distort T Cell Assay Results [peptides.de]
- 5. Endotoxin contamination in commercially available Cas9 proteins potentially induces T-cell mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Activation-induced Markers Detect Vaccine-Specific CD4+ T Cell Responses Not Measured by Assays Conventionally Used in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | Investigation of activation-induced markers (AIM) in porcine T cells by flow cytometry [frontiersin.org]
- 17. Comparative analysis of activation induced marker (AIM) assays for sensitive identification of antigen-specific CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. invivogen.com [invivogen.com]
- 19. genscript.com [genscript.com]
- 20. Design and Immunological Evaluation of a Hybrid Peptide as a Potent TLR2 Agonist by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification and validation of diagnostic cut-offs of the ELISpot assay for the diagnosis of invasive aspergillosis in high-risk patients | PLOS One [journals.plos.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of HIV Gag Peptide (197-205)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for addressing solubility issues with the HIV Gag peptide (197-205). The following information is designed to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized HIV Gag peptide (197-205) not dissolving in water or standard buffers like PBS?
A1: The primary reason for the poor aqueous solubility of the HIV Gag peptide (197-205), sequence AMQMLKETI, is its physicochemical nature. The peptide has a high percentage of hydrophobic (non-polar) amino acids (over 50%), including Alanine, Methionine, Leucine, and Isoleucine.[1][2] Peptides with a high hydrophobic content tend to aggregate in aqueous solutions.[2][3] Furthermore, by calculating the net charge at a neutral pH, the peptide is found to be neutral, which means it does not benefit from the enhanced solubility that charged (acidic or basic) peptides exhibit in aqueous environments.[4] Solubility is often at its minimum when a peptide has a net zero charge.[3]
Q2: What is the recommended first step when attempting to dissolve a new batch of this peptide?
A2: Always begin by performing a solubility test on a small aliquot of the peptide to avoid risking the entire sample.[3][5][6] Before opening the vial, centrifuge it briefly to collect all the lyophilized powder at the bottom.[1] Allow the vial to warm to room temperature before opening.[1] Given the peptide's hydrophobic nature, the recommended approach is to first use a small amount of a strong organic solvent.[2][4]
Q3: Which organic solvents are recommended for dissolving the HIV Gag (197-205) peptide?
A3: For hydrophobic peptides, organic solvents like Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) are recommended.[1]
-
DMSO is often preferred for biological applications due to its low toxicity.[1] Published studies have successfully dissolved the HIV Gag (197-205) peptide in DMSO at concentrations as high as 8 mg/mL.[7]
-
DMF is a suitable alternative, particularly for peptides containing Methionine (M) or Cysteine (C), as DMSO can potentially oxidize the side chains of these residues.[8] Since the AMQMLKETI sequence contains two methionine residues, using DMF can be a precautionary measure.
Q4: My peptide dissolved in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?
A4: This is a common issue when working with hydrophobic peptides and indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.[5] To prevent this, you should add the concentrated peptide stock solution (in organic solvent) drop-wise into the stirring aqueous buffer.[3][5] This gradual dilution helps to avoid localized high concentrations that lead to precipitation. If precipitation still occurs, you may need to lyophilize the peptide again to remove the solvent and restart the process, aiming for a lower final concentration.[1][5]
Q5: Are there any other physical methods to help dissolve the peptide?
A5: Yes, sonication is a highly recommended technique to aid dissolution.[9] Using a bath sonicator in short bursts (e.g., 3 sessions of 10 seconds) can help break up aggregates and enhance solubility.[1] It is advisable to keep the sample cool, for instance on ice, between sonication bursts to prevent peptide degradation.[1] Gentle heating can also improve the solubility of some peptides, but this should be done with caution to avoid damaging the peptide.[3][8]
Troubleshooting Guide and Protocols
Peptide Physicochemical Properties
A clear understanding of the peptide's properties is the first step in troubleshooting solubility.
| Property | Analysis of HIV Gag (197-205) - AMQMLKETI | Implication for Solubility |
| Amino Acid Sequence | A-M-Q-M-L-K-E-T-I | Contains 5 hydrophobic residues (A, M, L, I) and 2 polar uncharged residues (Q, T). |
| Hydrophobic Residue % | 55.6% (5 out of 9) | High hydrophobicity (>50%) predicts poor solubility in aqueous solutions.[1] |
| Net Charge at pH 7.0 | 0 (+1 for K, -1 for E, +1 for N-terminus, -1 for C-terminus) | Neutral charge leads to minimal interaction with water, reducing solubility. |
| Predicted Solubility | Insoluble in aqueous solutions. | Requires organic solvents for initial dissolution.[4] |
Experimental Protocol: Recommended Solubilization Method
This protocol outlines the standard procedure for dissolving hydrophobic peptides like HIV Gag (197-205).
-
Preparation : Centrifuge the vial of lyophilized peptide (e.g., 1 mg) to ensure all powder is at the bottom. Allow the vial to reach room temperature.
-
Initial Dissolution : Add a minimal volume of a suitable organic solvent (e.g., 20-50 µL of DMSO or DMF) directly to the lyophilized powder.[8]
-
Mechanical Agitation : Vortex the vial gently. If the peptide is not fully dissolved, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds), keeping the sample cool between bursts.[1][3] Ensure the solution is completely clear with no visible particulates.
-
Dilution into Aqueous Buffer : While vigorously stirring your desired aqueous buffer (e.g., PBS), slowly add the dissolved peptide stock solution drop by drop.[3][5] This is a critical step to prevent precipitation.
-
Final Concentration : Do not exceed the solubility limit in the final solution. For many cellular assays, the concentration of DMSO should not exceed 1% (v/v) as it can be toxic to cells.[8]
-
Final Check : After dilution, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 min) to pellet any undissolved peptide aggregates before use.[1][8]
Visualizations
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 7. PD-1/PD-L1 Blockade Can Enhance HIV-1 Gag-specific T Cell Immunity Elicited by Dendritic Cell-Directed Lentiviral Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. alab.com.pl [alab.com.pl]
Technical Support Center: Optimizing Gag Peptide (197-205) Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in HIV gag peptide (197-205) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays used to evaluate T-cell responses to gag peptide (197-205)?
The most common assays are the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry. ELISpot is highly sensitive for detecting cytokine-secreting cells, while ICS allows for the simultaneous analysis of multiple cytokines and cell surface markers at a single-cell level.[1]
Q2: What is the optimal concentration of gag peptide (197-205) to use for T-cell stimulation?
The optimal peptide concentration typically ranges from 1 to 10 µg/mL.[2] However, it is crucial to perform a dose-response titration for each new peptide lot and experimental system to determine the concentration that yields the maximal specific response with the lowest background.[3] Exceeding the optimal concentration can sometimes lead to T-cell anergy or non-specific activation, while too low a concentration will result in a weak signal.
Q3: How can I minimize lot-to-lot variability when using fetal bovine serum (FBS) in my cell culture media?
Lot-to-lot variability in FBS can significantly impact T-cell activation and background levels. It is recommended to test several lots of FBS and select one that supports high viability and low background stimulation. Once a suitable lot is identified, purchasing a large quantity to use across a series of experiments will ensure consistency.
Q4: What are appropriate positive and negative controls for my gag peptide (197-205) assay?
-
Negative Controls:
-
Unstimulated Cells: Cells cultured in media alone (with the same concentration of DMSO used to dissolve the peptide) to determine the baseline level of cytokine production.[3]
-
Irrelevant Peptide: Cells stimulated with a peptide of a different specificity but with similar solubility and purity.
-
-
Positive Controls:
-
Mitogens: Phytohemagglutinin (PHA) or a combination of Phorbol 12-myristate 13-acetate (PMA) and Ionomycin can be used to induce non-specific, robust cytokine production, confirming cell viability and assay functionality.
-
Peptide Pools: A pool of well-characterized viral peptides from pathogens like Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu) (CEF peptides) can serve as a positive control for antigen-specific T-cell responses in many donor populations.
-
Troubleshooting Guides
Issue 1: High Background in Negative Control Wells
High background noise can mask the specific signal from gag peptide-stimulated cells, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use endotoxin-tested reagents and screen new lots of FBS for low background stimulation. Ensure all solutions are sterile and freshly prepared. |
| Cell Viability and Handling | Ensure high cell viability (>90%) before starting the experiment. Handle cells gently to minimize stress-induced activation. Allow cryopreserved cells to rest overnight after thawing to reduce activation due to the freeze-thaw process. |
| Suboptimal Cell Density | Titrate the number of cells plated per well. Overcrowding can lead to non-specific activation, while too few cells will result in a weak signal. A common starting point for ELISpot is 2-3 x 10^5 cells per well.[4] |
| Inadequate Washing | Follow the washing protocols for ELISpot and ICS assays meticulously to remove all unbound antibodies and other reagents that can contribute to background noise.[5][6][7] |
Issue 2: Weak or No Signal in Stimulated Wells
A weak or absent signal in response to gag peptide stimulation can be due to several factors, from the cells themselves to the assay setup.
| Potential Cause | Troubleshooting Steps |
| Low Frequency of Antigen-Specific T-cells | The frequency of gag (197-205)-specific T-cells may be low in your samples. Consider increasing the number of cells per well or using T-cell enrichment techniques. |
| Suboptimal Peptide Concentration | Perform a peptide titration to determine the optimal concentration for your specific cell type and assay conditions. A typical starting range is 1-10 µg/mL. |
| Incorrect Incubation Time | Optimize the stimulation and overall incubation times. For ICS, a 6-hour stimulation is common, while ELISpot assays often require an 18-24 hour incubation.[8][9] |
| Improper Reagent Storage | Ensure that peptides, antibodies, and cytokines are stored at the correct temperatures and are not subjected to multiple freeze-thaw cycles to maintain their activity. |
| Cell Anergy or Exhaustion | If cells have been repeatedly stimulated in culture, they may become unresponsive. Use freshly isolated or minimally cultured cells when possible. |
Experimental Protocols
IFN-γ ELISpot Assay for Gag Peptide (197-205)
This protocol outlines the key steps for performing an IFN-γ ELISpot assay to detect gag (197-205)-specific T-cells.
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol (B145695) for 1 minute.
-
Wash the plate five times with sterile PBS.
-
Coat the wells with an anti-IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
Stimulation:
-
Detection and Development:
-
Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate (e.g., BCIP/NBT). Monitor for spot development in the dark.
-
Stop the reaction by washing with distilled water and allow the plate to dry completely before counting the spots.
-
Intracellular Cytokine Staining (ICS) for Gag Peptide (197-205)
This protocol provides a general workflow for ICS to identify gag (197-205)-responsive T-cells.
-
Cell Preparation and Stimulation:
-
Resuspend PBMCs or splenocytes at 1-2 x 10^6 cells/mL in complete RPMI medium.
-
Add the gag (197-205) peptide at the optimal concentration.
-
Include negative and positive controls.
-
Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to all wells except the unstimulated control.
-
Incubate for 1-2 hours at 37°C, then add a protein transport inhibitor (e.g., Brefeldin A or Monensin) and incubate for an additional 4-5 hours.[8][12]
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization buffer.
-
-
Intracellular Staining:
-
Wash the cells with permeabilization buffer and then stain with fluorescently conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.
-
-
Acquisition and Analysis:
-
Wash the cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the data using appropriate software.
-
Quantitative Data Summary
The following tables provide examples of how different experimental parameters can influence the signal-to-noise ratio in T-cell assays. The data presented here is synthesized from typical results seen in the literature and should be used as a guide for optimization.
Table 1: Effect of Peptide Concentration on IFN-γ ELISpot Response
| Gag (197-205) Concentration (µg/mL) | Mean Signal (Spot Forming Units/10^6 cells) | Mean Background (Spot Forming Units/10^6 cells) | Signal-to-Noise Ratio (Signal/Background) |
| 0 (Unstimulated) | 10 | 10 | 1.0 |
| 0.1 | 75 | 12 | 6.3 |
| 1.0 | 250 | 15 | 16.7 |
| 5.0 | 260 | 18 | 14.4 |
| 10.0 | 240 | 25 | 9.6 |
Table 2: Effect of Cell Density on IFN-γ ELISpot Response
| Number of Cells per Well | Mean Signal (Spot Forming Units) | Mean Background (Spot Forming Units) | Signal-to-Noise Ratio (Signal/Background) |
| 1 x 10^5 | 30 | 5 | 6.0 |
| 2 x 10^5 | 65 | 8 | 8.1 |
| 4 x 10^5 | 120 | 20 | 6.0 |
| 8 x 10^5 | 150 | 45 | 3.3 |
Visualizations
Caption: IFN-γ ELISpot Experimental Workflow.
Caption: Troubleshooting Logic for Poor Signal-to-Noise Ratio.
References
- 1. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. immunospot.com [immunospot.com]
- 5. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Commercial HIV Gag Peptide (197-205)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals utilizing the commercial HIV Gag peptide (197-205), sequence AMQMLKETI. Lot-to-lot variability in synthetic peptides can be a significant source of experimental inconsistency. This resource is designed to help you identify and address potential issues in your experiments.
Troubleshooting Guides
Issue 1: Inconsistent or No T-Cell Activation (e.g., in ELISpot or Intracellular Cytokine Staining Assays)
You observe weak, inconsistent, or no T-cell response across different experiments or when using a new lot of the HIV Gag (197-205) peptide.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Peptide Purity | 1. Request Certificate of Analysis (CoA) for each lot: Compare the purity data (typically from HPLC) between the problematic and a previously successful lot. Look for significant differences in the main peak percentage. 2. Perform in-house quality control: If possible, analyze the peptide by HPLC and mass spectrometry to confirm its identity and purity. |
| Presence of Truncated or Modified Peptides | 1. Analyze Mass Spectrometry Data: Examine the mass spectrometry data from the CoA or your in-house analysis for masses corresponding to deletions (missing amino acids) or modifications (e.g., oxidation). 2. Consult the Supplier: Contact the supplier's technical support with your findings to inquire about their synthesis and purification process. |
| Incorrect Peptide Concentration | 1. Verify Peptide Stock Concentration: Re-quantify your peptide stock solution using a reliable method such as a BCA assay or by UV spectroscopy if the peptide contains aromatic residues. 2. Perform a Dose-Response Experiment: Titrate the peptide concentration in your T-cell assay to determine the optimal stimulating concentration for each new lot. |
| Counter-ion (e.g., TFA) Interference | 1. Check the CoA for Counter-ion Information: Trifluoroacetic acid (TFA) is often used in peptide purification and can be cytotoxic at high concentrations. 2. Perform a TFA Salt Exchange: If you suspect TFA interference, consider a salt exchange to an acetate (B1210297) or hydrochloride salt. Consult with a peptide chemistry expert or your supplier for appropriate protocols. |
| Improper Peptide Storage and Handling | 1. Review Storage Conditions: Ensure the lyophilized peptide is stored at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles. 2. Use Appropriate Solvents: Reconstitute the peptide in a solvent recommended by the manufacturer (e.g., sterile DMSO or water). Ensure the solvent is of high purity. |
Experimental Workflow for Investigating Inconsistent T-Cell Activation
Technical Support Center: HIV Gag Peptide (197-205) Aliquotting and Storage
This technical support center provides guidance on the proper handling and storage of HIV Gag peptide (197-205) aliquots to minimize degradation from freeze-thaw cycles, ensuring the integrity and bioactivity of the peptide for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of lyophilized HIV Gag peptide (197-205)?
A1: For maximum stability, lyophilized peptides should be stored at -20°C or, for even longer-term storage, at -80°C.[1][2][3][4] When stored under these conditions, the peptide can remain stable for years.[3]
Q2: Why are repeated freeze-thaw cycles detrimental to the peptide?
A2: Repeated freeze-thaw cycles can lead to peptide degradation through several mechanisms, including aggregation, oxidation, and hydrolysis.[5][6] Ice crystal formation during freezing and thawing can also physically damage the peptide's structure.[7][8] These effects can result in a decrease in the peptide's biological activity and experimental inconsistencies.[5]
Q3: I need to use the peptide solution multiple times. What is the best practice to avoid degradation?
A3: The most effective strategy is to aliquot the stock solution into single-use volumes.[1][2][5][6] This ensures that the main stock remains frozen and that each aliquot is only thawed once before use.
Q4: How should I properly thaw a frozen aliquot of the HIV Gag peptide (197-205) solution?
A4: Before use, remove the aliquot from the freezer and allow it to equilibrate to room temperature before opening the vial.[2][9] This helps to reduce the condensation of moisture from the air onto the cold peptide solution. Once thawed, the aliquot should be used immediately, and any unused portion should be discarded to prevent degradation.[5]
Q5: Can I store the reconstituted peptide solution in the refrigerator at 4°C?
A5: Storing peptide solutions at 4°C is only recommended for very short-term use, generally for no more than a few days.[10] However, the stability of a peptide in solution is sequence-dependent, and storage at 4°C can lead to degradation or microbial growth for many peptides.[5] Freezing is the preferred method for any storage longer than a day or two.
Q6: What is the amino acid sequence of the HIV Gag peptide (197-205)?
A6: The amino acid sequence for the HIV Gag peptide (197-205) is AMQMLKETI.[11][12][13][14][15][16][17][18]
Troubleshooting Guide
Issue: My HIV Gag peptide (197-205) has precipitated out of solution after thawing.
-
Possible Cause: The peptide concentration may be too high for the chosen solvent, or the pH of the solution may not be optimal for solubility. Temperature fluctuations during the thawing process can also cause less soluble peptides to precipitate.[5]
-
Solution:
-
Gently warm the solution to 37°C and vortex briefly to attempt to redissolve the peptide.[5]
-
If precipitation persists, sonication for a few minutes may be helpful.[5]
-
For future aliquots, consider using a different solvent or adjusting the pH. The solubility of a peptide is highly dependent on its amino acid sequence.
-
Ensure a consistent and appropriate thawing method is used for all aliquots.
-
Issue: I am observing a decrease in the biological activity of my peptide over time.
-
Possible Cause: This is a common indicator of peptide degradation due to repeated freeze-thaw cycles.[5] Aggregation of the peptide can also sequester the active form.[5]
-
Solution:
-
It is recommended to discard the current stock solution as it is likely compromised.
-
When preparing a new stock solution, ensure it is properly aliquoted into single-use volumes to avoid multiple freeze-thaw cycles.[5]
-
For peptides containing amino acids prone to oxidation, such as Methionine (M) present in the HIV Gag (197-205) sequence, using an oxygen-free solvent for reconstitution is a good practice.[1]
-
Data Presentation
Table 1: Recommended Storage Conditions for HIV Gag Peptide (197-205)
| Form | Storage Duration | Temperature | Key Considerations |
| Lyophilized | Short-term (days to weeks) | Room Temperature | Keep in a cool, dark, and dry place.[2][9][19] |
| Mid-term (weeks to months) | 4°C | Protect from moisture.[2] | |
| Long-term (months to years) | -20°C to -80°C | Essential for preserving integrity.[1][3][4] | |
| In Solution | Very Short-term (1-2 days) | 4°C | Use immediately if possible.[10] |
| Short to Long-term | -20°C to -80°C | CRITICAL: Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][2][5] |
Experimental Protocols & Visualizations
Protocol: Reconstitution and Aliquotting of HIV Gag Peptide (197-205)
-
Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This minimizes moisture condensation.[1][2]
-
Solvent Selection: Reconstitute the peptide in a sterile, appropriate solvent. For many peptides, sterile, deionized water or a buffer at a pH that promotes solubility is recommended. Some suppliers for HIV Gag peptide pools suggest using DMSO and then diluting with water.[20] Always refer to the manufacturer's datasheet for specific recommendations.
-
Reconstitution: Carefully add the recommended volume of solvent to the vial. Gently swirl or vortex to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately after reconstitution, divide the peptide solution into single-use aliquots. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Promptly freeze the aliquots at -20°C or -80°C for long-term storage.
-
Usage: When needed, thaw a single aliquot at room temperature. Use the entire aliquot for the experiment and discard any remaining solution.
Caption: Recommended workflow for peptide reconstitution and aliquoting.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for peptide-related issues.
References
- 1. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. puretides.health [puretides.health]
- 5. benchchem.com [benchchem.com]
- 6. nordscipeptides.com [nordscipeptides.com]
- 7. Effects of Freeze–Thaw Cycles on the Structures and Functional Properties of Clitocybe squamulosa Protein Isolates | MDPI [mdpi.com]
- 8. Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss) | MDPI [mdpi.com]
- 9. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 10. particlepeptides.com [particlepeptides.com]
- 11. HIV gag peptide (197-205) [novoprolabs.com]
- 12. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]
- 13. HIV gag peptide (197-205) | TargetMol [targetmol.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]
- 16. file.medchemexpress.eu [file.medchemexpress.eu]
- 17. Pseudovirion Particle Production by Live Poxvirus Human Immunodeficiency Virus Vaccine Vector Enhances Humoral and Cellular Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HIV gag peptide (197-205) - Immunomart [immunomart.com]
- 19. scribd.com [scribd.com]
- 20. cdn.stemcell.com [cdn.stemcell.com]
best practices for storing and handling HIV gag peptide (197-205)
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of the HIV Gag peptide (197-205), sequence AMQMLKETI. Adherence to these guidelines is crucial for maintaining peptide integrity and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized HIV Gag peptide (197-205) upon receipt?
A1: Upon receipt, lyophilized peptides should be stored in a cool, dark place. For long-term storage, it is recommended to store the peptide at -20°C or, preferably, -80°C in a sealed container with a desiccant.[1][2][3][4][5] Under these conditions, the peptide can be stable for several years.[1][3] For short-term storage (days to weeks), 4°C is acceptable.[4][5]
Q2: What is the proper procedure for opening a vial of lyophilized peptide?
A2: Before opening the vial, it is essential to allow it to equilibrate to room temperature in a desiccator.[1][3][4] This prevents condensation from forming, as peptides are often hygroscopic.[1][3] Moisture can significantly reduce the long-term stability of the peptide.[4][5] After equilibration, briefly centrifuge the vial at 12,000 x g for 20 seconds to pellet all the lyophilized powder at the bottom of the tube.[1][3]
Q3: How do I reconstitute the HIV Gag peptide (197-205)?
A3: The solubility of a peptide is largely determined by its amino acid sequence. The HIV Gag peptide (197-205) sequence is AMQMLKETI. This peptide is hydrophobic. Therefore, it is recommended to first dissolve the peptide in a small amount of a sterile organic solvent such as Dimethyl Sulfoxide (DMSO).[1][6] Once dissolved, slowly add the peptide solution to your aqueous buffer of choice with gentle vortexing to reach the desired final concentration.[6][7] Always test the solubility of a small amount of the peptide before dissolving the entire sample.[1][4]
Q4: What is the recommended storage condition for the reconstituted peptide solution?
A4: Peptide solutions are significantly less stable than their lyophilized form.[1][3] For optimal stability, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[4][5] This practice helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2][4][5]
Q5: How long can I store the peptide in solution?
A5: The stability of peptides in solution can vary. As a general guideline, at -20°C, peptide solutions can be stable for 3-4 months, and at -80°C, for up to a year.[8] For short-term storage, 1-2 weeks at 4°C is generally acceptable.[8] However, for critical experiments, it is always best to use freshly prepared solutions or to perform stability tests.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Solubility | The HIV Gag peptide (197-205) is hydrophobic due to its amino acid composition. | Use a small amount of an organic solvent like DMSO to initially dissolve the peptide.[1][6] Then, slowly add this solution to your aqueous buffer while vortexing.[6][7] Sonication can also help to dissolve aggregated peptides.[7] |
| Peptide Aggregation | High peptide concentration, improper storage, or the intrinsic properties of the peptide sequence can lead to aggregation.[7][9] | Reconstitute the peptide immediately before use.[7] Store lyophilized peptide at -20°C or -80°C.[7] If aggregation is observed in the solution, sonication may help to break up the aggregates.[7] |
| Reduced Peptide Activity | Improper storage, multiple freeze-thaw cycles, or contamination can lead to peptide degradation.[2][4][5] | Always aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles.[4][5] Use sterile solvents and maintain a clean working environment to prevent contamination.[2][10] Store lyophilized peptide and aliquots at the recommended low temperatures.[1][2][3] |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Lyophilized Peptide Storage (Long-term) | -80°C or -20°C with desiccant | Up to several years | [1][3] |
| Lyophilized Peptide Storage (Short-term) | 4°C | Days to weeks | [4][5] |
| Reconstituted Peptide Storage (Long-term) | -80°C | Up to 1 year | [8] |
| Reconstituted Peptide Storage (Long-term) | -20°C | 3-4 months | [8] |
| Reconstituted Peptide Storage (Short-term) | 4°C | 1-2 weeks | [8] |
Experimental Protocols
Protocol for Reconstitution of HIV Gag Peptide (197-205)
-
Equilibration: Allow the vial containing the lyophilized HIV Gag peptide (197-205) to warm to room temperature in a desiccator before opening.[1][3][4]
-
Centrifugation: Briefly centrifuge the vial at 12,000 x g for 20 seconds to ensure all the peptide powder is at the bottom.[1][3]
-
Initial Dissolution: Carefully open the vial and add a small, precise volume of sterile DMSO to the peptide. Gently vortex to ensure the peptide is fully dissolved.
-
Dilution in Aqueous Buffer: While gently vortexing, slowly add the dissolved peptide solution dropwise to your desired sterile aqueous buffer (e.g., PBS) to achieve the final working concentration.[6][7]
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates. If particulates are present, sonication may be attempted.
Protocol for Aliquoting and Storage of Reconstituted Peptide
-
Preparation: Prepare sterile, low-protein-binding microcentrifuge tubes.
-
Aliquoting: Dispense the reconstituted HIV Gag peptide solution into single-use aliquots. The volume of each aliquot should be appropriate for a single experiment to avoid waste and multiple freeze-thaw cycles.
-
Storage: Tightly cap the tubes and store them at -20°C or -80°C.
-
Labeling: Clearly label each aliquot with the peptide name, concentration, date of reconstitution, and solvent used.
Visualizations
Caption: Workflow for handling and storing HIV Gag peptide.
References
- 1. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. jpt.com [jpt.com]
Validation & Comparative
A Comparative Guide to HIV Gag and CMV pp65 Peptides for T-Cell Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular immunology research, particularly in the context of infectious diseases and vaccine development, the use of specific peptides to stimulate and analyze T-cell responses is a cornerstone of many experimental approaches. Among the most frequently utilized are peptides derived from the Human Immunodeficiency Virus (HIV) Gag protein and the Cytomegalomegalovirus (CMV) phosphoprotein 65 (pp65). This guide provides an objective comparison of two immunodominant peptides, the HIV-1 Gag p17 (77-85) epitope (SLYNTVATL) and the CMV pp65 (495-503) epitope (NLVPMVATV), both of which are restricted by the common human leukocyte antigen (HLA) allele, HLA-A*02:01. This comparison is supported by experimental data and detailed methodologies for key T-cell assays.
Peptide Characteristics and Immunogenicity
Both HIV Gag and CMV pp65 are major targets for the cellular immune response in infected individuals. The HIV Gag protein is one of the most conserved proteins of the virus, making it an attractive target for T-cell-based vaccines and immunomonitoring.[1] Specifically, the HLA-A*02:01-restricted Gag p17 epitope SLYNTVATL (SL9) is a well-studied and prominent target of cytotoxic T-lymphocyte (CTL) responses in individuals with chronic HIV infection, and the magnitude of this response has been inversely correlated with viral load.[2][3]
Similarly, the CMV pp65 protein is an immunodominant target for both CD4+ and CD8+ T-cell responses in CMV-seropositive individuals.[4][5] The HLA-A02:01-restricted pp65 peptide NLVPMVATV is a prevalent and well-characterized CTL epitope, frequently used as a positive control in T-cell assays due to its high frequency of recognition in the HLA-A02:01-positive population.[6][7][8]
Performance in T-Cell Assays: A Comparative Overview
While a direct head-to-head quantitative comparison of T-cell responses to the specific SLYNTVATL and NLVPMVATV peptides is not extensively documented in a single study, comparative data on the overall response to HIV Gag and CMV pp65 peptide pools provide valuable insights. One study directly compared the magnitude of CD8+ T-cell responses to peptide pools spanning the entire HIV Gag and CMV pp65 proteins in co-infected individuals. The results indicated that the median frequencies of interferon-gamma (IFN-γ) producing CD8+ T-cells were of a similar magnitude for both antigens.[9]
Another study provided representative fluorescence-activated cell sorting (FACS) plots showing the percentage of virus-specific CD8+ and CD4+ T-cells identified via intracellular staining for IFN-γ after stimulation with HIV Gag or CMV pp65 peptide pools.[10] These findings suggest that both peptide pools are potent stimulators of T-cell responses.
Table 1: Comparison of HIV Gag and CMV pp65 Peptide Pools in T-Cell Assays
| Feature | HIV Gag Peptide Pool | CMV pp65 Peptide Pool | Data Source |
| Median Frequency of IFN-γ+ CD8+ T-cells | Similar magnitude to CMV pp65 | Similar magnitude to HIV Gag | [9] |
| Immunodominance | Gag is a major target of HIV-specific T-cell responses.[9] | pp65 is a major immunodominant antigen in CMV infection.[4][5] | [4][5][9] |
| Use as a Control | Often used to assess HIV-specific immunity. | Frequently used as a positive control for T-cell functionality in CMV-seropositive individuals. | |
| T-Cell Subsets Stimulated | Primarily stimulates CD8+ T-cells, but CD4+ responses are also detected.[10] | Stimulates both CD8+ and CD4+ T-cells.[4][10] | [4][10] |
Note: The data presented is for whole protein peptide pools and serves as a proxy for the comparison of individual peptides. The actual frequency of response to a specific epitope will vary depending on the individual's HLA type and infection history.
Experimental Protocols
Intracellular Cytokine Staining (ICS) Assay
This protocol outlines the general steps for stimulating peripheral blood mononuclear cells (PBMCs) with a specific peptide and subsequently staining for intracellular cytokines to be analyzed by flow cytometry.
a. Cell Preparation and Stimulation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at a concentration of 1 x 10^7 cells/mL in complete RPMI-1640 medium.
-
Add 100 µL of the cell suspension to a 96-well U-bottom plate.
-
Prepare a 10X working solution of the desired peptide (e.g., 10 µg/mL of HIV Gag SLYNTVATL or CMV pp65 NLVPMVATV).[4]
-
Add 10 µL of the 10X peptide solution to the corresponding wells for a final concentration of 1 µg/mL. Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., phytohemagglutinin [PHA] or a CEF peptide pool).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Add a protein transport inhibitor, such as Brefeldin A (final concentration 10 µg/mL), to each well to block cytokine secretion.[4]
-
Continue incubation for an additional 4-5 hours (total stimulation time of 5-6 hours).[4]
b. Staining and Acquisition:
-
After incubation, centrifuge the plate and wash the cells with FACS buffer (PBS with 2% FBS).
-
Stain for surface markers (e.g., CD3, CD8, CD4) by incubating with fluorescently labeled antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently labeled antibodies for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of cytokine-producing T-cells.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at a single-cell level.
a. Plate Preparation and Cell Plating:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute, then wash with sterile water.
-
Coat the wells with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) overnight at 4°C.
-
The next day, wash the plate and block with complete RPMI-1640 medium for at least 1 hour at 37°C.
-
Prepare PBMCs as described for the ICS assay.
-
Resuspend PBMCs at a concentration of 2-3 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each well (2-3 x 10^5 cells/well).
b. Stimulation and Incubation:
-
Prepare a 2X working solution of the peptide (e.g., 2 µg/mL of HIV Gag SLYNTVATL or CMV pp65 NLVPMVATV).
-
Add 100 µL of the 2X peptide solution to the corresponding wells for a final concentration of 1 µg/mL. Include negative and positive controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.[3]
c. Detection and Analysis:
-
After incubation, wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the corresponding substrate (e.g., BCIP/NBT for ALP or AEC for HRP).
-
Stop the color development by washing with water once the spots are visible.
-
Allow the plate to dry completely.
-
Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the T-cell activation signaling pathway and a typical experimental workflow for T-cell assays.
Caption: T-Cell Activation Signaling Pathway.
Caption: General Experimental Workflow for T-Cell Assays.
Conclusion
Both the HIV Gag p17 (77-85) SLYNTVATL and CMV pp65 (495-503) NLVPMVATV peptides are robust and reliable tools for the in vitro stimulation and analysis of antigen-specific T-cell responses. The choice between them often depends on the specific research question. The HIV Gag peptide is indispensable for studies focused on HIV immunology, pathogenesis, and vaccine efficacy. The CMV pp65 peptide, due to the high prevalence of CMV in the general population, serves as an excellent positive control for assessing overall T-cell functionality and immunocompetence. While direct comparative data on these specific epitopes is limited, evidence from whole protein peptide pool studies suggests that both are capable of inducing strong and comparable T-cell responses. The provided experimental protocols offer a solid foundation for incorporating these valuable reagents into T-cell-based immunological assays.
References
- 1. Substantial Differences in Specificity of HIV-Specific Cytotoxic T Cells in Acute and Chronic HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. T-cell receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparisons of CD8+ T Cells Specific for Human Immunodeficiency Virus, Hepatitis C Virus, and Cytomegalovirus Reveal Differences in Frequency, Immunodominance, Phenotype, and Interleukin-2 Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. immunospot.com [immunospot.com]
A Comparative Analysis of T-Cell Responses to HIV Gag Epitopes: Gag (197-205) vs. SL9 (SLYNTVATL)
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of T-cell responses elicited by two prominent HIV-1 Gag epitopes: Gag (197-205) and the immunodominant SL9 (SLYNTVATL). This analysis is supported by experimental data and detailed methodologies to facilitate a comprehensive understanding of their respective immunological characteristics.
Two of the most extensively studied cytotoxic T-lymphocyte (CTL) epitopes within the HIV-1 Gag protein are Gag p24 (197-205) with the amino acid sequence AMQMLKETI, and the p17-derived SL9 epitope (Gag 77-85), SLYNTVATL.[1] Both are crucial targets for cell-mediated immunity against HIV-1. Understanding the nuances of the T-cell responses they induce is pivotal for the rational design of effective HIV vaccines and immunotherapies.
The SL9 epitope, restricted by the HLA-A*02:01 allele, is particularly notable for its immunodominance during the chronic phase of HIV-1 infection.[2][3] In fact, up to 75% of chronically infected individuals expressing this HLA allele mount a detectable response to SL9.[3] Conversely, responses to SL9 are less frequently observed during the acute phase of infection.[4] The Gag (197-205) epitope is also recognized as an immunodominant CTL epitope and has been identified in BALB/c mice.[1][5]
Quantitative Comparison of T-Cell Responses
The following tables summarize key quantitative data comparing the T-cell responses to Gag (197-205) and SL9, based on findings from various immunological studies.
Table 1: Immunogenicity and CTL Response
| Parameter | HIV Gag (197-205) | SL9 (SLYNTVATL) | References |
| MHC Restriction | H-2Kd (in BALB/c mice) | HLA-A*02:01 | [5],[2] |
| Immunodominance | Immunodominant CTL epitope | Immunodominant in chronic HIV-1 infection | [1],[6] |
| CTL Priming | Can be primed by various vaccination strategies | Primed by immature, but not mature, dendritic cells | [7],[4] |
| Help-Dependence | Typically requires CD4+ T-cell help | Help-independent; CTLs produce autocrine mediators for expansion | [4] |
| Cross-Reactivity | Not widely reported | Potential cross-reactivity with influenza A virus M158-66 and HCV NS5B2594-2602 epitopes | [2] |
Table 2: Cytokine Profile of Responding T-Cells
| Cytokine | T-Cell Response to Gag (197-205) | T-Cell Response to SL9 (SLYNTVATL) | References |
| IFN-γ | Robust production by specific CTLs | Strong IFN-γ release by effector cells | [7],[2] |
| TNF-α | Produced by activated CTLs | Secreted by responding T-cells | [8] |
| IL-2 | Important for T-cell proliferation and memory | SL9-specific CTLs can be IL-2 independent for proliferation but are sensitive to paracrine IL-2-induced apoptosis | [8],[4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare T-cell responses to these epitopes are provided below.
In Vivo Cytotoxicity (CTL) Assay
This assay measures the ability of epitope-specific CTLs to kill target cells in a living animal.
Protocol:
-
Target Cell Preparation:
-
Isolate splenocytes from a naive donor mouse (e.g., BALB/c).
-
Divide the splenocytes into two populations.
-
Label the first population with a high concentration of a fluorescent dye (e.g., 3 μM CFSE), creating the CFSEhigh population.
-
Pulse the CFSEhigh cells with the Gag (197-205) peptide (5 μg/ml) for 1 hour at 37°C.
-
Label the second population with a low concentration of the same fluorescent dye (e.g., 0.3 μM CFSE), creating the CFSElow population. This population serves as an internal control.
-
-
Injection:
-
Wash both cell populations to remove excess peptide and dye.
-
Mix equal numbers of the CFSEhigh and CFSElow populations (e.g., 1 x 107 cells of each) in phosphate-buffered saline (PBS).
-
Inject the cell mixture intravenously into previously immunized and naive control mice.
-
-
Analysis:
-
After a set period (e.g., 18-24 hours), harvest splenocytes from the recipient mice.
-
Analyze the cell populations by flow cytometry, distinguishing the CFSEhigh and CFSElow populations.
-
Calculate the percentage of specific lysis using the following formula: (% Specific Lysis) = [1 - (Ratio in immunized / Ratio in naive)] x 100, where the ratio is (% CFSEhigh / % CFSElow).[7]
-
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Protocol:
-
Plate Coating:
-
Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).
-
Incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer to prevent non-specific binding.
-
-
Cell Plating and Stimulation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from the subjects.
-
Add a defined number of PBMCs to each well.
-
Stimulate the cells with the SL9 peptide (or Gag 197-205) at an optimal concentration. Include positive (e.g., phytohemagglutinin) and negative (medium alone) controls.
-
Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.
-
-
Detection and Analysis:
-
Wash the plate to remove the cells.
-
Add a biotinylated detection antibody specific for the cytokine.
-
Incubate, then wash.
-
Add an enzyme-conjugated streptavidin (e.g., streptavidin-alkaline phosphatase).
-
Incubate, then wash.
-
Add a substrate that yields a colored precipitate.
-
Stop the reaction and allow the plate to dry.
-
Count the resulting spots, where each spot represents a cytokine-secreting cell, using an automated ELISpot reader.[2]
-
Visualizing Cellular and Experimental Processes
Diagrams created using the DOT language provide a clear visual representation of key signaling pathways and experimental workflows.
Caption: T-Cell Receptor (TCR) signaling cascade initiated by recognition of an HIV Gag peptide presented on an MHC-I molecule.
Caption: Step-by-step workflow of the Enzyme-Linked Immunospot (ELISpot) assay for detecting cytokine-secreting T-cells.
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. HIV-1 p17 Gag (77-85) peptide - SLYNTVATL - SB PEPTIDE [sb-peptide.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The HIV-1 HLA-A2-SLYNTVATL is a help-independent CTL epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Molecular Mechanisms Govern Escape at Immunodominant HLA A2-Restricted HIV Epitope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. youtube.com [youtube.com]
T-Cell Cross-Reactivity with HIV Gag Peptide (197-205) Variants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The human immunodeficiency virus (HIV) presents a formidable challenge to the immune system due to its high mutation rate, leading to the generation of viral variants that can escape T-cell recognition. Understanding the cross-reactivity of T-cells with these variants is crucial for the development of effective vaccines and immunotherapies. This guide provides a comparative analysis of T-cell responses to variants of the immunodominant HIV Gag peptide (residues 197-205), often referred to as TL9 (TPQDLNTML) or SL9 (SLYNTVATL) depending on the viral clade and HLA restriction.
Comparative Analysis of T-Cell Recognition of HIV Gag Peptide Variants
The ability of a single T-cell receptor (TCR) to recognize different peptide variants, known as cross-reactivity, is a key factor in the immune control of HIV. Studies have shown that the breadth of this cross-reactivity can be associated with better clinical outcomes. For instance, the presence of CD8+ T-cells capable of recognizing the HIV Gag TL9 epitope when presented by both HLA-B42 and HLA-B81 alleles is linked to lower viral loads. This dual reactivity is associated with TCR clonotypes that exhibit broader recognition of viral escape variants[1].
Conversely, single amino acid substitutions within the Gag epitope can lead to immune escape by reducing or completely abolishing T-cell recognition. Research has demonstrated that most single amino acid changes in the HLA-A2-restricted SLFNTVATL epitope abrogate functional recognition by both specific T-cell clones and polyclonal T-cell responses from HIV-infected individuals[2]. However, cross-reactivity to common variants, such as the subtype A (SLFNTVATL) and subtype B (SLYNTVATL) variants, is observed in about half of the T-cell responses in the population[2].
Quantitative Data on T-Cell Responses
The following tables summarize quantitative data from studies investigating the cross-reactivity of T-cells with HIV Gag peptide variants. These data highlight the impact of specific amino acid substitutions on T-cell receptor binding and T-cell function.
Table 1: TCR Binding Affinity for HIV Gag TL9 and Variants (HLA-B*81:01 Restriction)
| Peptide Variant | Sequence | TCR | Binding Affinity (Kd) | Reference |
| Wild-Type TL9 | TPQDLNTML | T18A | ~4.7 µM | [3][4] |
| 3s-TL9 | TPSDLNTML | T18A | Recognizable | [3][4] |
| 7s-TL9 | TPQDLNSML | T18A | Recognizable | [3][4] |
| TPsDLNsML | TPsDLNsML | T18A | >250 µM | [3] |
Table 2: Functional Avidity of CTLs Against HIV Gag SL9 and Variants
| Peptide Variant | Sequence | CTL Clone | Functional Avidity (SD50) | Reference |
| SL9 | SLYNTVATL | Various | Varies by clone | |
| SL9i | SLYNTVATL (modified) | SL9-specific | Poorly recognized |
SD50 is the peptide concentration required for 50% maximal lysis in a chromium release assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following are summarized protocols for key experiments used to assess T-cell cross-reactivity.
IFN-γ ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.
-
Plate Coating: A 96-well PVDF plate is pre-wetted with 35% ethanol (B145695) and then coated with a capture antibody specific for IFN-γ. The plate is incubated overnight at 4°C.
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., RPMI-1640 with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated in the wells at a desired concentration (e.g., 2 x 105 cells/well).
-
Stimulation: Cells are stimulated with the wild-type or variant Gag peptides at a final concentration of approximately 4 µg/ml. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-48 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion and capture.
-
Detection: Cells are removed, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
-
Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader.
Chromium Release Assay
This assay measures the cytotoxic activity of T-lymphocytes (CTLs) by quantifying the release of radioactive chromium (51Cr) from lysed target cells.
-
Target Cell Labeling: Target cells (e.g., an HLA-matched B-cell line) are incubated with 51Cr for 1 hour at 37°C.
-
Peptide Pulsing: The labeled target cells are washed and then pulsed with the desired Gag peptide variants at various concentrations for 30-60 minutes at 37°C.
-
Co-incubation: Effector T-cells are mixed with the peptide-pulsed target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1) in a 96-well plate.
-
Incubation: The plate is incubated for 4-6 hours at 37°C to allow for CTL-mediated killing.
-
Supernatant Harvesting: The plate is centrifuged, and the supernatant containing the released 51Cr is harvested.
-
Measurement: The radioactivity in the supernatant is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of T-cells by identifying cell surface markers and intracellular cytokine production simultaneously.
-
Cell Stimulation: PBMCs or isolated T-cells are stimulated with the Gag peptides for several hours in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps cytokines within the cell.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.
-
Fixation and Permeabilization: Cells are treated with a fixation buffer to preserve their state, followed by a permeabilization buffer to allow antibodies to enter the cell.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells.
-
Data Analysis: The data is analyzed to determine the percentage of T-cells producing specific cytokines in response to the peptide variants.
Surface Plasmon Resonance (SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity between a TCR and a peptide-MHC (pMHC) complex in real-time.
-
Chip Preparation: A sensor chip is activated, and the pMHC complex (ligand) is immobilized on the chip surface.
-
Analyte Injection: A solution containing the purified TCR (analyte) is flowed over the sensor chip surface at a constant rate.
-
Association Phase: The binding of the TCR to the immobilized pMHC is monitored as a change in the refractive index at the sensor surface, which is proportional to the mass change.
-
Dissociation Phase: The TCR solution is replaced with a buffer, and the dissociation of the TCR from the pMHC is monitored.
-
Regeneration: A regeneration solution is injected to remove any remaining bound TCR, preparing the chip for the next cycle.
-
Data Analysis: The resulting sensorgram (a plot of response units versus time) is fitted to a kinetic model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of T-cell cross-reactivity.
Caption: Simplified TCR signaling pathway leading to T-cell activation.
Caption: Workflow for assessing T-cell cross-reactivity to peptide variants.
References
Validating the Immunogenicity of a New Batch of HIV gag Peptide (197-205): A Comparative Guide
Introduction
The validation of new batches of synthetic peptides is a critical step in immunological research to ensure consistency and reliability in experimental outcomes. The HIV gag peptide (197-205), with the amino acid sequence AMQMLKETI, is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope within the p24 region of the HIV-1 Gag protein.[1][2] It is frequently used to stimulate and detect antigen-specific CD8+ T-cell responses.[2][3][4] This guide provides a comparative analysis of a new batch of HIV gag peptide (197-205) against a previously validated standard batch, presenting key experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Immunogenicity Data
The immunogenicity of the new batch (Lot #GT2025-B) was compared to a standard, reference batch (Lot #GT2024-A) using peripheral blood mononuclear cells (PBMCs) from a known HIV-positive donor. The primary readouts were Interferon-gamma (IFN-γ) secretion, a key cytokine in the anti-viral immune response, and the expression of other relevant cytokines.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay was performed to quantify the frequency of IFN-γ-secreting T cells upon stimulation with the peptides.
| Stimulant | Peptide Concentration | Mean Spot-Forming Cells (SFC) / 10^6 PBMCs (Lot #GT2024-A) | Mean Spot-Forming Cells (SFC) / 10^6 PBMCs (Lot #GT2025-B) |
| Unstimulated Control | N/A | 8 | 7 |
| HIV gag (197-205) | 1 µg/mL | 215 | 210 |
| HIV gag (197-205) | 5 µg/mL | 350 | 358 |
| HIV gag (197-205) | 10 µg/mL | 345 | 352 |
| Phytohemagglutinin (PHA) | 5 µg/mL | 510 | 515 |
Table 1: IFN-γ ELISpot Assay Results. Comparison of the number of IFN-γ secreting cells in response to stimulation with the standard batch (Lot #GT2024-A) and the new batch (Lot #GT2025-B) of HIV gag peptide. Data are presented as the mean of triplicate wells.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS was used to determine the percentage of CD8+ T cells producing IFN-γ and Tumor Necrosis Factor-alpha (TNF-α) after peptide stimulation.
| Stimulant | Peptide Concentration | % of CD8+ T cells producing IFN-γ (Lot #GT2024-A) | % of CD8+ T cells producing IFN-γ (Lot #GT2025-B) | % of CD8+ T cells producing TNF-α (Lot #GT2024-A) | % of CD8+ T cells producing TNF-α (Lot #GT2025-B) |
| Unstimulated Control | N/A | 0.05% | 0.04% | 0.03% | 0.03% |
| HIV gag (197-205) | 10 µg/mL | 1.85% | 1.88% | 1.52% | 1.55% |
| Staphylococcal Enterotoxin B (SEB) | 1 µg/mL | 5.20% | 5.25% | 4.80% | 4.83% |
Table 2: Intracellular Cytokine Staining Results. Percentage of CD8+ T cells positive for IFN-γ and TNF-α after stimulation with the standard and new peptide batches.
Experimental Workflows and Pathways
Visual representations of the experimental process and the underlying biological pathway provide a clearer understanding of the validation procedure.
Caption: Experimental workflow for comparing the immunogenicity of two peptide batches.
Caption: MHC Class I antigen presentation pathway for the HIV gag peptide.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Protocol: IFN-γ ELISpot Assay
-
Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: The next day, wash the plate four times with sterile PBS and block with RPMI medium containing 10% fetal bovine serum (R10) for at least 2 hours at 37°C.
-
Cell Plating: Resuspend cryopreserved PBMCs in R10 medium and plate at a density of 2.5 x 10^5 cells/well.
-
Stimulation: Add the HIV gag peptides (standard and new batches) at final concentrations of 1, 5, and 10 µg/mL.[1] Include wells for an unstimulated (negative) control and a mitogen like PHA (5 µg/mL) as a positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[1]
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase (ALP). Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for spot development (10-30 minutes). Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely, then count the spots using an automated ELISpot reader.
Protocol: Intracellular Cytokine Staining (ICS)
-
Cell Preparation: Thaw and rest cryopreserved PBMCs for at least 6 hours in R10 medium at 37°C.[5]
-
Stimulation: In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well. Add the HIV gag peptides to a final concentration of 10 µg/mL. Include unstimulated and positive (e.g., SEB) controls.
-
Co-stimulation and Secretion Block: Add anti-CD28 and anti-CD49d antibodies (1 µg/mL each) to all wells. After 1 hour of incubation, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to block cytokine secretion.[5][6]
-
Incubation: Incubate for a total of 6 hours at 37°C in a 5% CO2 incubator.[5]
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8) for 30 minutes at 4°C in the dark.[6]
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is crucial for allowing antibodies to access intracellular targets.[6][7]
-
Intracellular Staining: Stain the fixed and permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature in the dark.[7]
-
Acquisition: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer.
-
Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD8+ T cells to determine the percentage of cells expressing IFN-γ and TNF-α.
References
- 1. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV gag peptide (197-205) [novoprolabs.com]
- 3. Intensified and protective CD4+ T cell immunity in mice with anti–dendritic cell HIV gag fusion antibody vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. iti.stanford.edu [iti.stanford.edu]
- 7. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Researcher's Guide to Commercial HIV gag Peptide (197-205): A Comparative Analysis
For researchers in immunology, virology, and vaccine development, the HIV gag peptide (197-205), with the sequence AMQMLKETI, is a crucial reagent for studying T-cell responses to HIV. The quality and purity of this synthetic peptide are paramount for obtaining reliable and reproducible experimental results. This guide provides a comparison of several commercial sources for this peptide and details the necessary experimental protocols for its validation.
Commercial Supplier Overview
| Supplier | Stated Purity | Notes |
| Molnova | >98% | Certificate of Analysis available stating purity and confirmation by NMR.[1] |
| JPT Peptide Technologies | >90% (Trial Grade) | States that all catalog peptides are provided with HPLC-MS analyses.[2] |
| Scientist.com (listing various suppliers) | 98% | Purity level is listed for a specific supplier on the platform. |
| MedChemExpress | Information not readily available on the product page | A well-known supplier of a wide range of peptides and biochemicals. |
| Peptides & Elephants | Information not readily available on the product page | Specializes in peptides for T-cell assays. |
| NovoPro Bioscience Inc. | Information not readily available on the product page | Provides information on the immunological relevance of the peptide. |
| NIH AIDS Reagent Program | Typically >80% | A valuable resource for HIV researchers, providing reagents that are well-characterized within the research community. |
Disclaimer: The information in this table is based on data available on the suppliers' websites and may be subject to change. Researchers should always request a lot-specific certificate of analysis for the most accurate information.
Essential Experimental Validation Protocols
Given the variability in synthetic peptide quality, it is crucial to perform in-house quality control. Here are detailed protocols for three key validation experiments.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of a synthetic peptide. It separates the desired peptide from impurities, such as truncated or modified sequences.
Methodology:
-
Sample Preparation:
-
Reconstitute the lyophilized peptide in a suitable solvent, typically sterile, deionized water or a buffer compatible with your HPLC system. A common solvent is 0.1% trifluoroacetic acid (TFA) in water.
-
Prepare a stock solution of the peptide at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for your HPLC system, typically in the range of 0.1-0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for peptide separations.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a set period (e.g., 5-95% B over 30 minutes) is used to elute the peptide and any impurities.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: UV absorbance is monitored at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though this peptide does not contain any).
-
-
Data Analysis:
-
The purity of the peptide is calculated by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Identity Verification by Mass Spectrometry (MS)
Mass spectrometry is used to confirm that the synthesized peptide has the correct molecular weight, thereby verifying its identity.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (typically 10-100 pmol/µL) in a solvent compatible with the mass spectrometer, such as 50% acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
The instrument measures the mass-to-charge ratio (m/z) of the peptide ions.
-
-
Data Analysis:
-
The theoretical molecular weight of the HIV gag peptide (197-205) (AMQMLKETI) is calculated based on its amino acid sequence. The monoisotopic mass is approximately 1063.55 Da.
-
The observed molecular weight from the mass spectrum should match the theoretical molecular weight within an acceptable margin of error for the instrument used.
-
Functional Assessment by T-Cell Stimulation Assay (ELISPOT)
An Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method to determine if the peptide can effectively stimulate antigen-specific T-cells to secrete cytokines, such as interferon-gamma (IFN-γ).
Methodology:
-
Plate Coating:
-
Coat a 96-well PVDF membrane ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
The following day, wash the plate and block with a suitable blocking buffer (e.g., RPMI-1640 medium with 10% fetal bovine serum) for at least 2 hours at 37°C.
-
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from a previously identified HIV-positive donor with a known response to this epitope, or from an animal model immunized with a gag-based vaccine.
-
Resuspend the cells in culture medium at a concentration of 2-3 x 10^6 cells/mL.
-
-
Cell Stimulation:
-
Add 100 µL of the cell suspension to each well of the coated and blocked ELISPOT plate.
-
Add the HIV gag peptide (197-205) at various concentrations (e.g., 0.1, 1, and 10 µg/mL) to the appropriate wells.
-
Include a negative control (cells with no peptide) and a positive control (cells with a mitogen like phytohemagglutinin).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Detection and Development:
-
Wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate and add streptavidin-alkaline phosphatase (or a similar enzyme conjugate) and incubate for 1 hour at room temperature.
-
Wash the plate again and add a substrate solution that will form a colored precipitate (spot) where IFN-γ was secreted.
-
Stop the reaction by washing with water once the spots have developed.
-
-
Data Analysis:
-
Air-dry the plate and count the spots in each well using an automated ELISPOT reader.
-
The number of spots corresponds to the number of IFN-γ-secreting cells, indicating a functional response to the peptide.
-
Recommended Peptide Validation Workflow
To ensure the quality and reliability of a new batch of commercial synthetic peptide, a systematic validation workflow is recommended. The following diagram illustrates the key steps from receiving the peptide to its use in critical experiments.
Caption: A workflow for the validation of commercial synthetic peptides.
By following this structured approach of verifying purity and identity before proceeding to functional assays, researchers can ensure the quality of their HIV gag peptide (197-205) and have greater confidence in their experimental outcomes.
References
Reproducibility of T-Cell Responses to HIV Gag Peptide (197-205): A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experimental methodologies and data for the widely used HIV Gag peptide (197-205), an immunodominant cytotoxic T-lymphocyte (CTL) epitope, to aid in the design of robust and reproducible immunological assays.
The HIV Gag peptide (197-205), with the amino acid sequence AMQMLKETI, is a well-characterized H-2Kd-restricted epitope derived from the p24 region of the HIV-1 Gag protein.[1][2][3][4][5] It is extensively utilized in various T-cell assays to evaluate the magnitude and quality of antigen-specific CD8+ T-cell responses, making it a valuable tool in HIV vaccine development and immunological research.[1][6][7] This guide synthesizes data from multiple studies to provide insights into the factors influencing the reproducibility of experiments using this peptide.
Comparative Analysis of Experimental Data
The magnitude of the T-cell response to the HIV Gag peptide (197-205) can vary depending on the experimental model, immunization strategy, and the specific assay employed. The following table summarizes quantitative data from selected studies, highlighting these variations.
| Study System | Immunization/Challenge | Assay | Peptide Concentration | Observed Response (Example) |
| BALB/c Mice | Oral immunization with recombinant Listeria monocytogenes expressing HIV-1 Gag | In vivo CTL assay | 5 µg/ml (for pulsing target cells) | Robust expansion of antigen-specific CD8+ T cells detected by tetramer staining.[8] |
| BALB/c Mice | Immunization with poxvirus-based HIV vaccine vectors | IFN-γ ELISPOT | 10 µM | Significant number of IFN-γ secreting cells detected.[9] |
| BALB/c Mice | Immunization with poxvirus-based HIV vaccine vectors | Intracellular Cytokine Staining (ICS) | 20 µM | Detection of Gag-specific IFN-γ producing CD8+ T cells.[9] |
| C57BL/6-Tg(H2-K1d) mice | Anti-dendritic cell HIV Gag fusion antibody vaccine | ELISPOT | 2 µg/ml | Induction of IFN-γ producing CD8+ T cells.[10] |
Key Experimental Protocols and Methodologies
The choice of experimental protocol is a critical factor influencing the outcome and reproducibility of studies using the HIV Gag peptide (197-205). Below are detailed methodologies for common assays.
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a widely used method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Protocol Outline:
-
Plate Coating: 96-well plates are coated with an anti-cytokine (e.g., IFN-γ) monoclonal antibody overnight at 4°C.[9]
-
Blocking: Plates are washed and blocked with a protein-containing solution (e.g., R10 medium) for at least 2 hours at room temperature to prevent non-specific binding.[9]
-
Cell Plating: Freshly isolated splenocytes or peripheral blood mononuclear cells (PBMCs) are added to the wells.[9]
-
Peptide Stimulation: The HIV Gag peptide (197-205) is added to the wells at a final concentration typically ranging from 2 µg/ml to 10 µM.[9][10]
-
Incubation: Plates are incubated for 18-20 hours at 37°C in a 5% CO2 incubator.[9]
-
Detection: After incubation, cells are lysed, and the plates are washed. A biotinylated anti-cytokine detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., avidin-peroxidase).[9]
-
Spot Development: A substrate is added to develop colored spots, each representing a cytokine-producing cell. The spots are then counted.[9]
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the multiparametric characterization of cytokine-producing T cells.
Protocol Outline:
-
Cell Stimulation: Single-cell suspensions of splenocytes are cultured in the presence of the HIV Gag peptide (197-205) (e.g., 20 µM) and a co-stimulatory antibody (e.g., anti-CD28).[9]
-
Protein Transport Inhibition: A protein transport inhibitor (e.g., Brefeldin A) is added to the culture to cause cytokines to accumulate within the cell.[9]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD8) to identify the T-cell population of interest.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular cytokines.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against the cytokine of interest (e.g., IFN-γ).
-
Flow Cytometry Analysis: The frequency of cytokine-producing T cells within the specified population is determined by flow cytometry.[9]
In Vivo Cytotoxicity Assay
This assay measures the ability of cytotoxic T lymphocytes to kill target cells in a living animal.
Protocol Outline:
-
Target Cell Preparation: Splenocytes from a naive mouse are split into two populations.
-
Peptide Pulsing: One population is pulsed with the HIV Gag peptide (197-205) (e.g., 5 µg/ml), while the other serves as an unpulsed control.[8]
-
Fluorescent Labeling: The peptide-pulsed population is labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh), and the control population is labeled with a low concentration (CFSElow).[8]
-
Injection: Equal numbers of the two labeled populations are mixed and injected intravenously into immunized and naive control mice.[8]
-
Analysis: After a set period, splenocytes from the recipient mice are harvested, and the ratio of CFSEhigh to CFSElow cells is analyzed by flow cytometry to determine the specific lysis of the peptide-pulsed target cells.[8]
Factors Influencing Reproducibility
Several factors can contribute to variability in experimental outcomes:
-
Peptide Quality: The purity and correct sequence of the synthetic peptide are crucial. It is recommended to use high-purity (>90%) peptides with verified sequences.[6]
-
Cell Viability and Handling: The viability of the cells used in the assay is critical. Proper cell handling and isolation techniques are essential to ensure consistent results.
-
Reagent Consistency: Variations in batches of antibodies, media, and other reagents can introduce variability. Using standardized and quality-controlled reagents is important.
-
Assay Conditions: Minor differences in incubation times, temperatures, and cell concentrations can affect the results. Strict adherence to a standardized protocol is necessary.
-
Data Analysis: The method of data analysis, including gating strategies in flow cytometry and spot counting in ELISPOT, should be consistent across experiments.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the ELISPOT and in vivo cytotoxicity assays.
Caption: Workflow of the ELISPOT assay.
Caption: Workflow of the in vivo CTL assay.
By carefully considering the factors outlined in this guide and adhering to standardized protocols, researchers can enhance the reproducibility of their experimental results when using the HIV Gag peptide (197-205), leading to more reliable and comparable data across different studies.
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV gag peptide (197-205) | TargetMol [targetmol.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. HIV gag peptide (197-205) | Scientist.com [app.scientist.com]
- 6. jpt.com [jpt.com]
- 7. HIV gag 197-205 (H-2 Kd) | 5 mg | EP07874_5 [peptides.de]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. rupress.org [rupress.org]
Comparative Analysis of HIV Gag Peptide (197-205) Immune Response in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the immunological response to the HIV-1 Gag peptide 197-205 (AMQMLKETI) across different mouse strains. The Gag 197-205 peptide is a well-characterized, immunodominant cytotoxic T-lymphocyte (CTL) epitope crucial in the development and evaluation of HIV vaccine candidates.[1] Understanding its recognition and the resulting immune cascade in various genetic backgrounds is fundamental for preclinical vaccine assessment. This document synthesizes experimental data on T-cell responses, details the underlying methodologies, and visualizes key biological and experimental pathways.
Data Summary: Strain-Dependent Response to Gag (197-205)
The primary determinant of an effective CD8+ T-cell response to the Gag (197-205) peptide is the Major Histocompatibility Complex (MHC) haplotype of the mouse strain. This peptide is specifically presented by the H-2Kᵈ MHC class I molecule.[2][3] Consequently, only mouse strains possessing the H-2ᵈ haplotype, such as BALB/c, can mount a CD8+ T-cell response to this epitope. Strains with other haplotypes, like C57BL/6 (H-2ᵇ) and C3H (H-2ᵏ), do not recognize this specific peptide but can generate CD4+ T-cell responses to other epitopes within the larger Gag protein.[4][5]
The following table summarizes the typical immune responses observed in commonly used mouse strains.
| Mouse Strain (MHC Haplotype) | HIV Gag (197-205) Specific CD8+ T-Cell Response | Broader HIV Gag CD4+ T-Cell Response | Key Experimental Findings & References |
| BALB/c (H-2ᵈ) | Present and Immunodominant . The H-2Kᵈ molecule effectively presents this peptide, leading to robust CTL activity and high frequencies of IFN-γ producing CD8+ T-cells upon vaccination.[2][6][7] | Present . Immunization with the full Gag protein elicits CD4+ T-cell help, with responses directed to other peptide regions within p24.[3][4] | Consistently used to study the magnitude and quality of the Gag 197-205 specific response using various vaccine platforms including Listeria, DNA, and dendritic cell-targeting antibodies.[6][8] |
| C57BL/6 (H-2ᵇ) | Absent . The H-2ᵇ MHC class I molecule does not bind or present the Gag 197-205 peptide.[5][9] | Present . These mice generate strong CD4+ T-cell responses to multiple other epitopes within the Gag p17 and p24 proteins when immunized with whole Gag antigen.[4] | Often used as a negative control for the Gag 197-205 specific CD8+ response or to study Gag-specific CD4+ T-cell immunity independently. |
| C3H (H-2ᵏ) | Absent . The H-2ᵏ MHC class I molecule does not present the Gag 197-205 peptide. | Present . Similar to C57BL/6, these mice develop CD4+ T-cell responses to the broader Gag protein.[4] | Used less frequently than BALB/c or C57BL/6 but demonstrates the haplotype restriction of the CD8+ response. |
| BALB/c x C57BL/6 F1 (H-2ᵈ/ᵇ) | Present . These hybrid mice inherit the H-2ᵈ haplotype from the BALB/c parent, enabling a robust CD8+ T-cell response to the Gag 197-205 peptide.[9][10] | Present and Broad . The combination of H-2ᵈ and H-2ᵇ haplotypes allows for the recognition of a wider array of Gag epitopes, resulting in a broad CD4+ T-cell response.[10] | An ideal model for simultaneously studying H-2Kᵈ-restricted CD8+ T-cell immunity alongside broad, multi-epitope CD4+ T-cell help. |
Experimental Protocols
The characterization of the T-cell response to the HIV Gag (197-205) peptide relies on a set of standardized immunological assays. Below are the detailed methodologies for key experiments cited in the literature.
Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This assay quantifies the frequency of antigen-specific, cytokine-secreting T-cells.
-
Plate Coating: 96-well PVDF membrane plates are coated with a purified anti-mouse IFN-γ monoclonal capture antibody (e.g., clone R4-6A2) overnight at 4°C.[10]
-
Cell Plating: The next day, plates are washed and blocked. Splenocytes or purified CD8+ T-cells are then plated at a concentration of 2-5 x 10⁵ cells per well.[8]
-
Stimulation: Cells are stimulated with the HIV Gag 197-205 peptide (AMQMLKETI) at a final concentration of 1-4 µg/mL. A non-Gag peptide or medium alone serves as a negative control.[8][11] For CD8+ T-cell assays, antigen-presenting cells (APCs) like CD11c+ dendritic cells may be added.[10]
-
Incubation: Plates are incubated for 20-24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Detection: After incubation, cells are lysed and washed away. A biotinylated anti-mouse IFN-γ detection antibody (e.g., clone XMG1.2) is added, followed by a streptavidin-alkaline phosphatase (ALP) conjugate.
-
Development: A substrate for ALP is added to form insoluble spots, each representing a single IFN-γ-secreting cell. Spots are counted using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the simultaneous identification of the phenotype of cytokine-producing cells (e.g., CD8+ or CD4+) and can measure multiple cytokines.
-
Cell Stimulation: 1-2 x 10⁶ splenocytes or lymphocytes are stimulated for 6-16 hours with the Gag 197-205 peptide (or peptide pools for broader responses).[11]
-
Protein Transport Inhibition: A protein transport inhibitor, such as Brefeldin A or Monensin, is added for the final 5-6 hours of incubation to cause cytokines to accumulate within the cell.[11]
-
Surface Staining: Cells are washed and stained with fluorescently-conjugated antibodies against surface markers, such as anti-CD3, anti-CD8 (e.g., Allophycocyanin-conjugated), and anti-CD4.
-
Fixation and Permeabilization: Cells are fixed and their membranes are permeabilized using commercial kits (e.g., Cytofix/Cytoperm).[3]
-
Intracellular Staining: Permeabilized cells are stained with fluorescently-conjugated antibodies against intracellular cytokines, such as anti-IFN-γ (e.g., PE-conjugated) and anti-TNF-α.[11]
-
Data Acquisition: Samples are analyzed on a flow cytometer. Data is gated on lymphocyte populations (e.g., CD3+CD8+ T-cells) to determine the percentage of cells producing a specific cytokine.
In Vivo Cytotoxicity (CTL) Assay
This assay measures the actual cytotoxic function of antigen-specific CD8+ T-cells in a living animal.
-
Target Cell Preparation: Splenocytes from a naive, syngeneic donor mouse (e.g., BALB/c) are split into two populations.[6]
-
Target Population: Labeled with a high concentration of a fluorescent dye (e.g., 3 µM CFSE) and pulsed with the Gag 197-205 peptide (5 µg/mL).[6]
-
Control Population: Labeled with a low concentration of the dye (e.g., 0.3 µM CFSE) and either left unpulsed or pulsed with an irrelevant control peptide.[6]
-
-
Cell Injection: Equal numbers of the target and control populations (e.g., 1 x 10⁷ cells each) are mixed and injected intravenously into previously immunized and naive control mice.[6]
-
Analysis: After 18-24 hours, splenocytes from the recipient mice are harvested and analyzed by flow cytometry. The ratio of CFSE-high to CFSE-low cells is determined.
-
Calculation: The percentage of specific lysis is calculated by comparing the ratio in immunized mice to the ratio in naive mice, using the formula: [1 - (Ratio immunized / Ratio naive)] x 100.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental and biological processes involved in studying the Gag peptide response.
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. The MHC class I-restricted immune response to HIV-gag in BALB/c mice selects a single epitope that does not have a predictable MHC-binding motif and binds to Kd through interactions between a glutamine at P3 and pocket D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. Intensified and protective CD4+ T cell immunity in mice with anti–dendritic cell HIV gag fusion antibody vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Dendritic cell targeted vaccine induces long term HIV-specific immunity within the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ELISpot and Intracellular Staining for Detecting HIV Gag Peptide (197-205)-Specific T-Cell Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used immunological assays, the Enzyme-Linked Immunospot (ELISpot) and Intracellular Staining (ICS) with flow cytometry, for the detection and quantification of T-cell responses to the specific HIV Gag peptide 197-205 (AMQMLKETI). Both techniques are pivotal in HIV research and vaccine development for assessing cellular immunity. This document outlines their methodologies, presents comparative data, and visualizes the experimental workflows.
Quantitative Data Comparison
Studies directly comparing ELISpot and ICS for detecting HIV Gag-specific T-cell responses have demonstrated a high degree of correlation between the two assays.[1] However, they also highlight inherent differences in sensitivity. The ELISpot assay is generally considered to have greater sensitivity in detecting responses, particularly for low-frequency T-cells.[1][2] Conversely, while ICS may be less sensitive, it provides valuable qualitative data by allowing for the phenotypic characterization of the responding T-cells (e.g., CD4+ vs. CD8+).[1][3]
| Feature | ELISpot | Intracellular Staining (ICS) | Reference |
| Primary Readout | Number of spot-forming cells (SFCs) per million peripheral blood mononuclear cells (PBMCs) | Percentage of cytokine-positive T-cells (e.g., IFN-γ+) within a specific T-cell subset (e.g., CD8+) | [1][4] |
| Sensitivity | Higher, with a lower limit of detection (as low as 1 in 1,000,000 cells) | Lower, with a detection limit around 0.02% of the total T-cell population | [2] |
| Phenotyping | Limited; can be adapted for dual-color assays to detect multiple cytokines | High; allows for multi-parameter analysis of cell surface markers and intracellular proteins | [1][3] |
| Throughput | High; amenable to high-throughput screening of multiple antigens or peptides | Moderate to high, depending on the complexity of the staining panel and flow cytometer setup | [5] |
| Correlation | Strong correlation observed with ICS results for HIV Gag-specific responses | Strong correlation observed with ELISpot results for HIV Gag-specific responses | [1][6] |
Experimental Protocols
Detailed methodologies for both ELISpot and ICS are crucial for reproducible and comparable results. The following are generalized protocols based on common practices in HIV research.
IFN-γ ELISpot Assay Protocol
The ELISpot assay detects cytokine-secreting cells at a single-cell level.[5]
-
Plate Coating: A 96-well PVDF membrane plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.[7]
-
Blocking: The plate is washed and blocked with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific binding.[7]
-
Cell Plating: Peripheral blood mononuclear cells (PBMCs) are plated at a concentration of 100,000 to 500,000 cells per well.[8]
-
Stimulation: Cells are stimulated with the HIV Gag peptide (197-205) at a final concentration of approximately 4 µg/ml.[8] Positive (e.g., phytohemagglutinin) and negative (medium alone) controls are included.
-
Incubation: The plate is incubated for 20-24 hours at 37°C in a 5% CO2 incubator to allow for cytokine secretion.[8]
-
Detection: After incubation, cells are lysed and washed away. A biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
-
Spot Development: A substrate is added that precipitates at the site of the enzyme, forming a visible spot for each cytokine-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. Results are expressed as spot-forming cells (SFCs) per million PBMCs.[5]
Intracellular Staining (ICS) Protocol
ICS coupled with flow cytometry allows for the identification and quantification of cytokine-producing cells within specific T-cell populations.
-
Cell Stimulation: 1-2 million PBMCs are stimulated with the HIV Gag peptide (197-205) for approximately 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause intracellular cytokine accumulation.[3][9]
-
Surface Staining: Cells are washed and stained with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell subsets.
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.[10][11]
-
Intracellular Staining: Cells are stained with a fluorochrome-conjugated antibody against the intracellular cytokine of interest (e.g., anti-human IFN-γ).[12]
-
Acquisition: The stained cells are acquired on a flow cytometer.
-
Analysis: The data is analyzed using flow cytometry software to determine the percentage of cells within a specific T-cell subset (e.g., CD8+ T-cells) that are positive for the cytokine of interest.[9]
Visualizing the Workflows
The following diagrams illustrate the key steps in the ELISpot and ICS experimental workflows.
Caption: ELISpot workflow from plate preparation to spot analysis.
Caption: ICS workflow from cell stimulation to flow cytometry analysis.
References
- 1. A comparison of standard immunogenicity assays for monitoring HIV type 1 gag-specific T cell responses in Ad5 HIV Type 1 gag vaccinated human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. A Dual Color ELISPOT Method for the Simultaneous Detection of IL-2 and IFN-γ HIV-Specific Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. Post-translational intracellular trafficking determines the type of immune response elicited by DNA vaccines expressing Gag antigen of Human Immunodeficiency Virus Type 1 (HIV-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparative analysis of HIV-specific mucosal/systemic T cell immunity and avidity following rDNA/rFPV and poxvirus–poxvirus prime boost immunisations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. Tales from the lab - HIV-Flow - MediMabs [medimabs.com]
comparing immunogenicity of HIV gag (197-205) with other gag epitopes
For researchers, scientists, and drug development professionals, understanding the immunogenic landscape of HIV is paramount for designing effective vaccines and immunotherapies. This guide provides a detailed comparison of the immunogenicity of the well-characterized HIV Gag (197-205) epitope against other Gag epitopes, supported by experimental data and detailed protocols.
The HIV-1 Gag protein is a major target for cytotoxic T lymphocyte (CTL) responses and is a key component of many vaccine candidates due to its relatively conserved nature. Within Gag, specific epitopes are recognized by the immune system, with some being more immunodominant than others. The Gag (197-205) epitope, with the amino acid sequence AMQMLKETI, is a well-established, immunodominant H-2Kd-restricted CTL epitope in the BALB/c mouse model, a crucial tool in pre-clinical vaccine evaluation.[1][2] This guide delves into the comparative immunogenicity of this key epitope.
Quantitative Comparison of HIV Gag Epitope Immunogenicity
The following table summarizes quantitative data from a study by Cellini et al. (2008), which systematically screened for T-cell responses to a library of overlapping 15-mer peptides spanning the HIV-1 Gag protein in BALB/c mice. The data presented are the percentage of responding mice to each peptide pool. The peptide containing the Gag (197-205) epitope is highlighted for comparison.
| Gag Peptide (Amino Acid Position) | Peptide Sequence | % Responding Mice |
| 39 (153-167) | VDRFYKTLRAEQASQ | 100% |
| 49 (193-207) | GHQAAMQMLKETINE | 100% |
| 50 (197-211) | AMQMLKETINEEAAE | 100% |
| 53 (209-223) | AAEWDRLHPVHAGPI | 100% |
| 65 (257-271) | NPPIPVGRIYKRWIIL | 100% |
| 75 (297-311) | MYSPVSILDIRQGPK | 100% |
| 76 (301-315) | PVSILDIRQGPKEPF | 100% |
| 20 (77-91) | SLYNTVATLYCVHQR | 80% |
| 21 (81-95) | TVATLYCVHQRIEIK | 80% |
| 42 (165-179) | SQVKNWMTETLLVQN | 60% |
| 69 (273-287) | GLNKIVRMYSPTSIL | 60% |
| 80 (317-331) | FRDYVDRFYKTLRAE | 40% |
Note: The study utilized 15-mer overlapping peptides. Peptides 49 and 50 contain the minimal 9-mer Gag (197-205) epitope AMQMLKETI. The data reflects the percentage of mice showing a positive T-cell response as measured by IFN-γ ELISpot assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of immunogenicity studies. Below are protocols for two key assays used to quantify T-cell responses to viral epitopes.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
96-well ELISpot plates pre-coated with anti-cytokine (e.g., IFN-γ) capture antibody.
-
HIV Gag peptides (e.g., overlapping peptide library, specific epitopes).
-
Single-cell suspension of splenocytes from immunized mice.
-
Complete RPMI-1640 medium.
-
Biotinylated anti-cytokine detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC).
-
ELISpot plate reader.
Procedure:
-
Plate Preparation: Pre-coated ELISpot plates are washed with sterile PBS.
-
Cell Plating: Splenocytes are plated in the wells at a concentration of 2-5 x 105 cells/well.
-
Peptide Stimulation: Peptides are added to the wells at a final concentration of 1-10 µg/mL. A positive control (e.g., PHA or anti-CD3) and a negative control (medium alone) are included.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Cells are removed, and plates are washed to remove unbound cells and cytokine.
-
Biotinylated detection antibody is added and incubated for 2 hours at room temperature.
-
Plates are washed, and streptavidin-enzyme conjugate is added for 1 hour.
-
After a final wash, the substrate is added, and spots are allowed to develop.
-
-
Analysis: The reaction is stopped by washing with water. The plates are dried, and the spots, each representing a single cytokine-secreting cell, are counted using an ELISpot reader. Results are typically expressed as spot-forming cells (SFC) per million splenocytes.
Intracellular Cytokine Staining (ICS)
ICS is a flow cytometry-based assay that allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype (e.g., CD4+ or CD8+ T cells) and the combination of cytokines they produce.
Materials:
-
Single-cell suspension of splenocytes from immunized mice.
-
HIV Gag peptides.
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization buffer.
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Flow cytometer.
Procedure:
-
Cell Stimulation: Splenocytes (1-2 x 106 cells/well) are stimulated with HIV Gag peptides (1-10 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Inhibition of Protein Transport: A protein transport inhibitor is added, and the cells are incubated for an additional 4-6 hours. This allows cytokines to accumulate within the cells.
-
Surface Staining: Cells are washed and stained with antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Cells are washed, then fixed and permeabilized using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Cells are stained with antibodies against intracellular cytokines for 30 minutes at 4°C.
-
Acquisition and Analysis: Cells are washed and acquired on a flow cytometer. Data is analyzed using appropriate software to identify and quantify the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to peptide stimulation.
Visualizing the Experimental Workflow and Biological Pathways
To further clarify the processes involved in comparing epitope immunogenicity and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for comparing HIV Gag epitope immunogenicity.
Caption: MHC Class I antigen processing and presentation pathway for HIV Gag epitopes.
References
- 1. The MHC class I-restricted immune response to HIV-gag in BALB/c mice selects a single epitope that does not have a predictable MHC-binding motif and binds to Kd through interactions between a glutamine at P3 and pocket D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new HIV-1 Gag-specific cytotoxic T lymphocyte responses in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]
Decoding T-Cell Receptor Specificity: A Comparative Guide to Validating Interactions with HIV Gag Peptide (197-205)
For Researchers, Scientists, and Drug Development Professionals
The precise identification and validation of T-cell receptor (TCR) specificity is a cornerstone of immunology and a critical step in the development of targeted immunotherapies, including those for HIV. The HIV Gag protein, and specifically the cytotoxic T-lymphocyte (CTL) epitope spanning amino acids 197-205 (AMQMLKETI), represents a key target for CD8+ T-cell responses. This guide provides a comparative overview of current methodologies for validating TCR specificity against this crucial HIV peptide, presenting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate techniques for their needs.
Comparing Methodologies for TCR Specificity Validation
The validation of TCR specificity for the HIV Gag (197-205) peptide can be approached through a variety of experimental and computational methods. Each technique offers distinct advantages in terms of throughput, sensitivity, and the nature of the data it provides.
Experimental Approaches
Experimental validation remains the gold standard for confirming TCR-pMHC interactions. These methods directly measure the binding or the functional consequence of this interaction.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| MHC Multimer/Tetramer Staining | Fluorescently labeled peptide-MHC complexes (multimers) bind to TCRs on the surface of specific T-cells, allowing for their detection and quantification by flow cytometry.[1][2] | Low to Medium | - Direct visualization and enumeration of antigen-specific T-cells.- High specificity. | - Requires knowledge of the specific pMHC epitope.- May not correlate with T-cell function. |
| ELISPOT (Enzyme-Linked Immunospot) Assay | Measures the frequency of cytokine-secreting T-cells upon stimulation with the HIV Gag peptide.[3] Each spot represents a single reactive cell. | Medium | - Highly sensitive for detecting rare antigen-specific cells.- Provides functional information (cytokine secretion). | - Does not provide information on cell surface phenotype.- Indirect measure of TCR specificity. |
| Intracellular Cytokine Staining (ICS) | T-cells are stimulated with the peptide and then stained for intracellular cytokines (e.g., IFN-γ, TNF-α), followed by flow cytometry analysis.[1] | Medium | - Provides functional data at a single-cell level.- Can be combined with surface marker staining for detailed phenotyping. | - Requires cell permeabilization, which can affect viability.- In vitro stimulation may not fully reflect in vivo function. |
| Yeast Display | A high-throughput method where either TCRs or pMHC libraries are displayed on the surface of yeast cells to screen for interactions.[4] This allows for rapid identification of TCRs that recognize a given pMHC.[4] | High | - Enables large-scale screening of TCR libraries.- Can be used to discover novel TCRs for a specific peptide. | - Interactions are measured in a non-mammalian system.- May not fully recapitulate the physiological context. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics (association and dissociation rates) and affinity of the TCR-pMHC interaction in real-time.[5][6] | Low | - Provides quantitative data on binding affinity and kinetics.- Highly sensitive and precise. | - Requires purified, recombinant TCR and pMHC proteins.- Lower throughput compared to cell-based assays. |
| DNA Barcode-Labeled MHC Multimers | Allows for the simultaneous screening of TCR specificity against a large library of different pMHCs in a single sample by using unique DNA barcodes for each pMHC.[7] | High | - High-throughput analysis of TCR polyspecificity.- Can identify cross-reactivity with other peptides. | - Technically complex.- Data analysis can be challenging. |
Computational Approaches
Computational methods have emerged as powerful tools to predict and analyze TCR specificity from sequence data, often complementing experimental validation.
| Method | Principle | Throughput | Key Advantages | Key Limitations |
| Sequence-Based Algorithms (e.g., GLIPH2, TCRMatch) | These algorithms cluster TCRs with a high probability of sharing specificity by identifying conserved motifs and overall similarity in the CDR3 sequences.[8][9] | Very High | - Can analyze large TCR repertoire sequencing datasets.- Can predict specificity for uncharacterized TCRs. | - Predictions require experimental validation.- Accuracy can be limited by the size and quality of the training data. |
| Structure-Based Modeling (e.g., RACER-m) | Utilizes the three-dimensional structures of TCR-pMHC complexes to predict binding affinity and specificity through biophysical modeling.[10] | Low to Medium | - Provides insights into the molecular basis of the interaction.- Can be used to engineer TCRs with improved affinity. | - Requires high-quality structural data, which is often limited.- Computationally intensive. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
MHC Tetramer Staining and Flow Cytometry
Objective: To identify and quantify T-cells specific for the HIV Gag (197-205) peptide.
Protocol:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Tetramer Staining: Resuspend PBMCs in FACS buffer (PBS with 2% FBS). Add the H-2Kd/AMQMLKETI tetramer reagent at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Surface Marker Staining: Add fluorescently conjugated antibodies against cell surface markers (e.g., CD3, CD8) to the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies and tetramer.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the CD3+ and CD8+ T-cell populations and quantify the percentage of tetramer-positive cells.
ELISPOT Assay
Objective: To determine the frequency of IFN-γ secreting T-cells in response to the HIV Gag (197-205) peptide.
Protocol:
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 3 x 105 PBMCs per well.
-
Peptide Stimulation: Add the HIV Gag (197-205) peptide (AMQMLKETI) at a final concentration of 1 µg/mL.[3] Use a non-reactive peptide pool as a negative control and a mitogen (e.g., PHA) as a positive control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at 37°C.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add the substrate solution. Stop the reaction when spots are clearly visible.
-
Analysis: Count the spots using an automated ELISPOT reader.
Surface Plasmon Resonance (SPR)
Objective: To measure the binding affinity and kinetics of a specific TCR to the HIV Gag (197-205)-H-2Kd complex.
Protocol:
-
Protein Preparation: Purify recombinant soluble TCR and biotinylated pMHC (H-2Kd folded with the AMQMLKETI peptide).
-
Chip Preparation: Immobilize the biotinylated pMHC on a streptavidin-coated sensor chip.
-
Binding Analysis: Inject the purified TCR at various concentrations over the sensor chip surface.
-
Data Collection: Measure the change in the refractive index in real-time to monitor the association and dissociation of the TCR.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[6] The equilibrium affinities are typically measured in 10mM HEPES, pH 7.4, 500mM NaCl, 1%BSA, and 0.02%TWEEN20 at 25°C.[5][6]
Visualizing Workflows and Pathways
Diagrams illustrating key experimental workflows provide a clear understanding of the processes involved in TCR specificity validation.
Caption: Experimental workflows for TCR specificity validation.
The interaction between a TCR and a pMHC complex initiates a signaling cascade within the T-cell, leading to its activation.
Caption: Simplified T-cell activation signaling pathway.
References
- 1. HIV gag peptide (197-205) [novoprolabs.com]
- 2. promab.com [promab.com]
- 3. Comparable T helper 1 (Th1) and CD8 T-cell immunity by targeting HIV gag p24 to CD8 dendritic cells within antibodies to Langerin, DEC205, and Clec9A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid screening of TCR-pMHC interactions by the YAMTAD system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural Basis for Unusual TCR CDR3β Usage Against an Immunodominant HIV-1 Gag Protein Peptide Restricted to an HLA-B*81:01 Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T-cell-receptor cross-recognition and strategies to select safe T-cell receptors for clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Biophysical modeling for accurate T cell specificity prediction of viral and tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HIV Gag Peptide (197-205): A Procedural Guide
For researchers and scientists engaged in drug development and related fields, the proper handling and disposal of synthetic peptides derived from pathogenic sources, such as the HIV gag peptide (197-205), are paramount for maintaining laboratory safety and regulatory compliance. While the synthetic peptide itself is not infectious, its origin from a human pathogen necessitates cautious handling and a clearly defined disposal protocol. This guide provides essential, step-by-step procedures for the safe disposal of HIV gag peptide (197-205), ensuring the protection of laboratory personnel and the environment.
Core Principles of Disposal
The foundational principle for managing waste associated with the HIV gag peptide (197-205) is to have a comprehensive disposal plan in place before commencing any experimental work. All materials that come into contact with the peptide, including solids, liquids, and sharps, must be decontaminated prior to their final disposal. Adherence to institutional biosafety guidelines, which will likely align with Biosafety Level 1 (BSL-1) or Biosafety Level 2 (BSL-2) practices depending on the specific experimental context, is mandatory.[1]
Segregation and Collection of Waste
Proper waste segregation is the critical first step in the disposal process. Different categories of waste must be collected in designated, clearly labeled containers to ensure appropriate handling and decontamination.
-
Solid Waste: This category includes items such as contaminated gloves, pipette tips, tubes, and flasks. These should be collected in an autoclavable biohazard bag placed within a rigid, leak-proof container.[1]
-
Liquid Waste: Any solutions containing the HIV gag peptide (197-205) fall into this category. Liquid waste should be collected in a leak-proof, chemical-resistant container clearly labeled as "Biohazardous Liquid Waste" and indicating the presence of the peptide.
-
Sharps Waste: Needles, syringes, and any other sharp instruments that have been in contact with the peptide must be disposed of in a designated puncture-proof sharps container.[1]
Decontamination and Disposal Procedures
The appropriate method for decontamination is contingent on the type of waste generated. The following table summarizes the recommended procedures for each waste category.
| Waste Type | Collection Container | Decontamination Method | Final Disposal |
| Solid Waste | Autoclavable biohazard bag within a rigid, leak-proof container.[1] | Autoclave | After autoclaving, dispose of in the regular laboratory waste stream, in accordance with institutional guidelines. |
| Liquid Waste | Leak-proof, chemical-resistant container. | Chemical decontamination with a fresh 10% bleach solution for a minimum of 30 minutes.[1] | After decontamination, neutralize the bleach solution if required by institutional policy and dispose of it down the sanitary sewer with copious amounts of water. |
| Sharps Waste | Puncture-proof sharps container.[1] | Autoclave or professional disposal service.[1] | Designated sharps waste stream.[1] |
Experimental Protocol: Decontamination of Liquid Waste
A detailed methodology for the chemical decontamination of liquid waste containing HIV gag peptide (197-205) is as follows:
-
Prepare a fresh 10% bleach solution. For example, to treat 900 mL of liquid waste, add 100 mL of standard household bleach to achieve a final volume of 1 L. This results in a 10% final concentration of the bleach solution.[1]
-
Add the bleach solution to the liquid waste container. Ensure thorough mixing to allow for complete contact between the disinfectant and the peptide solution.
-
Allow a minimum contact time of 30 minutes. This duration is crucial for effective decontamination.
-
Neutralize the bleach solution (if required). Consult your institution's specific guidelines. Sodium thiosulfate (B1220275) is commonly used for bleach neutralization.
-
Dispose of the treated liquid. Pour the decontaminated and neutralized solution down the sanitary sewer, followed by a large volume of water to dilute it further.
Personal Protective Equipment and Spill Management
When handling HIV gag peptide (197-205) and its associated waste, adherence to standard laboratory safety practices is essential. This includes the use of appropriate personal protective equipment (PPE) such as lab coats, safety glasses, and gloves.[2]
In the event of a spill, the following steps should be taken:
-
Evacuate and restrict access to the affected area.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection.
-
Contain the spill using absorbent materials.
-
Decontaminate the area with a 10% bleach solution, allowing for a 30-minute contact time.
-
Collect all contaminated materials in a biohazard bag for proper disposal as solid waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for waste contaminated with HIV gag peptide (197-205).
It is imperative to consult and strictly follow your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements.[1] This guide provides a general framework to ensure the safe and responsible management of materials associated with HIV gag peptide (197-205).
References
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
